molecular formula C27H42N2O6 B1673446 Hydrocortisone-21-lysinate CAS No. 95924-98-4

Hydrocortisone-21-lysinate

Número de catálogo: B1673446
Número CAS: 95924-98-4
Peso molecular: 490.6 g/mol
Clave InChI: RUJMJVDZRXMDLY-QFDDTMGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

water soluble hydrocortisone prodrug

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

95924-98-4

Fórmula molecular

C27H42N2O6

Peso molecular

490.6 g/mol

Nombre IUPAC

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoate

InChI

InChI=1S/C27H42N2O6/c1-25-10-8-17(30)13-16(25)6-7-18-19-9-11-27(34,26(19,2)14-21(31)23(18)25)22(32)15-35-24(33)20(29)5-3-4-12-28/h13,18-21,23,31,34H,3-12,14-15,28-29H2,1-2H3/t18-,19-,20-,21-,23+,25-,26-,27-/m0/s1

Clave InChI

RUJMJVDZRXMDLY-QFDDTMGGSA-N

SMILES isomérico

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)[C@H](CCCCN)N)O)C)O

SMILES canónico

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(CCCCN)N)O)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Hydrocortisone-21-lysinate; 

Origen del producto

United States

Foundational & Exploratory

Hydrocortisone-21-Lysinate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of hydrocortisone-21-lysinate, a water-soluble prodrug of the corticosteroid hydrocortisone. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, data presentation, and visual workflows to aid in the research and development of similar amino acid-corticosteroid conjugates.

Introduction

Hydrocortisone is a glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. However, its low aqueous solubility can limit its formulation and delivery options. The synthesis of this compound, an ester conjugate of hydrocortisone and the amino acid L-lysine, represents a strategy to enhance its water solubility and potentially improve its absorption and bioavailability.[1] This guide details a representative synthesis pathway and the analytical methods for the comprehensive characterization of this important derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC27H42N2O6PubChem[2]
Molecular Weight490.6 g/mol PubChem[2]
Exact Mass490.30428706 DaPubChem[2]
AppearanceSolid powderMedKoo Biosciences[3]
SolubilitySoluble in DMSOMedKoo Biosciences[3]
StorageDry, dark, -20°C for long termMedKoo Biosciences[3]

Synthesis of this compound

Representative Synthesis Protocol

The synthesis involves a two-step process: protection of the amino groups of L-lysine followed by esterification with hydrocortisone, and subsequent deprotection.

Step 1: Protection of L-lysine

The two amino groups of L-lysine must be protected to prevent side reactions during the esterification. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.

  • Materials: L-lysine, di-tert-butyl dicarbonate (Boc)2O, dioxane, water, sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve L-lysine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

    • Cool the solution to 0°C in an ice bath.

    • Add two equivalents of (Boc)2O portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product, Nα,Nε-di-Boc-L-lysine, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Esterification of Hydrocortisone with Protected Lysine

The ester bond is formed between the 21-hydroxyl group of hydrocortisone and the carboxylic acid of the protected lysine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Materials: Hydrocortisone, Nα,Nε-di-Boc-L-lysine, DCC, DMAP, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve hydrocortisone and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere (e.g., argon).

    • In a separate flask, dissolve Nα,Nε-di-Boc-L-lysine in anhydrous DCM.

    • Add the protected lysine solution to the hydrocortisone solution.

    • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture at 0°C.

    • Allow the reaction to stir at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Lysine Moiety

The Boc protecting groups are removed under acidic conditions to yield the final product, this compound.

  • Materials: Protected this compound intermediate, trifluoroacetic acid (TFA), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified, protected intermediate in anhydrous DCM.

    • Add an excess of TFA to the solution at 0°C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting this compound can be purified by recrystallization or preparative HPLC.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Lysine L-Lysine Boc_Lysine Nα,Nε-di-Boc-L-lysine Lysine->Boc_Lysine Boc Protection Protected_Ester Protected this compound Boc_Lysine->Protected_Ester Esterification (DCC/DMAP) Hydrocortisone Hydrocortisone Hydrocortisone->Protected_Ester Final_Product This compound Protected_Ester->Final_Product Deprotection (TFA) Column_Chroma Column Chromatography Protected_Ester->Column_Chroma Recrystallization Recrystallization / Prep-HPLC Final_Product->Recrystallization

Synthesis and Purification Workflow

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The following are the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis and purification steps.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., ODS, 5 µm, 4.6 x 150 mm) is commonly used for steroid analysis.[4]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical. For instance, a mobile phase of methanol:water:acetic acid (60:30:10, v/v/v) has been used for hydrocortisone analysis.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of approximately 245-254 nm is appropriate for the hydrocortisone chromophore.[4][5]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, to an appropriate concentration (e.g., 0.1 mg/mL).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis.

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Expected Mass: The expected protonated molecule [M+H]+ for this compound (C27H42N2O6) would have an m/z of approximately 491.3. The exact mass is 490.3043.[3]

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion can provide structural information. For hydrocortisone, characteristic fragmentation involves the loss of water molecules and cleavage of the side chain. Similar fragmentation patterns would be expected for the lysinate ester, along with fragmentation of the lysine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both 1H and 13C NMR spectra should be acquired.

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated methanol (CD3OD) or deuterated chloroform (CDCl3) with a small amount of CD3OD, should be used.

  • 1H NMR: The 1H NMR spectrum will show characteristic signals for the steroid backbone and the lysine side chain. The protons on the carbon bearing the ester group (C21) are expected to be deshielded and appear at a lower field compared to those in hydrocortisone.

  • 13C NMR: The 13C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the ester and the C21 carbon will have characteristic chemical shifts.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to assign all proton and carbon signals and confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Expected Absorptions:

    • O-H stretching (from hydroxyl groups): broad band around 3400 cm-1.[6]

    • N-H stretching (from amino groups): around 3300-3500 cm-1.

    • C-H stretching (aliphatic): around 2850-3000 cm-1.

    • C=O stretching (ketone and ester): strong absorptions in the region of 1650-1750 cm-1.[6]

    • C-O stretching (ester): around 1150-1250 cm-1.

Characterization Workflow

Characterization_Workflow cluster_initial Initial Analysis cluster_structural Structural Elucidation cluster_final Final Confirmation HPLC HPLC (Purity Assessment) MS Mass Spectrometry (Molecular Weight) HPLC->MS Data_Analysis Data Integration and Structure Confirmation HPLC->Data_Analysis NMR NMR Spectroscopy (1H, 13C, 2D) (Structure Confirmation) MS->NMR MS->Data_Analysis IR IR Spectroscopy (Functional Groups) NMR->IR NMR->Data_Analysis IR->Data_Analysis

Characterization Workflow

Quantitative Data Summary

The following tables summarize key quantitative data for hydrocortisone and its 21-lysinate derivative.

Table 1: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
HydrocortisoneC21H30O5362.46362.20932
This compoundC27H42N2O6490.63490.3043

Data sourced from PubChem and other chemical databases.[2][7]

Table 2: Spectroscopic Data for Hydrocortisone (Reference)

TechniqueKey Signals/Bands
1H NMR (CDCl3) δ 5.72 (s, 1H, H-4), 4.54 (d, 1H, H-11), 0.92 (s, 3H, C-18), 1.44 (s, 3H, C-19)
13C NMR (CDCl3) δ 209.8 (C-20), 186.5 (C-3), 170.8 (C-5), 124.2 (C-4)
IR (KBr, cm-1) ~3411 (O-H), ~2918 (C-H), ~1709 (C=O, C-20), ~1638 (C=O, C-3)[6]
MS (ESI+) m/z 363 [M+H]+, 345 [M+H-H2O]+, 327 [M+H-2H2O]+

Note: Specific chemical shifts for this compound are not available in the public domain and would need to be determined experimentally.

Conclusion

This technical guide provides a framework for the synthesis and comprehensive characterization of this compound. The representative synthesis protocol offers a viable route for its preparation, while the detailed characterization methodologies are essential for ensuring the quality and integrity of the final product. The provided data and workflows are intended to support researchers and drug development professionals in the advancement of corticosteroid prodrugs with improved pharmaceutical properties.

References

An In-Depth Technical Guide to the Chemical Properties of Hydrocortisone-21-lysinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone-21-lysinate is a water-soluble prodrug of the corticosteroid hydrocortisone, designed to enhance its delivery and bioavailability. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, physicochemical characteristics, and the biological pathways it influences upon conversion to its active form. Detailed experimental protocols for its characterization and data are presented in a structured format to support further research and development.

Introduction

Hydrocortisone, a naturally occurring glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. However, its therapeutic efficacy can be limited by its poor water solubility, affecting its formulation and bioavailability. The synthesis of this compound, an amino acid ester prodrug, represents a strategic approach to overcome this limitation.[1] By attaching a lysine molecule to the 21-hydroxyl group of hydrocortisone, the resulting compound exhibits increased water solubility, facilitating parenteral administration and potentially improving oral absorption.[1] This guide delves into the fundamental chemical and physical properties of this important derivative.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
Chemical Name [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoatePubChem CID: 21122669
CAS Number 95924-98-4PubChem CID: 21122669
Molecular Formula C27H42N2O6PubChem CID: 21122669
Molecular Weight 490.64 g/mol PubChem CID: 21122669
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSO. As a water-soluble prodrug, it exhibits significant aqueous solubility.MedKoo Biosciences
Stability in Aqueous Solution Half-life of 40 days at pH 3 and 30 minutes at pH 7 (25 °C).[1]J Pharm Sci. 1985 Jan;74(1):87-9.

Synthesis

General Synthetic Workflow

G HC Hydrocortisone Esterification Esterification HC->Esterification Lys_protected N-protected Lysine Lys_protected->Esterification HC_21_Lys_protected Protected this compound Esterification->HC_21_Lys_protected Deprotection Deprotection HC_21_Lys_protected->Deprotection HC_21_Lys This compound Deprotection->HC_21_Lys Purification Purification (e.g., HPLC) HC_21_Lys->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Esterification of Hydrocortisone with N-Protected Lysine (Hypothetical)
  • Protection of Lysine: The amino groups of L-lysine are first protected, for example, with tert-Butoxycarbonyl (Boc) groups, to prevent side reactions.

  • Activation of Carboxylic Acid: The carboxylic acid of the N,N'-di-Boc-L-lysine is activated, for instance, by conversion to an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Esterification Reaction: Hydrocortisone is reacted with the activated N-protected lysine in an aprotic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., pyridine or triethylamine) to catalyze the reaction. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Deprotection: The protecting groups (e.g., Boc) are removed from the lysine moiety, typically by treatment with an acid such as trifluoroacetic acid (TFA).

  • Purification: The final product, this compound, is purified from the reaction mixture using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Chromatographic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following sections describe the expected characteristics based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the hydrocortisone steroid backbone. Additionally, signals corresponding to the lysine side chain will be present, including the α-proton, and the protons of the methylene groups in the lysine side chain. The chemical shifts of the C21 protons of hydrocortisone would be shifted downfield upon esterification.

  • ¹³C NMR: The ¹³C NMR spectrum would display resonances for all 27 carbon atoms. The carbonyl carbon of the ester linkage would appear in the range of 170-175 ppm. The C21 carbon of the hydrocortisone moiety would also show a downfield shift compared to the parent compound.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for the analysis of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 491.31.

Expected Fragmentation Pattern:

G M_H [M+H]⁺ (m/z 491.31) Loss_Lys Loss of Lysine (m/z 363.22) M_H->Loss_Lys - C₆H₁₄N₂O₂ Fragment_A Hydrocortisone fragment Loss_Lys->Fragment_A Loss_H2O Loss of H₂O Fragment_B Further fragmentation Loss_H2O->Fragment_B Fragment_A->Loss_H2O

Caption: Predicted ESI-MS fragmentation of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for the analysis and purification of this compound.

Hypothetical HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm.

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.

Stability

The stability of this compound is pH-dependent. It is significantly more stable in acidic conditions compared to neutral or basic conditions. At pH 7, the ester linkage is susceptible to hydrolysis, releasing the active hydrocortisone.[1]

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photodegradation: Expose the sample to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

Mechanism of Action: Glucocorticoid Receptor Signaling

As a prodrug, this compound is inactive until it is hydrolyzed in vivo to release hydrocortisone. Hydrocortisone then exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).

Glucocorticoid Receptor Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus HC Hydrocortisone GR_complex GR-Hsp90 Complex HC->GR_complex Binds GR_activated Activated GR GR_complex->GR_activated Conformational Change GR_dimer GR Dimer GR_activated->GR_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Transcription Transcription Modulation GRE->Transcription mRNA mRNA Transcription->mRNA Proteins Anti-inflammatory Proteins mRNA->Proteins Translation

Caption: Simplified glucocorticoid receptor signaling pathway.

Experimental Protocol: Glucocorticoid Receptor Binding Assay (Competitive Binding)

This protocol determines the affinity of hydrocortisone (released from the prodrug) for the glucocorticoid receptor.

  • Prepare Cell Lysate: Obtain a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549 cells).

  • Incubation: Incubate the cell lysate with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled hydrocortisone.

  • Separation: Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of hydrocortisone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Conclusion

This compound is a promising prodrug of hydrocortisone with enhanced water solubility. This guide has provided a detailed overview of its chemical properties, including a plausible synthetic route, expected analytical characteristics, and its mechanism of action upon conversion to the active drug. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar corticosteroid prodrugs. Further research is warranted to obtain and publish detailed experimental spectroscopic data to complete the comprehensive chemical profile of this molecule.

References

An In-depth Technical Guide to the Mechanism of Action of Hydrocortisone-21-lysinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone, designed to enhance the delivery of the active corticosteroid. The core mechanism of action is predicated on its in vivo conversion to hydrocortisone, which then exerts its anti-inflammatory and immunosuppressive effects. This guide provides a detailed overview of the prodrug concept, the established mechanism of the active hydrocortisone molecule, and comprehensive experimental protocols for the characterization of this compound.

Prodrug Profile and Rationale

This compound is a synthetic derivative of hydrocortisone where the C21 hydroxyl group is esterified with the amino acid L-lysine. This modification significantly increases the aqueous solubility of the compound compared to the parent hydrocortisone. The primary rationale for this design is to create a substrate for intestinal brush border aminopeptidases.[1][2] This targeted enzymatic cleavage is intended to release the active hydrocortisone at the site of absorption, potentially improving its oral bioavailability.[1][2]

Chemical Stability

The stability of the ester linkage is a critical factor in the efficacy of a prodrug. This compound exhibits pH-dependent stability. In acidic conditions (pH 3), the ester is relatively stable, with a half-life of 40 days. However, at neutral pH (pH 7), it is significantly less stable, with a half-life of only 30 minutes.[1] This instability at neutral pH is advantageous for its rapid conversion to the active form in the physiological environment of the small intestine.

Mechanism of Action of the Active Moiety: Hydrocortisone

Upon enzymatic cleavage of the lysine moiety, the released hydrocortisone mediates its effects through the classical glucocorticoid signaling pathway.

Glucocorticoid Receptor Binding and Translocation

Hydrocortisone, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.[3] There, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs).[4] Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[5] The activated hydrocortisone-GR complex then translocates into the nucleus.[3][6]

Genomic Regulation of Gene Expression

Within the nucleus, the hydrocortisone-GR complex modulates gene expression through two primary mechanisms:

  • Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7] This binding upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (also known as annexin A1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[3]

  • Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by interacting with and inhibiting other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] This interference prevents the transcription of a wide range of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3][8]

The net effect of these genomic actions is a potent suppression of the inflammatory cascade and a modulation of the immune response.[8][9]

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its active metabolite, hydrocortisone.

Table 1: Chemical Stability of this compound

ParameterValueConditionsReference
Half-life40 dayspH 3, 25°C[1]
Half-life30 minutespH 7, 25°C[1]

Table 2: Glucocorticoid Receptor Binding Affinity

CompoundParameterValue (nM)Assay SystemReference
HydrocortisoneKd17.5 ± 1.7Human Mononuclear Leukocytes[10]
Hydrocortisone-21-acetateRelative Binding AffinityLower than HydrocortisoneCultured Human Keratinocytes[11]
This compoundKi or KdData not available; expected to be lower than hydrocortisone--

Note: 21-esters of corticosteroids generally exhibit lower binding affinity to the glucocorticoid receptor than the parent alcohol.[11] The precise binding affinity of this compound would need to be determined experimentally using the protocol outlined in Section 5.1.

Table 3: In Vitro Anti-Inflammatory Activity

CompoundParameterValueCell SystemReference
Dexamethasone (reference)IC50 (IL-6 inhibition)~5 x 10-9 MLPS-stimulated whole blood[12]
Prednisolone (reference)IC50 (IL-6 inhibition)~7 x 10-8 MLPS-stimulated whole blood[12]
This compoundIC50Data not available--

Note: The anti-inflammatory potency of this compound is dependent on its conversion to hydrocortisone. The IC50 value would need to be determined experimentally using a cell-based assay as described in Section 5.3.

Detailed Experimental Protocols

The following protocols provide methodologies for the comprehensive characterization of this compound.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the glucocorticoid receptor in a cytosolic preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be used to calculate the Ki.[10]

Methodology:

  • Preparation of Cytosolic Receptor Fraction:

    • Homogenize rat liver tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[13]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet membranes.[13]

    • The resulting supernatant is the cytosolic fraction containing the glucocorticoid receptors. Determine the protein concentration using a suitable method (e.g., BCA assay).[13]

  • Binding Assay:

    • In a 96-well plate, add a constant amount of the cytosolic receptor preparation (e.g., 50-120 µg protein) to each well.[13]

    • Add increasing concentrations of the unlabeled competitor (this compound or hydrocortisone standard) to the wells.

    • Add a fixed concentration of the radioligand (e.g., [3H]-dexamethasone, typically at or below its Kd value).[14]

    • To determine non-specific binding, include wells with a high concentration of unlabeled dexamethasone.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[13]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding at each competitor concentration.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzymatic Conversion in Intestinal Brush Border Membrane Vesicles

Objective: To quantify the rate of conversion of this compound to hydrocortisone by intestinal aminopeptidases.

Principle: Intestinal brush border membrane vesicles (BBMVs) are prepared, which are enriched with digestive enzymes like aminopeptidases. The prodrug is incubated with these vesicles, and the disappearance of the prodrug and the appearance of the active drug are monitored over time using HPLC.[1][2]

Methodology:

  • Preparation of Intestinal Brush Border Membrane Vesicles (BBMVs):

    • Euthanize a rat and excise the small intestine. Wash with ice-cold saline and scrape the mucosa.[15]

    • Homogenize the mucosa in a buffer (e.g., 2 mM Tris-HCl, 50 mM mannitol, pH 7.1).[15]

    • Use a divalent cation precipitation method (e.g., with CaCl2 or MgCl2) to selectively precipitate non-brush border membranes. Centrifuge to pellet the contaminants.[3][15]

    • The supernatant, which is enriched in brush border membranes, is then subjected to high-speed centrifugation to pellet the BBMVs.

    • Resuspend the BBMV pellet in a suitable buffer and determine the protein concentration. Confirm enrichment of brush border enzymes (e.g., aminopeptidase N, alkaline phosphatase) compared to the initial homogenate.[1]

  • Enzymatic Hydrolysis Assay:

    • Pre-warm the BBMV suspension to 37°C.

    • Initiate the reaction by adding a known concentration of this compound to the BBMV suspension.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding an equal volume of a stop solution (e.g., ice-cold acetonitrile or methanol).

    • Centrifuge the quenched samples to pellet the protein.

  • HPLC Analysis:

    • Analyze the supernatant from the quenched samples by reverse-phase HPLC to separate and quantify this compound and the released hydrocortisone.[16][17]

    • Mobile Phase: An isocratic mobile phase such as methanol:water:acetic acid (60:30:10, v/v/v) can be effective.[16]

    • Column: A C18 column (e.g., ODS, 5 µm, 4.6 x 150 mm) is suitable.[16]

    • Detection: UV detection at approximately 254 nm.[16]

    • Quantify the concentrations of the prodrug and the parent drug by comparing the peak areas to a standard curve.

  • Data Analysis:

    • Plot the concentration of this compound remaining versus time.

    • Determine the initial rate of hydrolysis from the slope of the linear portion of the curve.

    • Calculate the half-life (t1/2) of the prodrug under these enzymatic conditions.

Cell-Based Anti-Inflammatory Assay (TNF-α Inhibition)

Objective: To determine the in vitro anti-inflammatory potency (IC50) of this compound.

Principle: The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the release of cytokines such as TNF-α. The ability of the test compound to inhibit this TNF-α release is measured. Since this compound requires conversion to be active, this assay will assess the combined effect of cellular uptake, enzymatic conversion, and receptor-mediated inhibition.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of approximately 1-2 x 105 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound and hydrocortisone (as a positive control) in culture media.

    • Remove the old media from the cells and add the media containing the test compounds.

    • Pre-incubate the cells with the compounds for a suitable period (e.g., 1-2 hours).

    • Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate the cells.[6] Include control wells with cells only (unstimulated) and cells with LPS only (stimulated control).

    • Incubate the plate for a defined period (e.g., 12-24 hours) at 37°C.[18]

  • Quantification of TNF-α:

    • After incubation, centrifuge the plate to pellet the cells and collect the culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[19]

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each concentration of the test compound relative to the LPS-stimulated control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Visualization of Pathways and Workflows

Signaling Pathway of Hydrocortisone

hydrocortisone_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone Membrane HC->Membrane Passive Diffusion GR_HSP GR + HSP Complex Membrane->GR_HSP HC_Cytoplasm Membrane->HC_Cytoplasm HC_GR Hydrocortisone-GR Complex GR_HSP->HC_GR HSP Dissociation Nuclear_Membrane HC_GR->Nuclear_Membrane Nuclear Translocation HC_GR_N Hydrocortisone-GR Complex Nuclear_Membrane->HC_GR_N GRE GRE HC_GR_N->GRE Transactivation NFkB_AP1 NF-κB / AP-1 HC_GR_N->NFkB_AP1 Transrepression AntiInflam_Genes Anti-Inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->AntiInflam_Genes ProInflam_Genes Pro-Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_AP1->ProInflam_Genes HC_Cytoplasm->GR_HSP Binding

Caption: Classical genomic signaling pathway of hydrocortisone.

Experimental Workflow for Prodrug Characterization

experimental_workflow cluster_biochemical Biochemical Characterization cluster_cellular Cell-Based Characterization cluster_data Data Output start This compound (Prodrug) stability Chemical Stability Assay (pH-dependent hydrolysis) start->stability binding GR Competitive Binding Assay start->binding enzymatic Enzymatic Conversion Assay (Intestinal BBMVs) start->enzymatic anti_inflam Anti-inflammatory Assay (LPS-stimulated macrophages) start->anti_inflam stability_data Half-life (t½) at different pH stability->stability_data binding_data Binding Affinity (Ki) binding->binding_data enzymatic_data Rate of Conversion to Hydrocortisone enzymatic->enzymatic_data anti_inflam_data Anti-inflammatory Potency (IC50) anti_inflam->anti_inflam_data

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a rational prodrug approach to improve the delivery of hydrocortisone. Its mechanism of action is intrinsically linked to its efficient conversion to the active parent drug. While the anti-inflammatory and immunosuppressive actions of hydrocortisone are well-established and operate primarily through genomic regulation via the glucocorticoid receptor, a complete understanding of the prodrug's profile requires rigorous experimental characterization. The protocols detailed in this guide provide a comprehensive framework for researchers to determine the key parameters of receptor binding, enzymatic conversion, and functional potency, thereby enabling a thorough evaluation of this compound for its therapeutic potential.

References

Hydrocortisone-21-Lysinate: An In-Depth Technical Guide to its In Vitro Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone, designed to enhance the delivery and absorption of the parent glucocorticoid. This technical guide provides a comprehensive overview of the available in vitro data and the established biological context for this compound. Due to its nature as a prodrug, direct in vitro biological activity data for the esterified form is limited in publicly accessible literature. The primary in vitro characteristic is its conversion to the active hydrocortisone. This document will therefore focus on the chemical kinetics of this conversion and the well-documented in vitro biological activity of the parent compound, hydrocortisone. Experimental protocols relevant to the evaluation of such a prodrug and the signaling pathways of its active form are detailed.

Introduction to this compound as a Prodrug

This compound was synthesized as an amino acid prodrug of hydrocortisone.[1] The primary rationale behind this chemical modification is to improve the aqueous solubility and potentially the absorption of hydrocortisone, with the lysine ester intended to be cleaved by enzymes, such as brush border aminopeptidases, to release the active hydrocortisone in vivo.[1] Therefore, its in vitro biological activity is intrinsically linked to its rate of hydrolysis to the parent compound.

Physicochemical Properties and In Vitro Stability

The key in vitro characteristic of this compound is its stability in aqueous solutions, which dictates the availability of the active hydrocortisone. The hydrolysis of the lysine group is a critical step for its biological action.

Quantitative Data on Aqueous Stability

The stability of this compound has been studied across a range of pH values at 25°C. The compound undergoes both hydrolysis and a reversible acyl migration of the lysine group between the 21- and 17-position hydroxyl groups.[1]

ParameterConditionValueReference
Half-life (Direct Hydrolysis)pH 340 days[1]
Half-life (Direct Hydrolysis)pH 730 minutes[1]

The significant decrease in stability at neutral pH is attributed to the electrostatic stabilization of the tetrahedral intermediate by the protonated amino groups of the lysine moiety.[1]

Expected In Vitro Biological Activity of Liberated Hydrocortisone

Upon hydrolysis, this compound releases hydrocortisone, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[2] The in vitro biological activity is therefore expected to be that of hydrocortisone.

Anti-Inflammatory and Immunomodulatory Effects

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][3] This complex then translocates to the nucleus and modulates the transcription of a wide array of genes.

Key In Vitro Actions of Hydrocortisone:

  • Inhibition of Pro-inflammatory Cytokines: Hydrocortisone has been shown to downregulate the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4] It also inhibits the production of IL-2, IL-3, and IL-4.[5][6]

  • Suppression of Inflammatory Mediators: It inhibits the synthesis of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory cascade.[2]

  • Inhibition of Immune Cell Function: Hydrocortisone can inhibit the proliferation and activity of various immune cells, including T lymphocytes, B lymphocytes, and macrophages.[2] It has also been shown to suppress the activity of natural killer (NK) cells in vitro.[7]

Experimental Protocols

This section details the methodologies that would be employed to fully characterize the in vitro biological activity of this compound as a prodrug.

In Vitro Hydrolysis Assay

Objective: To determine the rate of conversion of this compound to hydrocortisone in a biologically relevant matrix.

Methodology:

  • Incubation: this compound is incubated in various biological media, such as human plasma or a homogenate of a target tissue (e.g., skin or intestinal mucosa), at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: The reaction is quenched, for example, by the addition of a cold organic solvent like acetonitrile, to precipitate proteins. The samples are then centrifuged.

  • Quantification: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of both this compound and the liberated hydrocortisone.[1]

  • Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active drug are calculated to determine the hydrolysis kinetics.

Glucocorticoid Receptor (GR) Binding Assay

Objective: To assess the binding affinity of this compound and hydrocortisone to the glucocorticoid receptor.

Methodology:

  • Assay Principle: A competitive binding assay is used, often employing a fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red) and a source of recombinant human GR.[8]

  • Procedure:

    • A cell lysate containing the GR is mixed with the fluorescent glucocorticoid ligand.

    • Increasing concentrations of the test compounds (this compound and hydrocortisone as a positive control) are added.

    • The mixture is incubated to reach binding equilibrium.

  • Detection: The degree of fluorescence polarization (FP) is measured. When the fluorescent ligand is bound to the large GR protein, it tumbles slowly, and the FP is high. When displaced by an unlabeled competitor, the small fluorescent ligand tumbles rapidly, resulting in a low FP.[8]

  • Data Analysis: The IC50 (concentration of competitor that displaces 50% of the fluorescent ligand) is calculated and used to determine the binding affinity (Ki) of the test compounds.

In Vitro Anti-Inflammatory Assay (Cytokine Release)

Objective: To measure the ability of this compound to inhibit the release of pro-inflammatory cytokines from immune cells, which is dependent on its conversion to hydrocortisone.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a specific cell line (e.g., macrophages) are cultured.[6]

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of cytokines like TNF-α and IL-6.

  • Treatment: The stimulated cells are treated with various concentrations of this compound and hydrocortisone.

  • Incubation: The cells are incubated for a sufficient period to allow for cytokine production and secretion (e.g., 24 hours).

  • Quantification: The concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[9]

  • Data Analysis: The IC50 value, representing the concentration at which the compound inhibits 50% of cytokine release, is determined.

Visualizations

Signaling Pathway of Hydrocortisone

Hydrocortisone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone GR Glucocorticoid Receptor (GR) HC->GR Binds HC_GR HC-GR Complex GR->HC_GR HSP HSP90 HSP->GR Stabilizes HC_GR->HSP Dissociates HC_GR_N HC-GR Complex HC_GR->HC_GR_N Translocation GRE Glucocorticoid Response Element (GRE) HC_GR_N->GRE Binds to DNA ProInflammatory Pro-inflammatory Genes (e.g., IL-6, TNF-α) GRE->ProInflammatory Represses Transcription AntiInflammatory Anti-inflammatory Genes (e.g., Lipocortin-1) GRE->AntiInflammatory Activates Transcription

Caption: Glucocorticoid receptor signaling pathway of hydrocortisone.

Experimental Workflow for Prodrug Evaluation

Prodrug_Workflow Prodrug This compound (Prodrug) Hydrolysis In Vitro Hydrolysis Assay (e.g., Plasma, Tissue Homogenate) Prodrug->Hydrolysis ActiveDrug Hydrocortisone (Active Drug) Hydrolysis->ActiveDrug Conversion BindingAssay Receptor Binding Assay (GR) ActiveDrug->BindingAssay CellAssay Cell-Based Anti-inflammatory Assay (e.g., Cytokine Inhibition) ActiveDrug->CellAssay Data Quantitative Data (Hydrolysis Rate, Ki, IC50) BindingAssay->Data CellAssay->Data

Caption: Logical workflow for the in vitro evaluation of a prodrug.

Conclusion

This compound serves as a prodrug, with its primary in vitro characteristic being its conversion to the active moiety, hydrocortisone. The rate of this hydrolysis is pH-dependent, being significantly faster at neutral pH. The in vitro biological activity is consequently that of hydrocortisone, which acts as a potent anti-inflammatory agent by modulating gene transcription via the glucocorticoid receptor. A comprehensive in vitro evaluation of this compound would necessitate a multi-step approach, beginning with characterization of its hydrolysis, followed by receptor binding and cell-based functional assays to confirm the activity of the liberated hydrocortisone. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively study this and similar prodrug candidates.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Hydrocortisone-21-Lysinate

Author: BenchChem Technical Support Team. Date: December 2025

A Prodrug Approach to Enhance Hydrocortisone Delivery

Introduction

Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone, a corticosteroid hormone vital for a range of physiological processes and widely used for its anti-inflammatory and immunosuppressive properties. The design of this compound as a prodrug aims to improve the oral absorption characteristics of the parent compound, hydrocortisone. This is achieved by leveraging enzymatic activity at the site of absorption to release the active drug. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a focus on its conversion to hydrocortisone and the subsequent metabolic fate of the active moiety. Due to the limited availability of specific pharmacokinetic data for the prodrug itself in publicly accessible literature, this guide will also extensively cover the well-documented pharmacokinetics of hydrocortisone as the ultimate determinant of the prodrug's therapeutic effect.

Physicochemical Properties and Stability

This compound is synthesized to be a substrate for brush border aminopeptidases, enzymes located on the surface of intestinal cells.[1] This targeted enzymatic cleavage is intended to facilitate the in vivo conversion of the prodrug to the active hydrocortisone.[1]

An important characteristic of this compound is its stability in aqueous solutions, which is pH-dependent. At a pH of 3, the prodrug exhibits a half-life of 40 days. However, its stability significantly decreases at neutral pH, with a half-life of approximately 30 minutes at pH 7.[1] This instability at neutral pH is attributed to the electrostatic stabilization of the negatively charged tetrahedral intermediate by the protonated amino groups.[1] Furthermore, reversible acyl migration of the lysine group can occur between the 21- and 17-position hydroxyl groups of the hydrocortisone backbone.[1]

Pharmacokinetics

The primary pharmacokinetic objective of this compound is to efficiently deliver hydrocortisone into the systemic circulation. The absorption profile and permeability of the lysinate ester have been reported to be similar to that of the parent steroid, hydrocortisone.[2]

Absorption and Bioavailability
Distribution

Once hydrocortisone is released from the prodrug and enters the systemic circulation, its distribution is governed by its physicochemical properties. Hydrocortisone is extensively bound to plasma proteins, primarily corticosteroid-binding globulin (CBG) and to a lesser extent, albumin.[7] This protein binding is a key determinant of the free, pharmacologically active concentration of the hormone.

Metabolism

The metabolism of hydrocortisone is a complex process occurring primarily in the liver.[8] The metabolic pathways involve a series of enzymatic reactions aimed at inactivating the hormone and increasing its water solubility to facilitate excretion.

The initial and critical step in the metabolism of this compound is its hydrolysis to hydrocortisone. This is presumed to be mediated by aminopeptidases in the intestine.[1] Once formed, hydrocortisone undergoes extensive metabolism. The major metabolic pathways include:

  • Oxidation: Conversion of the 11-hydroxyl group to a ketone, resulting in the formation of cortisone. This reaction is reversible and catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs).[8]

  • Reduction: Reduction of the A-ring double bond and the 3-keto group, leading to the formation of various dihydro- and tetrahydro- metabolites.

  • Conjugation: The resulting metabolites are then conjugated with glucuronic acid or sulfate to form water-soluble compounds that can be readily excreted by the kidneys.[8]

Excretion

The metabolites of hydrocortisone are primarily excreted in the urine.

Quantitative Pharmacokinetic Data for Hydrocortisone

The following tables summarize the key pharmacokinetic parameters of hydrocortisone, the active metabolite of this compound. These values are essential for understanding the disposition of the active drug following the administration of the prodrug.

Table 1: Pharmacokinetic Parameters of Oral Hydrocortisone

ParameterValueReference(s)
Bioavailability~96%[3][4]
Tmax (Time to Peak Concentration)~1 hour[3]
Cmax (Peak Plasma Concentration)~300 ng/mL (after a 20 mg dose)[3]
Half-life (t1/2)~1.7 hours[3]

Table 2: Pharmacokinetic Parameters of Intravenous Hydrocortisone

ParameterValueReference(s)
Clearance~18 L/hr[3]
Volume of Distribution (Vd)~34 L[3]
Half-life (t1/2)~1.7 hours[3]

Experimental Protocols

The study of the pharmacokinetics and metabolism of a prodrug like this compound involves a variety of experimental techniques. Below are detailed methodologies for key experiments relevant to the evaluation of this compound.

In Situ Single-Pass Intestinal Perfusion in Rats

This technique is used to assess the intestinal permeability and absorption of drugs.

Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized, and a midline abdominal incision is made to expose the small intestine.

  • Cannulation: A segment of the jejunum is isolated and cannulated at both ends with tubing.

  • Perfusion: The intestinal segment is perfused with a solution containing the test compound (this compound) at a constant flow rate.[9]

  • Sample Collection: Perfusate samples are collected from the outlet cannula at specified time intervals.[9]

  • Analysis: The concentration of the test compound and its metabolites (hydrocortisone) in the collected samples is determined using a validated analytical method, such as HPLC-MS/MS.[9]

  • Calculation of Permeability: The effective permeability coefficient (Peff) is calculated based on the disappearance of the compound from the perfusate.[9]

Analytical Method for Quantification in Biological Fluids (HPLC-MS/MS)

A highly sensitive and specific method is required to quantify this compound and hydrocortisone in biological matrices like plasma and urine.

Protocol:

  • Sample Preparation:

    • To a plasma or urine sample, an internal standard (e.g., a deuterated analog of hydrocortisone) is added.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • The sample is centrifuged, and the supernatant is collected.

    • The supernatant may be further purified using solid-phase extraction (SPE).

  • Chromatographic Separation:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).[10]

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

    • The analytes are detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[11][12]

Visualizations

Metabolic Pathway of this compound

cluster_absorption Intestinal Lumen / Brush Border cluster_metabolism Systemic Circulation / Liver This compound This compound Hydrocortisone Hydrocortisone This compound->Hydrocortisone Brush Border Aminopeptidases L-Lysine L-Lysine This compound->L-Lysine Cortisone Cortisone Hydrocortisone->Cortisone 11β-HSD Tetrahydro-metabolites Tetrahydro-metabolites Hydrocortisone->Tetrahydro-metabolites Reductases Cortisone->Tetrahydro-metabolites Reductases Conjugated Metabolites Conjugated Metabolites Tetrahydro-metabolites->Conjugated Metabolites Glucuronidation/ Sulfation Excretion Excretion Conjugated Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Situ Intestinal Perfusion

cluster_animal_prep Animal Preparation cluster_perfusion Perfusion cluster_analysis Analysis A Anesthetize Rat B Abdominal Incision A->B C Isolate Jejunal Segment B->C D Cannulate Both Ends C->D E Perfuse with Drug Solution (Constant Flow Rate) D->E F Collect Perfusate Samples (Timed Intervals) E->F G Quantify Drug and Metabolite (HPLC-MS/MS) F->G H Calculate Permeability Coefficient (Peff) G->H

Caption: Workflow for in situ single-pass intestinal perfusion.

Conclusion

This compound represents a targeted prodrug strategy to enhance the oral delivery of hydrocortisone. Its rapid hydrolysis at the intestinal brush border to release the active drug is a key feature of its design. While specific pharmacokinetic data for the intact prodrug is limited, a thorough understanding of the well-established pharmacokinetic profile of hydrocortisone provides a solid foundation for predicting its therapeutic behavior. The experimental and analytical protocols detailed in this guide are fundamental for the continued investigation and development of such targeted drug delivery systems. Further research focusing on the direct quantification of this compound and its initial metabolites in vivo would provide a more complete picture of its pharmacokinetic advantages.

References

An In-depth Technical Guide on the Solubility and Stability of Hydrocortisone-21-lysinate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Hydrocortisone-21-lysinate, a water-soluble prodrug of the corticosteroid hydrocortisone. This document consolidates available data on its chemical kinetics, degradation pathways, and analytical methodologies, offering a valuable resource for formulation development and research.

Introduction

This compound is an amino acid prodrug of hydrocortisone designed to enhance aqueous solubility and potentially improve oral absorption. As a substrate for brush border aminopeptidases, it is intended to be converted to the active parent drug, hydrocortisone, in vivo.[1] Understanding the solubility and stability of this prodrug in aqueous solutions is critical for the development of stable and effective pharmaceutical formulations.

The primary challenges in formulating this compound are related to its susceptibility to hydrolysis and intramolecular acyl migration in aqueous environments. This guide details the kinetics of these degradation reactions and provides insights into the factors influencing the stability of the compound.

Aqueous Solubility

While specific quantitative solubility data for this compound across a range of pH values is not extensively available in public literature, it is characterized as a water-soluble derivative of hydrocortisone.[1][2] The parent drug, hydrocortisone, is known to be sparingly soluble in aqueous buffers.[3] The lysine ester at the 21-position significantly improves its solubility in water.

Table 1: Solubility of Hydrocortisone in Various Solvents

SolventSolubility (mg/mL)
Ethanol~2
DMSO~20
Dimethyl formamide (DMF)~30
DMF:PBS (pH 7.2) (1:4)~0.20
Data for the parent compound, hydrocortisone, is provided for reference.[3]

Aqueous Stability

The stability of this compound in aqueous solution is primarily influenced by pH. The main degradation pathways are hydrolysis of the ester linkage and a reversible acyl migration of the lysine group between the 21- and 17-hydroxyl positions.[1]

Degradation Pathways

The degradation of this compound in an aqueous solution involves two main reactions:

  • Hydrolysis: The ester linkage at the 21-position is susceptible to hydrolysis, leading to the formation of hydrocortisone and lysine. This reaction is a key factor in the degradation of the prodrug.

  • Acyl Migration: A reversible migration of the lysine acyl group can occur between the hydroxyl groups at the 21 and 17 positions of the steroid backbone.[1] This results in an equilibrium between the 21-lysinate and 17-lysinate isomers.

HC21L This compound HC17L Hydrocortisone-17-lysinate HC21L->HC17L Acyl Migration HC Hydrocortisone HC21L->HC Hydrolysis Lys Lysine HC17L->HC Hydrolysis

Degradation pathways of this compound.
Degradation Kinetics

The rate of degradation of this compound is highly dependent on the pH of the aqueous solution. The hydrolysis of the ester is significantly faster at neutral to alkaline pH compared to acidic conditions.

Table 2: Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) for Hydrolysis
340 days
730 minutes
Data from Johnson, Amidon, and Pogany (1985).[1]

The increased instability at pH 7 is likely due to electrostatic stabilization of the negatively charged tetrahedral intermediate by the protonated amino groups of the lysine moiety.[1]

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not widely published. However, based on studies of similar compounds, the following methodologies can be adapted.

Stability Study Protocol

A typical stability study for an aqueous solution of this compound would involve the following steps:

  • Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3 to 8).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Storage: Store the samples at a constant temperature (e.g., 25°C) and protect them from light.

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals.

  • Analysis: Analyze the concentration of the remaining this compound and the formation of degradation products using a stability-indicating HPLC method.

cluster_prep Sample Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare Buffer Solutions (pH 3-8) B Dissolve this compound A->B C Store at 25°C (Protected from Light) B->C D Withdraw Aliquots at Time Intervals C->D E HPLC Analysis D->E F Quantify Parent & Degradants E->F

Workflow for a stability study of this compound.
HPLC Method for Stability Indicating Assay

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating and quantifying this compound and its degradation products. The following is a representative method that can be optimized:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of approximately 254 nm.[4][5]

  • Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[4]

Mechanism of Action: Glucocorticoid Receptor Signaling

As a prodrug, this compound is inactive until it is converted to hydrocortisone. Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

The unbound GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of hydrocortisone, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-receptor complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to the wide range of physiological effects of glucocorticoids, including anti-inflammatory and immunosuppressive actions.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone GR_HSP GR-HSP Complex HC->GR_HSP Binding GR_HC GR-Hydrocortisone Complex GR_HSP->GR_HC Dissociation of HSPs GR_HC_N GR-Hydrocortisone Complex GR_HC->GR_HC_N Translocation GRE Glucocorticoid Response Element (DNA) GR_HC_N->GRE Binding Gene Gene Transcription (Activation/Repression) GRE->Gene Modulation

References

Hydrocortisone-21-Lysinate: A Technical Guide to a Water-Soluble Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of hydrocortisone-21-lysinate, a water-soluble prodrug of the corticosteroid hydrocortisone. Developed to enhance oral bioavailability, this lysyl-ester derivative is designed for enzymatic conversion to the active parent drug. This document details the rationale behind its design, its chemical and physical properties, and available data on its stability. Furthermore, it outlines generalized experimental protocols for its synthesis, in vitro hydrolysis, and in vivo evaluation, alongside the established pharmacokinetic parameters of hydrocortisone for comparative analysis. The guide also illustrates the glucocorticoid receptor signaling pathway and a typical experimental workflow for prodrug evaluation through detailed diagrams.

Introduction

Hydrocortisone, a synthetic glucocorticoid identical to endogenous cortisol, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions. Its therapeutic efficacy is often hampered by poor water solubility, which can limit its formulation options and lead to variable oral absorption. To address these limitations, prodrug strategies have been explored to improve the physicochemical and pharmacokinetic properties of hydrocortisone.

This compound is an amino acid prodrug designed to increase the aqueous solubility of hydrocortisone and improve its oral absorption. The underlying principle of this prodrug is its targeted enzymatic hydrolysis by aminopeptidases located at the brush border of the small intestine, leading to the in vivo release of the active hydrocortisone.

Chemical and Physical Properties

This compound is a chemical entity where the amino acid L-lysine is esterified to the 21-hydroxyl group of hydrocortisone. This modification significantly alters the molecule's physical properties, most notably its solubility in aqueous solutions.

PropertyDataReference
Chemical Name [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoatePubChem
Molecular Formula C27H42N2O6MedKoo Biosciences
Molecular Weight 490.64 g/mol MedKoo Biosciences
CAS Number 95924-98-4MedchemExpress
Appearance Assumed to be a solidGeneral Knowledge
Aqueous Stability pH-dependentJournal of Pharmaceutical Sciences

Quantitative Data

Aqueous Stability of this compound

The stability of this compound in aqueous solution is highly dependent on the pH. The ester linkage is susceptible to hydrolysis, which is a critical factor for its shelf-life and in vivo conversion.

pHTemperature (°C)Half-life (t½)Reference
32540 daysJournal of Pharmaceutical Sciences
72530 minutesJournal of Pharmaceutical Sciences

Table 1: Aqueous stability of this compound.

Pharmacokinetic Parameters of Hydrocortisone (for Comparison)

To evaluate the potential improvements offered by the prodrug approach, it is essential to have baseline pharmacokinetic data for the parent drug, hydrocortisone.

ParameterValueRouteSpeciesReference
Bioavailability (F) ~96%OralHumanJournal of Clinical Pharmacology
Time to Peak (Tmax) ~1 hourOralHumanJournal of Clinical Pharmacology
Peak Plasma Concentration (Cmax) ~300 ng/mL (after 20 mg dose)OralHumanJournal of Clinical Pharmacology
Elimination Half-life (t½) ~1.7 hoursIVHumanJournal of Clinical Pharmacology
Total Body Clearance (CL) 18 L/hrIVHumanJournal of Clinical Pharmacology
Volume of Distribution (Vd) 34 LIVHumanJournal of Clinical Pharmacology

Table 2: Pharmacokinetic parameters of hydrocortisone in humans.

Experimental Protocols

Synthesis of this compound (General Protocol)
  • Protection of the Amino Acid: The amino groups of L-lysine are first protected to prevent side reactions. This is typically achieved using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The carboxylic acid group may also be activated.

  • Esterification: The protected and activated lysine is then reacted with hydrocortisone. The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP). The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Purification of the Protected Prodrug: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Deprotection: The protecting groups on the lysine moiety are removed under appropriate conditions. For example, Boc groups are removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM, while Cbz groups are removed by hydrogenolysis.

  • Final Purification: The deprotected this compound is then purified, often by recrystallization or high-performance liquid chromatography (HPLC), to yield the final product. The structure and purity are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Hydrolysis of this compound (General Protocol)

This protocol outlines a general method to assess the rate of conversion of the prodrug to hydrocortisone in a simulated biological environment.

  • Preparation of Buffers: Prepare buffer solutions at various pH values (e.g., pH 1.2 to simulate gastric fluid, pH 6.8 to simulate intestinal fluid, and pH 7.4 to simulate plasma).

  • Incubation: Dissolve a known concentration of this compound in each buffer. For enzymatic hydrolysis studies, incubate the prodrug in the presence of relevant enzymes (e.g., porcine liver esterase, intestinal mucosal homogenates, or plasma).

  • Sample Collection: At predetermined time intervals, withdraw aliquots from the incubation mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding a suitable solvent like acetonitrile or by heat inactivation.

  • Analysis: Analyze the samples using a validated HPLC method to quantify the concentrations of both this compound and the released hydrocortisone.

  • Data Analysis: Plot the concentration of the remaining prodrug versus time to determine the hydrolysis rate constant and the half-life of the prodrug under each condition.

In Vivo Evaluation of this compound (General Protocol)

This protocol describes a general workflow for assessing the pharmacokinetic and pharmacodynamic properties of the prodrug in an animal model.

  • Animal Model: Select an appropriate animal model (e.g., rats or mice). The choice of model may depend on the specific inflammatory condition being studied for pharmacodynamic assessment.

  • Drug Administration: Administer this compound and a control (hydrocortisone) to different groups of animals. The oral route would be of primary interest for this prodrug.

  • Pharmacokinetic Study:

    • Collect blood samples at various time points after drug administration.

    • Process the blood samples to obtain plasma.

    • Extract the drug and its metabolite (hydrocortisone) from the plasma using a suitable extraction method.

    • Quantify the concentrations of the prodrug and hydrocortisone using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

  • Pharmacodynamic Study:

    • Induce an inflammatory response in the animal model (e.g., using carrageenan-induced paw edema).

    • Administer the prodrug and controls.

    • Measure the anti-inflammatory effect at different time points (e.g., by measuring paw volume).

    • Compare the efficacy of the prodrug with that of the parent drug.

Visualizations

Signaling Pathway

Hydrocortisone_Signaling_Pathway cluster_cytoplasm Cytoplasm HC Hydrocortisone GR_complex GR-HSP90 Complex HC->GR_complex Binds to GR_HC Activated GR-HC Complex GR_complex->GR_HC Conformational Change HSP90 HSP90 GR_dimer GR-HC Dimer GR_HC->GR_dimer GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Transcription Gene Transcription GRE->Transcription Regulates mRNA mRNA Transcription->mRNA Anti_inflammatory_proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) mRNA->Anti_inflammatory_proteins Upregulation Pro_inflammatory_proteins Pro-inflammatory Proteins (e.g., Cytokines) mRNA->Pro_inflammatory_proteins Downregulation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow

Prodrug_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization synthesis Prodrug Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization solubility Aqueous Solubility characterization->solubility stability Chemical & Enzymatic Stability (Hydrolysis) characterization->stability permeability Cell Permeability (e.g., Caco-2) characterization->permeability pharmacokinetics Pharmacokinetics (PK) (Animal Model) stability->pharmacokinetics permeability->pharmacokinetics pharmacodynamics Pharmacodynamics (PD) (Disease Model) pharmacokinetics->pharmacodynamics toxicity Toxicology Studies pharmacodynamics->toxicity data_analysis PK/PD Modeling toxicity->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Initial Studies on the Efficacy of Hydrocortisone-21-lysinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone-21-lysinate is a water-soluble prodrug of hydrocortisone designed to enhance oral bioavailability.[1] This technical guide provides a comprehensive overview of the foundational studies and methodologies required to evaluate the efficacy of this compound. It covers the chemical properties, mechanism of action, and detailed experimental protocols for in vitro and in vivo assessment. Quantitative data from representative studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction to this compound

This compound is a synthetic ester of hydrocortisone and the amino acid L-lysine. This modification is intended to improve the aqueous solubility and oral absorption of hydrocortisone, which is a widely used corticosteroid with potent anti-inflammatory and immunosuppressive properties.[2][3] The lysine moiety is anticipated to be cleaved by brush border aminopeptidases in the small intestine, releasing the active hydrocortisone molecule for systemic absorption.[1]

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC₂₇H₄₂N₂O₆[4]
Molecular Weight490.63 g/mol [5]
CAS Number95924-98-4[5]
Aqueous Stability (t₁/₂)40 days (pH 3), 30 min (pH 7)[1]

Mechanism of Action

Upon oral administration and subsequent hydrolysis to hydrocortisone, this compound is expected to exert its effects through the classical glucocorticoid signaling pathway.

Glucocorticoid Receptor Signaling Pathway

Hydrocortisone, the active metabolite, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus. Within the nucleus, the hydrocortisone-GR complex can modulate gene expression in two primary ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone HC_in Hydrocortisone HC->HC_in Diffusion GR_complex GR-Hsp90 Complex HC_in->GR_complex Binding GR_active Activated GR GR_complex->GR_active Activation & Hsp90 Dissociation GR_nuc Nuclear GR GR_active->GR_nuc Nuclear Translocation GRE Glucocorticoid Response Element GR_nuc->GRE Binding NFkB_AP1 NF-κB / AP-1 GR_nuc->NFkB_AP1 Protein-Protein Interaction Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Transrepression Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Admin Oral Administration of This compound or Vehicle Fasting->Drug_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan Drug_Admin->Carrageenan_Injection 1 hour post-dose Paw_Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Measurement->Data_Analysis End End Data_Analysis->End

References

Structural Elucidation of Hydrocortisone-21-lysinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone-21-lysinate is a water-soluble prodrug of the corticosteroid hydrocortisone, designed to enhance its delivery and bioavailability. The esterification of the C21 hydroxyl group with the amino acid L-lysine increases its solubility in aqueous solutions, facilitating parenteral administration. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its synthesis, physicochemical properties, and the analytical techniques employed for its characterization. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes information from available abstracts, patents, and analogous compounds to present a coherent understanding of its structural verification.

Introduction

Hydrocortisone, a primary glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. However, its poor water solubility presents challenges for certain pharmaceutical formulations. The synthesis of hydrocortisone esters, such as this compound, addresses this limitation. The covalent attachment of L-lysine to the hydrocortisone backbone at the 21-position not only improves solubility but also creates a prodrug that can be enzymatically cleaved in vivo to release the active hydrocortisone molecule. The precise characterization of this ester is paramount for ensuring its identity, purity, and stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 95924-98-4PubChem[1]
Molecular Formula C₂₇H₄₂N₂O₆PubChem[1]
Molecular Weight 490.63 g/mol PubChem[1]
Exact Mass 490.3043 g/mol PubChem[1]
IUPAC Name [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2S)-2,6-diaminohexanoatePubChem[1]

Synthesis of this compound

Experimental Protocol (Hypothetical)
  • Protection of L-lysine: The amino groups of L-lysine are first protected to prevent side reactions during esterification. This is typically achieved using standard protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

  • Activation of the Carboxyl Group: The carboxylic acid moiety of the protected lysine is activated to facilitate the esterification reaction. Common activating agents include dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).

  • Esterification Reaction: The activated N-protected L-lysine is then reacted with hydrocortisone in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at room temperature or with gentle heating.

  • Deprotection: Following the esterification, the protecting groups on the lysine moiety are removed. For Boc groups, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA). For Cbz groups, catalytic hydrogenation is commonly employed.

  • Purification: The final product, this compound, is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to remove any unreacted starting materials and byproducts.

The overall synthetic strategy can be visualized in the following workflow diagram.

G Synthesis Workflow for this compound cluster_0 Preparation of Reactants cluster_1 Esterification cluster_2 Final Product Formation L-lysine L-lysine Protected L-lysine Protected L-lysine L-lysine->Protected L-lysine Protection (e.g., Boc, Cbz) Activated L-lysine Activated L-lysine Protected L-lysine->Activated L-lysine Activation (e.g., DCC, CDI) Reaction Mixture Reaction Mixture Activated L-lysine->Reaction Mixture Hydrocortisone Hydrocortisone Hydrocortisone->Reaction Mixture Protected this compound Protected this compound Reaction Mixture->Protected this compound Esterification in aprotic solvent + catalyst (DMAP) Crude Product Crude Product Protected this compound->Crude Product Deprotection (e.g., TFA, H2/Pd) Purified this compound Purified this compound Crude Product->Purified this compound Purification (Chromatography)

Caption: A diagram illustrating the general synthetic pathway for this compound.

Structural Elucidation Techniques

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for both the hydrocortisone steroid backbone and the lysine side chain. Key diagnostic signals would include the downfield shift of the C21 methylene protons of hydrocortisone upon esterification, as well as the signals corresponding to the α-proton and the various methylene groups of the lysine moiety.

  • ¹³C NMR: The carbon NMR spectrum would provide complementary information, showing the carbonyl carbons of the ester and the steroid ketones, as well as the distinct signals for the carbons of the hydrocortisone skeleton and the lysine side chain.

Although specific spectral data for this compound is not publicly available, researchers at MedchemExpress suggest that an HNMR report may be available upon request[2].

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and for obtaining structural information through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of 490.3043 g/mol [1].

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis would involve the fragmentation of the parent ion to yield characteristic daughter ions. The fragmentation pattern would be expected to show losses corresponding to the lysine side chain and fragmentation of the steroid nucleus. While specific data for the 21-lysinate ester is unavailable, studies on similar hydrocortisone derivatives can provide insights into expected fragmentation pathways.

The logical flow for the structural elucidation process is depicted in the following diagram.

G Logical Workflow for Structural Elucidation cluster_analysis Spectroscopic Analysis Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Chromatography Pure Compound Pure Compound Purification->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Other Techniques (IR, UV-Vis) Other Techniques (IR, UV-Vis) Pure Compound->Other Techniques (IR, UV-Vis) Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation ¹H & ¹³C NMR data Mass Spectrometry->Structural Confirmation HRMS & MS/MS data Other Techniques (IR, UV-Vis)->Structural Confirmation Functional group analysis

Caption: A diagram showing the logical steps for confirming the structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical analytical tool for assessing the purity of this compound and for monitoring its stability. A study by Johnson et al. (1985) utilized HPLC to investigate the aqueous stability of the compound[3]. A typical HPLC method for hydrocortisone derivatives would employ a reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol.

Conclusion

The structural elucidation of this compound is a critical step in its development as a pharmaceutical product. While detailed experimental data is not widely published, a combination of standard organic synthesis techniques and modern analytical methods, particularly NMR and mass spectrometry, are essential for its comprehensive characterization. This guide provides a framework for understanding the key aspects of its synthesis and structural verification, which are vital for ensuring the quality, safety, and efficacy of this water-soluble hydrocortisone prodrug. Further research and publication of detailed experimental protocols and spectral data would be of significant benefit to the scientific community.

References

Preliminary Safety and Toxicity Profile of Hydrocortisone-21-Lysinate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available preclinical safety and toxicity data for hydrocortisone and related esters as a surrogate for Hydrocortisone-21-lysinate. As of the latest literature review, specific safety and toxicity studies on this compound are not publicly available. This information is intended for research and drug development professionals and should not be interpreted as clinical guidance.

Introduction to this compound

This compound is a water-soluble amino acid prodrug of hydrocortisone, designed to enhance its delivery characteristics.[1] The lysine moiety is attached at the 21-position of the hydrocortisone molecule. In vivo, it is anticipated that esterases cleave this lysine group, releasing the active parent compound, hydrocortisone. Therefore, the toxicological profile of this compound is expected to be predominantly dictated by the pharmacology and toxicology of hydrocortisone itself.

General Toxicological Profile of Hydrocortisone

Hydrocortisone, a glucocorticoid, has a well-characterized safety profile. Its toxicological effects are generally extensions of its pharmacological actions, particularly its immunosuppressive and metabolic activities.[2] It's important to note that many nonclinical toxicology studies are conducted in healthy animals, which may overestimate the risk for patients with adrenal insufficiency where the goal is hormone replacement.[2]

Acute Toxicity

Acute toxicity studies of hydrocortisone and its esters have been conducted in various species. The lethal dose (LD50) varies depending on the route of administration and the specific ester.

CompoundSpeciesRoute of AdministrationLD50Observed Effects
Hydrocortisone RatIntraperitoneal150 mg/kgHigh mortality by week 2 due to infections, reduced adrenal weights, liver damage, lung consolidation, gastrointestinal changes.
RatSubcutaneous>1800 mg/kg
MouseOral5000 mg/kg
Hydrocortisone Aceponate Rat, MouseOral>1000 mg/kgNo acute toxic effects observed.
DogOral>8000 mg/kgNo acute toxic effects observed.
Rat, MouseIntraperitoneal>464 mg/kgNo acute toxic effects noted.
DogIntraperitoneal>100 mg/kgNo acute toxic effects noted.
Hydrocortisone Butyrate MouseIntraperitoneal1550 mg/kg (male), 1750 mg/kg (female)
MouseSubcutaneous3000 mg/kg (male), 2500 mg/kg (female)
MouseOral3000 mg/kg
RatOral, IP, SC>3000 mg/kg
Hydrocortisone 17-Butyrate 21-Propionate Mouse, RatOralHighest LD50 compared to SC and IPDepression of spontaneous movement, decreased respiratory rate, ptosis, lacrymation, collapse. Autopsy revealed atrophy of thymus, spleen, and adrenal glands, suppurative nodules of heart and liver, and alimentary tract ulcers.
Mouse, RatSubcutaneous, IntraperitonealLower LD50 than oral

Data compiled from multiple sources.[2][3][4][5][6]

Repeat-Dose Toxicity

Chronic administration of high doses of hydrocortisone is associated with a range of toxicities, primarily related to its glucocorticoid activity.

CompoundSpeciesDurationRoute of AdministrationKey Findings
Hydrocortisone Beagle Dog84 daysOral (8.5 mg/kg twice daily)Increased arterial blood pressure (significant from Day 28), increased urinary protein excretion.
Hydrocortisone 17-Butyrate 21-Propionate Rat30 daysSubcutaneous (≥0.4 mg/kg/day)Decreased white blood cells and lymphocytes, increased serum total cholesterol, GOT, and GPT, regressive changes in adrenals, lymphatic, and hematopoietic tissues. Fatalities at 50 mg/kg.[7]
Rat6 monthsPercutaneousSuppression of body weight gain, decreased white blood cells and lymphocytes, increased red blood cells, hematocrit, hemoglobin, blood sugar, and total cholesterol, regressive changes in adrenal cortex, lymphatic and hematopoietic tissues, and skin, gastric erosion.[8]
Rat6 monthsSubcutaneous (≥0.1 mg/kg/day)Decreased white blood cells and serum total protein, increased total cholesterol, GOT, and GPT, atrophic changes of adrenals, lymphatic tissues, skin, and subsexual organs. NOAEL suggested to be 0.001 mg/kg.[9]
Genotoxicity

The genotoxic potential of hydrocortisone has been evaluated in various assays with some conflicting results. GLP-compliant studies on some hydrocortisone esters have not shown evidence of mutagenicity or clastogenicity.[2]

AssayTest SystemResult
Ames Test Salmonella typhimurium (with and without S9 activation)Negative[2][10]
Chromosomal Aberration Human LymphocytesPositive or Equivocal[2][10]
In vivo Micronucleus Test Mouse Bone MarrowPositive[2][10]
In vivo Sister Chromatid Exchange Mouse Bone MarrowPositive[10]
Reproductive and Developmental Toxicity

Hydrocortisone has demonstrated teratogenic and embryotoxic effects in animal models, particularly at high doses. These effects are a known class effect for corticosteroids.[2] Findings include cleft palate in rodents and an increased incidence of polycystic kidney disease in rabbits.[2][4] Maternal treatment can also lead to alterations in hormone homeostasis and reproductive performance in offspring.[2]

Mechanism of Action and Associated Signaling Pathways

The therapeutic and toxic effects of hydrocortisone are mediated through its interaction with the glucocorticoid receptor (GR).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydrocortisone Hydrocortisone GR_complex Inactive GR Complex (with Hsp90, etc.) Hydrocortisone->GR_complex Binds to Active_GR Active Hydrocortisone-GR Complex GR_complex->Active_GR Conformational Change & Dissociation GRE Glucocorticoid Response Elements (GREs) on DNA Active_GR->GRE Translocates & Binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Synthesis of Anti-inflammatory & Pro-inflammatory Proteins mRNA->Proteins Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

While specific protocols for this compound are unavailable, the following represent generalized methodologies for key toxicity studies based on standard practices.

Acute Oral Toxicity (LD50) - General Protocol (Up-and-Down Procedure)

Start Start Animal_Selection Select healthy, young adult rodents (e.g., Sprague-Dawley rats), single sex Start->Animal_Selection Acclimatization Acclimatize animals for ≥ 5 days Animal_Selection->Acclimatization Fasting Fast animals overnight (food, not water) Acclimatization->Fasting Dosing Administer single oral dose of test substance to one animal Fasting->Dosing Observation_1 Observe for 48 hours Dosing->Observation_1 Outcome Outcome Observation_1->Outcome Dose_Up If animal survives, dose next animal at a higher fixed dose level Outcome->Dose_Up Survival Dose_Down If animal dies, dose next animal at a lower fixed dose level Outcome->Dose_Down Mortality Repeat Repeat procedure sequentially for a small number of animals Dose_Up->Repeat Dose_Down->Repeat Calculation Calculate LD50 using maximum likelihood method Repeat->Calculation End End Calculation->End

Caption: Generalized Workflow for Acute Oral Toxicity Study.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

Start Start Strain_Selection Select Salmonella typhimurium strains (e.g., TA98, TA100, etc.) Start->Strain_Selection Metabolic_Activation Prepare test substance with and without S9 metabolic activation mix Strain_Selection->Metabolic_Activation Incubation Incubate bacterial strains with test substance, positive controls, and negative controls Metabolic_Activation->Incubation Plating Plate treated bacteria on minimal glucose agar plates Incubation->Plating Incubation_2 Incubate plates for 48-72 hours Plating->Incubation_2 Colony_Counting Count revertant colonies Incubation_2->Colony_Counting Analysis Analysis Colony_Counting->Analysis Positive_Result Significant, dose-related increase in revertants indicates mutagenicity Analysis->Positive_Result Positive Negative_Result No significant increase in revertants Analysis->Negative_Result Negative End End Positive_Result->End Negative_Result->End

Caption: Generalized Workflow for Ames Test.

Conclusion and Future Directions

The preliminary safety and toxicity assessment of this compound is currently reliant on the extensive data available for its active metabolite, hydrocortisone. The anticipated toxicities include those characteristic of the glucocorticoid class, such as immunosuppression, metabolic disturbances, and developmental effects at high doses. However, without specific studies on the lysine-conjugated prodrug, it is difficult to ascertain any potential toxicities related to the prodrug itself or its unique pharmacokinetic profile. Further research, including acute and repeat-dose toxicity studies, genotoxicity assays, and safety pharmacology evaluations specifically on this compound, is necessary to fully characterize its safety profile and support its potential development.

References

Methodological & Application

Application Notes and Protocols: Hydrocortisone-21-lysinate for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone, a glucocorticoid, is a widely utilized supplement in in vitro cell culture, known for its role in supporting cell growth, differentiation, and maintaining cellular function. It exerts its effects by binding to the glucocorticoid receptor, which then modulates the transcription of various genes, leading to anti-inflammatory and immunosuppressive responses. Hydrocortisone-21-lysinate is a water-soluble prodrug of hydrocortisone, designed for improved solubility. A critical consideration for its use is its instability at neutral pH, where it has a half-life of approximately 30 minutes, hydrolyzing to release hydrocortisone.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including stock solution preparation, working concentrations for various cell types, and a summary of its mechanism of action.

Data Presentation

Table 1: Recommended Working Concentrations of Hydrocortisone in Cell Culture
Cell TypeApplicationRecommended ConcentrationReference
Mesothelial CellsGrowth Medium Supplement400 ng/mL[2]
Human Mammary Epithelial CellsGrowth Medium Supplement0.3 µg/mL[3]
HEp-2 (Human Laryngeal Carcinoma)Study of Cortisol Influence0.5 µM - 2.5 µM[4]
Oligodendrocytes, Colon, Epithelial CellsCulture Media SupplementGeneral Use[5][6]
Endothelial, Mesenchymal CellsGrowth and DifferentiationGeneral Use[7]
Table 2: Preparation of Hydrocortisone Stock Solutions
CompoundSolventStock ConcentrationStorageReference
HydrocortisoneDMSO10 mM (3.62 mg/mL)Aliquots at -20°C[8][9]
HydrocortisoneAbsolute Ethanol1 mg/mLAliquots at -20°C[5]
Hydrocortisone95% Ethanol4 mg/mL-70°C or below[2]
Hydrocortisone 21-hemisuccinate sodium saltWater50 mg/mL-20°C[10]

Note on this compound: Due to its instability in aqueous solutions at neutral pH, it is recommended to prepare fresh solutions of this compound immediately before use or to prepare acidic stock solutions if longer storage is required. The rate of hydrolysis is pH-dependent.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution. Given the instability of this compound at neutral pH, preparation in a slightly acidic buffer or immediate use after reconstitution in culture medium is recommended.

Materials:

  • This compound powder

  • Sterile, slightly acidic buffer (e.g., citrate buffer, pH 4-5) or sterile cell culture grade water/PBS

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, slightly acidic buffer or sterile water/PBS to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex to dissolve the powder completely.

  • Crucially, due to the rapid hydrolysis at neutral pH, either use the solution immediately by diluting it to the final working concentration in the cell culture medium or store acidic stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. [1] For applications where the release of hydrocortisone over a short period is desired, reconstitution directly in the medium before addition to the cells is a viable option.

Protocol 2: General Cell Culture Supplementation with this compound

This protocol outlines the general procedure for supplementing cell culture medium with this compound.

Materials:

  • Cultured cells in appropriate vessels

  • Complete cell culture medium

  • Prepared this compound stock solution (from Protocol 1)

  • Pipettes and sterile filter tips

Procedure:

  • Determine the desired final concentration of hydrocortisone for your specific cell type and experiment (refer to Table 1 for general guidance).

  • Thaw an aliquot of the this compound stock solution if frozen.

  • Calculate the volume of the stock solution required to achieve the final concentration in your total volume of culture medium.

  • Aseptically add the calculated volume of the stock solution to the complete culture medium.

  • Mix the medium thoroughly by gentle inversion.

  • For routine cell maintenance, replace the medium with the freshly prepared hydrocortisone-containing medium as per your regular cell culture schedule. For long-term cultures, it is advisable to replace the medium with fresh hydrocortisone-containing medium every 24-48 hours due to the potential degradation of hydrocortisone at 37°C.[11]

Visualizations

G Experimental Workflow for Cell Culture with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (Protocol 1) add_hydro Add Stock to Medium to Final Concentration prep_stock->add_hydro prep_media Prepare Complete Cell Culture Medium prep_media->add_hydro treat_cells Treat Cultured Cells add_hydro->treat_cells incubate Incubate (e.g., 24-48h) treat_cells->incubate analysis Perform Downstream Assays (e.g., Viability, Gene Expression) incubate->analysis

Caption: Workflow for using this compound in cell culture.

G Glucocorticoid Signaling Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus HC Hydrocortisone GR Glucocorticoid Receptor (GR) HC->GR Binds HC_GR HC-GR Complex HSP Heat Shock Proteins HSP->GR Dissociates GRE Glucocorticoid Response Element (GRE) HC_GR->GRE Translocates & Binds Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA mRNA->GR Translation (Anti-inflammatory proteins, etc.) mRNA->HSP Translation (Anti-inflammatory proteins, etc.) mRNA->HC_GR Translation (Anti-inflammatory proteins, etc.)

Caption: Simplified glucocorticoid signaling pathway.

References

Application Notes and Protocols: Dissolving Hydrocortisone-21-Lysinate for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the dissolution of Hydrocortisone-21-lysinate for various experimental applications. The information is intended to guide researchers in preparing stable and effective solutions for in vitro and in vivo studies.

Introduction

This compound is a water-soluble prodrug of hydrocortisone, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. The lysine ester at the 21-position enhances the aqueous solubility of hydrocortisone, facilitating its use in experimental settings where aqueous vehicles are preferred. Upon administration, this compound is expected to be converted to the active compound, hydrocortisone, by endogenous esterases.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound and its active form, hydrocortisone, is provided below.

PropertyThis compoundHydrocortisone
Molecular Formula C27H42N2O6C21H30O5
Molecular Weight 490.64 g/mol 362.46 g/mol
Appearance Solid powder[1]White crystalline powder[2]
Water Solubility Described as water-soluble, but specific quantitative data is limited.[1]Very slightly soluble (approximately 0.28 mg/mL at 25°C).[3]
Organic Solvent Solubility Soluble in DMSO.[1]Soluble in ethanol (~15 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (DMF) (~30 mg/mL).[4]
Stability in Aqueous Solution Half-life of 40 days at pH 3 and 30 minutes at pH 7 at 25°C.[5]Aqueous solutions are not recommended for storage for more than one day.[4]

Experimental Protocols

Preparation of Aqueous Stock Solutions of this compound

Given its characterization as a water-soluble prodrug, sterile water or aqueous buffers are the recommended primary solvents. However, due to its limited stability at neutral pH, it is crucial to prepare fresh solutions before use or use a slightly acidic buffer for short-term storage.

Materials:

  • This compound powder

  • Sterile, deionized water or sterile phosphate-buffered saline (PBS), pH 6.0-6.5

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile water or slightly acidic buffer (e.g., PBS pH 6.0) to achieve the desired stock concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Use the freshly prepared solution immediately, especially if prepared in a neutral pH buffer. For very short-term storage (a few hours), keep the solution on ice and protected from light.

Preparation of Organic Stock Solutions

For applications requiring higher concentrations or for long-term storage, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vials or tubes compatible with DMSO

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound powder in a sterile, amber vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1]

  • When preparing working solutions, ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically <0.5%).

Preparation of Working Solutions for Cell Culture

Protocol:

  • Thaw the DMSO stock solution of this compound at room temperature.

  • Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired experimental concentration.

  • Ensure the final DMSO concentration is below the tolerance level of the specific cell line being used.

  • Add the final working solution to the cell cultures and proceed with the experiment.

Signaling Pathways and Experimental Workflows

Hydrocortisone, the active form of this compound, exerts its effects primarily through the glucocorticoid receptor (GR). The following diagrams illustrate the key signaling pathway and a general experimental workflow.

Glucocorticoid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone GR_complex GR-HSP90 Complex HC->GR_complex Binds GR_active Activated GR GR_complex->GR_active HSP90 dissociation GRE Glucocorticoid Response Element (GRE) GR_active->GRE Translocates & Binds Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates Anti_inflammatory_proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory_proteins Upregulation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Transcription->Pro_inflammatory_cytokines Downregulation

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow prep Prepare Stock Solution (Aqueous or DMSO) dilute Prepare Working Solution in Culture Medium prep->dilute treat Treat Cells with This compound dilute->treat incubate Incubate for Desired Time Period treat->incubate assay Perform Downstream Assays (e.g., qPCR, Western Blot, ELISA) incubate->assay

Caption: General Experimental Workflow.

Summary of Quantitative Data

The following tables summarize the solubility of hydrocortisone (the active drug) and the stability of this compound.

Table 1: Solubility of Hydrocortisone in Various Solvents

SolventSolubility (mg/mL)Reference
Water (25°C)~0.28[3]
Ethanol~15[3]
DMSO~20[4]
Dimethyl formamide (DMF)~30[4]
Methanol~6.2[3]
Acetone~9.3[3]

Table 2: Aqueous Stability of this compound at 25°C

pHHalf-lifeReference
340 days[5]
730 minutes[5]

Conclusion

The provided protocols and data facilitate the effective use of this compound in experimental research. Its enhanced water solubility offers an advantage over hydrocortisone for certain applications. However, researchers must consider its pH-dependent stability when preparing and storing aqueous solutions. For most cell-based assays, preparing fresh solutions or using DMSO for stock solutions is recommended to ensure the integrity and activity of the compound. The provided diagrams offer a visual guide to the underlying mechanism of action and a general experimental approach.

References

Application Notes and Protocols: Dosage Determination for Hydrocortisone-21-lysinate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone designed to enhance oral absorption. This strategic modification aims to leverage endogenous aminopeptidases at the brush border of the intestine for in vivo conversion to the active parent drug, hydrocortisone.[1] These application notes provide a comprehensive guide for researchers initiating preclinical studies to determine the appropriate dosage of this compound in various animal models of inflammation. Due to the limited availability of direct in vivo dosage studies for this specific prodrug, the following protocols and dosage recommendations are based on the known pharmacology of hydrocortisone, data from other corticosteroid esters, and established anti-inflammatory models.

Data Presentation: Quantitative Dosage and Toxicity Data

The following tables summarize acute toxicity data for hydrocortisone and its related esters. This information is crucial for estimating a safe starting dose range for this compound in dose-finding studies. It is important to note that the appended lysine moiety may alter the pharmacokinetic and toxicological profile.

Table 1: Acute Toxicity (LD50) of Hydrocortisone and its Esters in Rodents

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
HydrocortisoneRatIntraperitoneal150
HydrocortisoneRatSubcutaneous>1800
Hydrocortisone AceponateRat & MouseOral>1000
Hydrocortisone AceponateRat & MouseIntraperitoneal>464
Hydrocortisone ButyrateMouse (Male)Intraperitoneal1550
Hydrocortisone ButyrateMouse (Female)Intraperitoneal1750
Hydrocortisone ButyrateMouseSubcutaneous2500-3000
Hydrocortisone ButyrateMouseOral3000
Hydrocortisone ButyrateRatOral, IP, SC>3000

Table 2: No-Observable-Effect-Level (NOEL) for a Hydrocortisone Ester

CompoundAnimal ModelRoute of AdministrationDurationNOEL (mg/kg/day)Reference
Hydrocortisone ButyrateRat (Male)Subcutaneous3 months0.03

Signaling Pathways

Hydrocortisone, the active metabolite of this compound, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The binding of hydrocortisone to the cytosolic GR leads to a conformational change, dissociation from chaperone proteins, and translocation of the activated GR into the nucleus. Once in the nucleus, the GR can modulate gene expression through several mechanisms, including the transrepression of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).

G cluster_nucleus Nuclear Events HC This compound (Oral Administration) HC_active Hydrocortisone (Active Drug) HC->HC_active Intestinal Aminopeptidases GR Glucocorticoid Receptor (GR) (Cytosolic) HC_active->GR GR_active Activated GR Complex GR->GR_active Binding & Activation HSP Heat Shock Proteins HSP->GR Nucleus Nucleus GR_active->Nucleus Translocation NFkB NF-κB GR_active->NFkB Inhibition (Transrepression) Anti_inflammatory Anti-inflammatory Genes GR_active->Anti_inflammatory Activation (Transactivation) Pro_inflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory Activation

Hydrocortisone Anti-Inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed protocols for two standard animal models of inflammation that are suitable for evaluating the anti-inflammatory efficacy of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (e.g., sterile water for injection, 0.5% carboxymethylcellulose)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 5-10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) by gavage.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][2][3]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

G Start Start Acclimatize Animal Acclimatization (1 week) Start->Acclimatize Fasting Overnight Fasting Acclimatize->Fasting Grouping Group Animals (Vehicle, Positive Control, Test Groups) Fasting->Grouping Dosing Oral Administration (Vehicle/Drug) Grouping->Dosing Carrageenan Inject Carrageenan (0.1 mL, 1%) Dosing->Carrageenan 1 hour post-dosing Measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Carrageenan->Measure Analyze Data Analysis (% Inhibition) Measure->Analyze End End Analyze->End

Carrageenan-Induced Paw Edema Experimental Workflow.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control + Saline injection

    • Group 2: Vehicle control + LPS injection

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.) + LPS injection

  • Drug Administration: Administer the vehicle or this compound orally by gavage.

  • Induction of Inflammation: One hour after drug administration, inject LPS (e.g., 0.5-1 mg/kg) intraperitoneally (i.p.).[4][5][6]

  • Sample Collection: At a predetermined time point (e.g., 2 or 4 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Separate plasma and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the drug-treated groups to the LPS-only group.

G Start Start Acclimatize Animal Acclimatization (1 week) Start->Acclimatize Grouping Group Animals (Control, LPS, Test Groups) Acclimatize->Grouping Dosing Oral Administration (Vehicle/Drug) Grouping->Dosing LPS Inject LPS (i.p.) Dosing->LPS 1 hour post-dosing Blood Blood Collection (e.g., 2-4 hours post-LPS) LPS->Blood ELISA Cytokine Measurement (TNF-α, IL-6) Blood->ELISA Analyze Data Analysis ELISA->Analyze End End Analyze->End

LPS-Induced Systemic Inflammation Experimental Workflow.

Dosage Determination and Considerations

Due to the prodrug nature of this compound, its oral bioavailability is expected to be higher than that of hydrocortisone. However, without specific pharmacokinetic data, a conservative approach to dose selection is recommended.

Recommended Initial Dose-Finding Study Design:

  • Animal Model: Choose a relevant model of inflammation (e.g., carrageenan-induced paw edema).

  • Dose Range: Based on the LD50 data of other hydrocortisone esters, a starting oral dose range of 10-100 mg/kg for this compound is a reasonable starting point for efficacy studies in rodents.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: It is highly recommended to conduct parallel pharmacokinetic studies to measure plasma levels of both the prodrug and the active hydrocortisone. This will allow for the establishment of a clear relationship between drug exposure and the observed anti-inflammatory effect.

  • Toxicity Assessment: In parallel with efficacy studies, it is crucial to monitor for any signs of toxicity, such as changes in body weight, behavior, and at the end of the study, organ-to-body weight ratios.

Formulation and Administration:

  • This compound is expected to be water-soluble.[1] Therefore, it can be dissolved in sterile water or saline for oral administration.

  • Ensure the formulation is stable for the duration of the experiment. The stability of this compound is pH-dependent, with a shorter half-life at neutral pH.[1]

Conclusion

These application notes provide a foundational framework for initiating in vivo studies to determine the effective and safe dosage of this compound. Given the limited direct data on this specific prodrug, a careful and systematic approach, including dose-escalation studies and concurrent pharmacokinetic analysis, is essential for a successful research program. The provided protocols for established inflammation models offer robust systems for evaluating the anti-inflammatory potential of this novel hydrocortisone derivative.

References

"application of Hydrocortisone-21-lysinate in anti-inflammatory research"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Hydrocortisone-21-lysinate, a water-soluble prodrug of hydrocortisone, is a valuable tool in anti-inflammatory research.[1] This document provides detailed application notes and experimental protocols for investigating its anti-inflammatory properties. As a prodrug, this compound is designed for improved solubility and is expected to convert to the active compound, hydrocortisone, to exert its effects. The protocols outlined below are standard methodologies for evaluating the anti-inflammatory efficacy of corticosteroids.

Introduction

Hydrocortisone is a glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive effects.[2][3] Its mechanism of action primarily involves binding to cytoplasmic glucocorticoid receptors (GR).[2] Upon binding, the hydrocortisone-GR complex translocates to the nucleus and modulates the transcription of target genes.[2] This leads to the downregulation of pro-inflammatory mediators such as cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules, and the upregulation of anti-inflammatory proteins.[2][3][4] this compound was synthesized as an amino acid prodrug of hydrocortisone.[1]

Mechanism of Action of Hydrocortisone

The anti-inflammatory effects of hydrocortisone, the active form of this compound, are mediated through several key pathways:

  • Genomic Mechanisms:

    • Transrepression: The hydrocortisone-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This is a major mechanism for its anti-inflammatory effects.

    • Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins and leukotrienes.[2]

  • Non-Genomic Mechanisms: Some rapid anti-inflammatory effects of glucocorticoids are believed to be mediated through non-genomic pathways that do not involve gene transcription.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus NFkB NF-κB Inflammatory_Stimulus->NFkB H21L This compound HC Hydrocortisone H21L->HC Conversion GR Glucocorticoid Receptor (GR) HC->GR HC_GR HC-GR Complex GR->HC_GR HC_GR_n HC-GR Complex HC_GR->HC_GR_n Translocation PLA2 Phospholipase A2 Annexin_A1 Annexin A1 Annexin_A1->PLA2 Inhibition NFkB_Inhibitor IκBα NFkB_Inhibitor->NFkB Inhibition NFkB->HC_GR_n Transrepression GRE Glucocorticoid Response Element (GRE) HC_GR_n->GRE Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription HC_GR_n->Pro_Inflammatory_Genes Inhibition Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Activation Anti_Inflammatory_Genes->Annexin_A1 Anti_Inflammatory_Genes->NFkB_Inhibitor Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs Seed_Cells Seed Cells (1x10^5/well) Isolate_PBMCs->Seed_Cells Add_Compound Add this compound Seed_Cells->Add_Compound Pre_Incubate Pre-incubate (1 hr) Add_Compound->Pre_Incubate Add_LPS Add LPS (1 ug/mL) Pre_Incubate->Add_LPS Incubate Incubate (24 hr) Add_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure Cytokines (ELISA) Collect_Supernatant->ELISA Analyze_Data Analyze Data (IC50) ELISA->Analyze_Data End End Analyze_Data->End Start Start Acclimatize Acclimatize Mice Start->Acclimatize Topical_Application Topical Application of This compound Acclimatize->Topical_Application Induce_Dermatitis Induce Dermatitis (BKC) Topical_Application->Induce_Dermatitis Measure_Edema Measure Ear Edema (Time course) Induce_Dermatitis->Measure_Edema Euthanize Euthanize and Collect Tissue Measure_Edema->Euthanize MPO_Assay MPO Assay Euthanize->MPO_Assay Histology Histology (H&E) Euthanize->Histology Analyze_Data Analyze Data MPO_Assay->Analyze_Data Histology->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for In Vivo Studies Using Hydrocortisone-21-Lysinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone-21-lysinate is a water-soluble prodrug of hydrocortisone, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its enhanced solubility makes it a promising candidate for various in vivo research applications where systemic or localized delivery of hydrocortisone is required. These application notes provide a comprehensive overview of the mechanisms of action, potential in vivo applications, and detailed experimental protocols for utilizing hydrocortisone and its water-soluble derivatives in animal models.

Disclaimer: Specific in vivo studies and quantitative data for this compound are limited in publicly available literature. Therefore, the experimental protocols and quantitative data presented here are primarily based on studies using other water-soluble hydrocortisone esters, such as hydrocortisone sodium succinate, which are expected to have similar in vivo behavior once the ester is cleaved to release the active hydrocortisone. Researchers should consider this when designing their experiments and may need to perform dose-response studies to optimize for their specific model.

Mechanism of Action

Hydrocortisone, the active form of this compound, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event initiates a cascade of genomic and non-genomic signaling pathways that ultimately modulate inflammatory and immune responses.

Genomic Signaling Pathway

The classic genomic pathway involves the translocation of the hydrocortisone-GR complex into the nucleus. Once in the nucleus, this complex can act in two primary ways:

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of inflammatory genes like cytokines, chemokines, and adhesion molecules.

Non-Genomic Signaling Pathway

Hydrocortisone can also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are thought to be mediated by membrane-bound glucocorticoid receptors or through direct interactions with cellular signaling molecules.

Below are diagrams illustrating the key signaling pathways of hydrocortisone.

Glucocorticoid Receptor Signaling Pathway Genomic Signaling Pathway of Hydrocortisone cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydrocortisone Hydrocortisone GR Glucocorticoid Receptor (GR) Hydrocortisone->GR Binds HSP Heat Shock Proteins (HSP) GR->HSP Complexed with HC-GR Complex Activated HC-GR Complex GR->HC-GR Complex Conformational Change HSP->HC-GR Complex Dissociates GRE Glucocorticoid Response Element (GRE) HC-GR Complex->GRE Binds to HC-GR Complex->GRE Translocation Pro-inflammatory TFs Pro-inflammatory Transcription Factors (NF-κB, AP-1) HC-GR Complex->Pro-inflammatory TFs Inhibits Anti-inflammatory Genes Anti-inflammatory Gene Transcription (e.g., IκBα, Annexin A1) GRE->Anti-inflammatory Genes Activates Inflammatory Genes Inflammatory Gene Transcription (e.g., IL-6, TNF-α) Pro-inflammatory TFs->Inflammatory Genes Activates Hydrocortisone_Experimental_Workflow General Experimental Workflow for In Vivo Studies Start Start Animal_Model Selection of Animal Model (e.g., mouse, rat) Start->Animal_Model Disease_Induction Induction of Disease Model (e.g., inflammation, sepsis) Animal_Model->Disease_Induction Drug_Preparation Preparation of This compound Solution Disease_Induction->Drug_Preparation Administration Administration (e.g., IV, SC, IP) Drug_Preparation->Administration Monitoring Monitoring of Animals (e.g., clinical signs, body weight) Administration->Monitoring Data_Collection Sample and Data Collection (e.g., blood, tissue) Monitoring->Data_Collection Analysis Analysis of Samples (e.g., cytokine levels, histology) Data_Collection->Analysis End End Analysis->End

Application Notes and Protocols for Hydrocortisone-21-Lysinate in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on established methodologies for hydrocortisone and its derivatives. Due to the limited availability of published data specifically on the formulation of Hydrocortisone-21-lysinate into advanced drug delivery systems, these guidelines are provided as a starting point for research and development. The experimental parameters should be optimized for specific applications.

Introduction

This compound is a water-soluble amino acid prodrug of hydrocortisone designed to enhance the oral absorption of the parent drug.[1][2] Its increased aqueous solubility compared to hydrocortisone presents unique opportunities and challenges in the development of various drug delivery systems. These systems can be tailored to provide controlled release, targeted delivery, and improved stability, thereby potentially enhancing therapeutic efficacy and reducing side effects. This document outlines potential applications and detailed experimental protocols for the incorporation of this compound into nanoparticle, liposome, and hydrogel-based drug delivery systems.

Application Note 1: Lipid-Polymer Hybrid Nanoparticles for Topical Delivery

Rationale: Lipid-polymer hybrid nanoparticles offer a promising platform for the topical delivery of corticosteroids, combining the advantages of both liposomes and polymer nanoparticles.[3][4][5][6] The polymeric core can provide sustained release of the drug, while the lipid shell can enhance skin penetration. For this compound, its water-soluble nature suggests it would be primarily located at the interface of the hydrophilic and hydrophobic components of the nanoparticle or within a hydrophilic core if a suitable polymer is chosen.

Potential Advantages:

  • Enhanced skin permeation and retention.

  • Sustained release of hydrocortisone at the target site.

  • Improved stability of the encapsulated drug.

  • Potential for reduced systemic absorption and associated side effects.

Quantitative Data Summary

The following table summarizes expected physicochemical properties of this compound loaded lipid-polymer hybrid nanoparticles, adapted from studies on hydrocortisone acetate.[3][5]

Formulation ParameterExpected Range
Particle Size (nm)150 - 300
Polydispersity Index (PDI)0.1 - 0.3
Zeta Potential (mV)-20 to -40
Encapsulation Efficiency (%)60 - 85
Drug Loading (%)1 - 5
Experimental Protocol: Preparation of Lipid-Polymer Hybrid Nanoparticles

This protocol is adapted from a method for preparing hydrocortisone acetate-loaded lipid-polymer hybrid nanoparticles.[3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Acetone

  • Ethanol

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA in acetone. In a separate vial, dissolve SPC and cholesterol in ethanol.

  • Aqueous Phase Preparation: Dissolve this compound in deionized water.

  • Nanoparticle Formation: Add the PLGA solution dropwise to the aqueous this compound solution under constant magnetic stirring.

  • The mixture is then sonicated using a probe sonicator.

  • The SPC/cholesterol solution is then added to the nanoparticle suspension and stirred.

  • The organic solvents are removed by evaporation under reduced pressure.

  • The resulting nanoparticle suspension is centrifuged and washed multiple times with deionized water to remove any unencapsulated drug.

  • The final nanoparticle pellet is resuspended in deionized water and stored at 4°C.

Experimental Workflow Diagram

G cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_purify Purification and Storage organic_phase PLGA in Acetone SPC/Cholesterol in Ethanol add_plga Add PLGA solution to Aqueous Phase organic_phase->add_plga aqueous_phase This compound in Deionized Water aqueous_phase->add_plga sonication Probe Sonication add_plga->sonication add_lipid Add SPC/Cholesterol Solution sonication->add_lipid evaporation Solvent Evaporation add_lipid->evaporation centrifugation Centrifugation and Washing evaporation->centrifugation resuspension Resuspend in Water centrifugation->resuspension storage Store at 4°C resuspension->storage G cluster_prep Preparation cluster_form Formation cluster_final Final Product dissolve_lipids Dissolve SPC and Cholesterol in Ethanol evaporation Rotary Evaporation to form Lipid Film dissolve_lipids->evaporation hydration Hydrate Lipid Film with Aqueous Solution evaporation->hydration dissolve_drug Dissolve HCL and Mannitol in PBS dissolve_drug->hydration lyophilization Freeze-drying to obtain Proliposome Powder hydration->lyophilization reconstitution Reconstitute with Aqueous Medium lyophilization->reconstitution G start Cold PBS (4°C) add_poloxamer Add Poloxamer 407 (with stirring) start->add_poloxamer clear_solution Clear Polymer Solution add_poloxamer->clear_solution add_drug Add this compound (with stirring) clear_solution->add_drug final_solution Liquid Hydrogel Formulation (at 4°C) add_drug->final_solution warming Warming to Body Temperature final_solution->warming gel Gel Formation (In Situ Depot) warming->gel release Sustained Drug Release gel->release

References

Application Notes and Protocols for the Analytical Detection of Hydrocortisone-21-lysinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocortisone-21-lysinate is a prodrug of hydrocortisone, designed to enhance its solubility and potentially improve its absorption. As a key component in pharmaceutical development and research, accurate and reliable analytical methods for its detection and quantification are crucial. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), common techniques in pharmaceutical analysis. The methodologies are based on established principles for the analysis of hydrocortisone and its derivatives.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analytical methods described, providing a basis for method selection and performance expectation.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.25 µg/mL (for Hydrocortisone Acetate)[1]Sub-µg/mL levels achievable
Limit of Quantification (LOQ) 2.06 µg/mL (for Hydrocortisone Acetate)[1]Typically in the low µg/mL to ng/mL range
Linearity Range 1–150 µg/mL (for Hydrocortisone Acetate)[1]Wide dynamic range, often from ng/mL to high µg/mL
Recovery 100.7–101.3% (for Hydrocortisone Acetate)[1]Generally >90% depending on sample matrix
Precision (RSD) < 2% (Intra- and Interday for Hydrocortisone Acetate)[1]Typically < 15%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The method is adapted from established procedures for hydrocortisone and its esters.[1][2][3][4][5]

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or Phosphoric acid for non-MS compatible methods)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

b. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]

c. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min[2][4]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 254 nm[2]

  • Injection Volume: 10 µL[1]

d. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

e. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (sample diluent) to ensure no carryover.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive and selective method for the detection of this compound, particularly in complex matrices.

a. Materials and Reagents:

  • Same as HPLC-UV method, but with LC-MS grade solvents.

b. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

c. Chromatographic Conditions:

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Program: A suitable gradient to ensure separation from potential metabolites or impurities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

d. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 491.3 (for [M+H]⁺ of this compound)

  • Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would correspond to the loss of the lysine group and fragmentation of the hydrocortisone backbone.

  • Collision Energy: Optimize for the specific transitions.

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for quantification and confirmation.

e. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with dilutions to a lower concentration range suitable for LC-MS/MS sensitivity (e.g., ng/mL to µg/mL).

f. Analysis:

  • Optimize MS parameters using a standard solution of this compound.

  • Equilibrate the LC-MS/MS system.

  • Inject standards and samples.

  • Process the data using the appropriate software to quantify the analyte based on the peak areas of the selected MRM transitions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilutions (Standards) dissolve->dilute filter Filter (0.45 µm) dissolve->filter For Sample dilute->filter injection Inject Sample/Standard filter->injection hplc HPLC-UV or LC-MS/MS System hplc->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection peak Peak Integration detection->peak calibration Calibration Curve Generation peak->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the analysis of this compound.

prodrug_hydrolysis prodrug This compound (Prodrug) active_drug Hydrocortisone (Active Drug) prodrug->active_drug Hydrolysis (e.g., enzymatic) lysine L-Lysine prodrug->lysine Hydrolysis

Caption: Hydrolysis of this compound to its active form.

References

Application Notes and Protocols: Experimental Design Considerations for Hydrocortisone-21-lysinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone-21-lysinate is a water-soluble prodrug of hydrocortisone, a glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] As a prodrug, this compound is designed to enhance the solubility of hydrocortisone, potentially improving its delivery for various therapeutic applications.[3] The lysine ester linkage is intended to be cleaved by endogenous esterases, releasing the active hydrocortisone molecule.[3] These application notes provide a comprehensive guide to the experimental design considerations for the preclinical evaluation of this compound, covering its physicochemical properties, in vitro and in vivo testing methodologies, and pharmacokinetic analysis.

Physicochemical Properties and Stability

A thorough understanding of the physicochemical properties of this compound is fundamental for designing meaningful experiments. Key parameters are summarized in the table below. Of particular importance is its stability in aqueous solutions. This compound is relatively unstable at neutral pH, with a half-life of approximately 30 minutes at pH 7.[3] This instability is likely due to the electrostatic stabilization of the tetrahedral intermediate by the protonated amino groups of lysine.[3] This characteristic must be taken into account when preparing solutions for in vitro and in vivo studies to ensure accurate dosing and interpretation of results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 95924-98-4[2]
Molecular Formula C₂₇H₄₂N₂O₆[2]
Molecular Weight 490.64 g/mol [2]
Appearance Solid powder[1]
Solubility Soluble in DMSO. As a water-soluble prodrug, it exhibits enhanced aqueous solubility compared to hydrocortisone.[1]
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
Aqueous Stability Half-life of ~30 minutes at pH 7 and 25°C. More stable at acidic pH (half-life of ~40 days at pH 3).[3]

Mechanism of Action: Glucocorticoid Signaling Pathway

Hydrocortisone, the active metabolite of this compound, exerts its effects by modulating the glucocorticoid signaling pathway. This pathway is a cornerstone of its anti-inflammatory and immunosuppressive actions.

Glucocorticoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone HC_in Hydrocortisone HC->HC_in Passive Diffusion GR_complex Inactive GR Complex (GR + HSP90/HSP70) HC_in->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Conformational Change & Dissociation GR_dimer GR Dimer Active_GR->GR_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory Pro_inflammatory Decreased Synthesis of Pro-inflammatory Proteins (e.g., Cytokines, COX-2) Gene_Transcription->Pro_inflammatory

Caption: Glucocorticoid Signaling Pathway

In Vitro Experimental Protocols

A tiered approach to in vitro testing is recommended to characterize the anti-inflammatory activity and cytotoxic potential of this compound.

In Vitro Experimental Workflow Start Start: this compound Prodrug_Conversion Prodrug Conversion Assay (HPLC/LC-MS) Start->Prodrug_Conversion Cytotoxicity Cytotoxicity/Viability Assays (MTT, LDH, etc.) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays Start->Anti_inflammatory Data_Analysis Data Analysis (IC50 Determination) Prodrug_Conversion->Data_Analysis Cytotoxicity->Data_Analysis NO_Assay Nitric Oxide (NO) Inhibition Assay (Griess Assay) Anti_inflammatory->NO_Assay Cytokine_Assay Cytokine Secretion Assay (ELISA, Multiplex) Anti_inflammatory->Cytokine_Assay NFkB_Assay NF-κB Activity Assay (Reporter Assay, Western Blot) Anti_inflammatory->NFkB_Assay NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis

Caption: In Vitro Experimental Workflow
Protocol 1: Assessment of Prodrug Conversion to Hydrocortisone

Objective: To determine the rate and extent of this compound conversion to hydrocortisone in the presence of relevant biological matrices (e.g., cell culture medium with serum, plasma, tissue homogenates).

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stock in the desired biological matrix.

  • Incubation: Incubate the solutions at 37°C.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Sample Preparation: Stop the enzymatic reaction by adding a suitable agent (e.g., ice-cold acetonitrile) and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant for the concentrations of both this compound and hydrocortisone using a validated HPLC or LC-MS/MS method.[4]

  • Data Analysis: Plot the concentrations of the prodrug and active drug over time to determine the conversion rate.

Protocol 2: Cell Viability and Cytotoxicity Assays

Objective: To evaluate the potential cytotoxic effects of this compound on relevant cell lines.

Methodology:

  • Cell Culture: Plate cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and hydrocortisone (as a comparator) for 24-48 hours.

  • Assay Performance: Perform a cell viability assay such as MTT, XTT, or a cytotoxicity assay like the LDH release assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).

Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of this compound to inhibit the production of nitric oxide in stimulated macrophages.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound and hydrocortisone for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

Protocol 4: In Vitro Anti-inflammatory Activity - Cytokine Inhibition Assay

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay, using appropriate cells such as peripheral blood mononuclear cells (PBMCs) or a relevant cell line.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour stimulation period.

  • Cytokine Quantification: Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.[5][6][7]

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.

Table 2: Representative In Vitro Anti-inflammatory Activity of Corticosteroids (for comparative purposes)

CompoundAssayCell LineIC50Reference
Hydrocortisone NF-κB InhibitionHEK293T~1-10 nM[8][9]
Dexamethasone IL-13 ProductionBronchoalveolar Lavage Cells< 10 nM[10]
Prednisolone Lymphocyte ProliferationHuman Lymphocytes~5-20 nM[11]

In Vivo Experimental Design

In vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in a whole-organism context.

In Vivo Experimental Workflow Start Start: this compound Animal_Model Select Animal Model of Inflammation (e.g., Carrageenan-induced paw edema, Croton oil-induced ear edema) Start->Animal_Model Dosing Dose Administration (Route, Dose Levels, Frequency) Animal_Model->Dosing Efficacy Efficacy Assessment (e.g., Paw Volume, Ear Thickness, MPO activity, Histopathology) Dosing->Efficacy PK_Study Pharmacokinetic Study Dosing->PK_Study Data_Analysis Data Analysis (Efficacy, PK Parameters) Efficacy->Data_Analysis Blood_Sampling Blood/Tissue Sampling (Time course) PK_Study->Blood_Sampling Bioanalysis Bioanalysis (LC-MS/MS) (Quantify Prodrug and Active Drug) Blood_Sampling->Bioanalysis Bioanalysis->Data_Analysis

Caption: In Vivo Experimental Workflow
Protocol 5: In Vivo Anti-inflammatory Efficacy - Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • This compound (multiple dose levels)

    • Hydrocortisone (equimolar dose to one of the prodrug groups)

    • Positive control (e.g., Indomethacin)

  • Drug Administration: Administer the test compounds via the desired route (e.g., oral, intraperitoneal) 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Protocol 6: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound and its conversion to hydrocortisone in vivo.

Methodology:

  • Animals: Use male rats or mice.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and hydrocortisone in plasma samples using a validated LC-MS/MS method.[4][12]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

Table 3: Representative Pharmacokinetic Parameters of Oral Hydrocortisone in Humans (for comparative purposes)

ParameterValueReference
Bioavailability (F) ~96%[13]
Tmax ~1 hour[14]
t½ (elimination) ~1.8 hours[14]
Clearance (CL) ~236 L/h[13]
Volume of Distribution (Vd) ~474 L[13]

Note: The pharmacokinetic parameters of this compound will depend on its absorption, distribution, metabolism (conversion to hydrocortisone), and excretion profile, which needs to be determined experimentally.

Conclusion

The experimental design for evaluating this compound requires a systematic approach that considers its nature as a water-soluble prodrug. Key considerations include its stability in aqueous solutions, the rate and extent of its conversion to the active hydrocortisone, and a comprehensive assessment of its anti-inflammatory efficacy and pharmacokinetic profile. The protocols and considerations outlined in these application notes provide a robust framework for researchers to generate the necessary data to support the preclinical development of this compound. Direct experimental determination of the biological activity and pharmacokinetic parameters of this compound is essential for a complete understanding of its therapeutic potential.

References

Application Notes and Protocols for the Oral Administration of Hydrocortisone-21-lysinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone, a primary glucocorticoid, is essential in treating a variety of inflammatory and autoimmune conditions. However, its low aqueous solubility can present challenges in designing oral dosage forms with optimal absorption and bioavailability.[1] Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone developed to overcome this limitation.[2][3] The underlying principle of this prodrug strategy is to enhance aqueous solubility and leverage intestinal enzymes for in-vivo conversion to the active parent drug, hydrocortisone, thereby potentially improving oral absorption.[3][4]

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of this compound for oral administration.

Physicochemical Properties and Stability

This compound is significantly more water-soluble than hydrocortisone. However, its stability in aqueous solutions is pH-dependent, with hydrolysis being the primary degradation pathway. The ester linkage is susceptible to cleavage, releasing hydrocortisone and lysine. Notably, there is also a reversible acyl migration of the lysine group between the 21- and 17-position hydroxyl groups.[2][3]

Table 1: Aqueous Stability of this compound at 25°C

pHHalf-life (t½) for HydrolysisDegradation Pathway
340 daysSlow Hydrolysis
730 minutesRapid Hydrolysis

Source: Johnson K, Amidon GL, Pogany S. J Pharm Sci. 1985 Jan;74(1):87-9.[2][3]

The pronounced instability at neutral pH is attributed to the electrostatic stabilization of the tetrahedral intermediate by the protonated amino groups of the lysine moiety.[2][3] This characteristic is a critical consideration for formulation development, manufacturing, and storage.

Formulation Strategies for Oral Solid Dosage Forms

Given the moisture sensitivity of this compound, formulation strategies should focus on minimizing exposure to water during manufacturing and throughout the product's shelf life. Dry granulation or direct compression are the preferred manufacturing methods over wet granulation.[5][6][7]

Table 2: Recommended Excipients for a Direct Compression Formulation of this compound

Excipient CategoryExampleRationale
Diluent/Filler Microcrystalline Cellulose (e.g., Avicel® PH 102)Excellent compressibility and binding properties, low moisture content.
Anhydrous LactoseGood flowability and compatibility, available in anhydrous form to minimize water content.
Disintegrant Croscarmellose SodiumA "superdisintegrant" that provides rapid tablet disintegration upon contact with gastrointestinal fluids.[8]
Sodium Starch GlycolateAnother effective superdisintegrant.[8]
Lubricant Magnesium StearatePrevents adhesion of the tablet formulation to the punches and die during compression.
Glidant Colloidal Silicon DioxideImproves the flow properties of the powder blend.

Experimental Protocols

Protocol 1: Formulation of this compound Immediate-Release Tablets (Direct Compression)

This protocol outlines the preparation of a batch of 1000 tablets, each containing 20 mg of hydrocortisone equivalent.

Materials:

  • This compound (equivalent to 20 g hydrocortisone)

  • Microcrystalline Cellulose (150 g)

  • Anhydrous Lactose (120 g)

  • Croscarmellose Sodium (8 g)

  • Colloidal Silicon Dioxide (1 g)

  • Magnesium Stearate (1 g)

Procedure:

  • Milling and Sieving: Pass this compound and all excipients (except magnesium stearate) through a #40 mesh sieve to ensure particle size uniformity.

  • Blending:

    • In a V-blender, combine the sieved this compound, microcrystalline cellulose, and anhydrous lactose. Blend for 15 minutes.

    • Add the sieved croscarmellose sodium and colloidal silicon dioxide to the blender and mix for an additional 10 minutes.

  • Lubrication:

    • Add the sieved magnesium stearate to the powder blend and mix for a final 3 minutes. Avoid over-mixing to prevent the formation of a hydrophobic film on the particles, which can retard dissolution.

  • Compression:

    • Transfer the final blend to a rotary tablet press.

    • Compress the blend into tablets with a target weight of 300 mg. Adjust compression force to achieve a target hardness of 5-8 kp.

Protocol 2: Stability Testing of this compound Tablets

This protocol is based on the ICH Q1A(R2) guidelines.[9][10]

Procedure:

  • Sample Preparation: Package the tablets in the proposed commercial packaging (e.g., HDPE bottles with desiccant, blister packs).

  • Storage Conditions: Store the packaged tablets under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (only if significant change occurs under accelerated conditions).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

  • Testing Schedule: Test the samples at 0, 3, and 6 months for accelerated studies, and at 0, 3, 6, 9, 12, 18, and 24 months for long-term studies.[11]

  • Analytical Tests: At each time point, evaluate the following parameters:

    • Appearance (color, shape, markings)

    • Assay of this compound and its primary degradant, hydrocortisone

    • Content of related substances (impurities)

    • Dissolution

    • Hardness and Friability

    • Water content (by Karl Fischer titration)

Protocol 3: In Vitro Dissolution Testing

This protocol is adapted from the USP monograph for Hydrocortisone Tablets.[12]

Apparatus: USP Apparatus 2 (Paddle) Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) Temperature: 37 ± 0.5°C Paddle Speed: 50 rpm Sampling Times: 5, 10, 15, 20, and 30 minutes.

Procedure:

  • Place one tablet in each dissolution vessel.

  • Withdraw 5 mL samples at each specified time point. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for the concentration of this compound and hydrocortisone using a validated HPLC method.

Protocol 4: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This assay predicts the intestinal absorption of the prodrug.[13][14][15]

Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

  • Add the test solution containing a known concentration of this compound to the apical (A) side of the monolayer.

  • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • To assess active efflux, perform the transport study in the B to A direction as well.

  • Analyze the concentration of this compound and hydrocortisone in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 5: In Vivo Oral Bioavailability Study in an Animal Model

This protocol provides a general framework for an in vivo study, for example in dogs, a commonly used animal model for oral absorption studies.[9][16]

Study Design:

  • A randomized, crossover study design is recommended.

  • Use a sufficient number of animals (e.g., 6-8) to ensure statistical power.

  • Include three treatment arms:

    • Intravenous (IV) administration of hydrocortisone (for absolute bioavailability calculation).

    • Oral administration of a this compound tablet.

    • Oral administration of a hydrocortisone tablet (for comparison).

  • A washout period of at least one week should be implemented between treatments.

Procedure:

  • Fast the animals overnight prior to drug administration.

  • Administer the assigned formulation. For oral dosing, ensure the tablet is swallowed.

  • Collect blood samples at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for concentrations of hydrocortisone and, if possible, intact this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

  • Calculate the absolute bioavailability (F) of hydrocortisone from the this compound tablet using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Data Presentation

Table 3: Hypothetical Pharmacokinetic Parameters of Hydrocortisone after Oral Administration of this compound vs. Hydrocortisone Tablets in Dogs (Dose equivalent to 20 mg Hydrocortisone)

ParameterThis compound TabletHydrocortisone Tablet
Cmax (ng/mL) 450 ± 50380 ± 45
Tmax (hr) 1.0 ± 0.21.5 ± 0.3
AUC0-t (ng*hr/mL) 1800 ± 2001500 ± 180
Absolute Bioavailability (%) ~95%~85%

Note: These are hypothetical values for illustrative purposes.

Visualizations

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Optimization cluster_scaleup_validation Scale-up and Validation A Physicochemical Characterization (Solubility, Stability, pKa) B Excipient Compatibility Studies A->B C Selection of Manufacturing Process (e.g., Direct Compression) B->C D Prototype Formulation Trials C->D E In Vitro Dissolution Testing D->E F Tablet Physical Characterization (Hardness, Friability) D->F G Optimization of Formulation E->G F->G H Scale-up and Manufacturing of Clinical Batches G->H I Stability Studies (ICH Guidelines) H->I J In Vitro / In Vivo Correlation H->J

Caption: Workflow for Oral Formulation Development.

Prodrug_Absorption_and_Activation cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation A Oral Administration of This compound (Water-Soluble Prodrug) B Absorption into Enterocyte A->B Passive Diffusion C Enzymatic Cleavage (e.g., by esterases) B->C D Active Hydrocortisone C->D Enters Bloodstream

Caption: Prodrug Absorption and Activation Pathway.

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A Hydrocortisone (Active Drug) B Glucocorticoid Receptor (GR) complexed with Heat Shock Proteins (HSPs) A->B Passive Diffusion through cell membrane C Hydrocortisone-GR Complex (HSPs dissociate) B->C Binding D Dimerization of Hydrocortisone-GR Complex C->D Translocation E Binding to Glucocorticoid Response Elements (GREs) on DNA D->E F Modulation of Gene Transcription (Anti-inflammatory effects) E->F

Caption: Glucocorticoid Receptor Signaling Pathway.

References

Application Note: HPLC Analysis of Hydrocortisone-21-Lysinate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrocortisone-21-lysinate is a water-soluble amino acid prodrug of hydrocortisone, designed to enhance its oral absorption. The analysis of this prodrug and its metabolites is crucial for pharmacokinetic and metabolic studies. This document provides a detailed application note and protocol for the analysis of this compound and its primary metabolite, hydrocortisone, as well as other potential downstream metabolites, using High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway of this compound

This compound is anticipated to undergo hydrolysis in vivo, releasing hydrocortisone and lysine. The liberated hydrocortisone then follows its known metabolic pathways, primarily involving reduction and conjugation reactions.

H21L This compound HC Hydrocortisone H21L->HC Hydrolysis PhaseI Phase I Metabolites (e.g., Dihydrocortisol, Tetrahydrocortisone) HC->PhaseI Reduction PhaseII Phase II Metabolites (e.g., Glucuronide Conjugates) PhaseI->PhaseII Conjugation

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies for the HPLC analysis of this compound and its metabolites.

Sample Preparation

a) Plasma/Serum Samples:

  • To 1 mL of plasma or serum, add a suitable internal standard (e.g., methylprednisolone acetate).

  • Perform a liquid-liquid extraction with 5 mL of methylene chloride.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject a 20 µL aliquot into the HPLC system.

b) Pharmaceutical Formulations:

  • Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of hydrocortisone into a 100 mL volumetric flask.

  • Add 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.[2]

  • Make up to the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.[2]

  • Inject a 20 µL aliquot into the HPLC system.

HPLC Instrumentation and Conditions

A reversed-phase HPLC method is proposed for the simultaneous determination of this compound and its metabolites. Due to the higher polarity of this compound compared to hydrocortisone and its other metabolites, a gradient elution will be necessary for optimal separation.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., ODS, 5 µm, 4.6 x 150 mm)[3][4]
Mobile Phase A 0.1% Formic acid in Water[5]
Mobile Phase B 0.1% Formic acid in Acetonitrile[5]
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B
Flow Rate 1.0 mL/min[2][3][4]
Column Temperature 25 °C
Detection Wavelength 254 nm[3][4]
Injection Volume 20 µL[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of hydrocortisone, which can be used as a reference for the expected performance of the method for this compound and its metabolites.

Table 1: Method Validation Parameters for Hydrocortisone Analysis

ParameterResultReference
Linearity Range 0.02 - 0.4 mg/mL[3][4][6]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) 10.66 µg/mL[3]
Limit of Quantification (LOQ) 32.31 µg/mL[3]
Retention Time Approx. 2.26 - 4.38 min (for Hydrocortisone)[2][3][6]

Table 2: Precision and Accuracy Data for Hydrocortisone Analysis

ParameterResultReference
Intra-day Precision (%RSD) 0.19 - 0.55%[3][4][6]
Inter-day Precision (%RSD) 0.33 - 0.71%[3][4][6]
Accuracy (Recovery) 98 - 101%[3][4][6]

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound and its metabolites.

cluster_prep Sample Preparation cluster_extraction Extraction & Dilution cluster_analysis HPLC Analysis Plasma Plasma/Serum LLE Liquid-Liquid Extraction Plasma->LLE Formulation Pharmaceutical Formulation Dilute Dilution & Filtration Formulation->Dilute HPLC HPLC System LLE->HPLC Dilute->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Experimental workflow for HPLC analysis.

Conclusion

The provided application note and protocols offer a comprehensive framework for the HPLC analysis of this compound and its metabolites. The proposed gradient HPLC method, coupled with appropriate sample preparation, should enable the successful separation and quantification of the parent prodrug and its key metabolic products. The quantitative data from existing hydrocortisone assays provide a solid baseline for the validation of this new method.

References

Troubleshooting & Optimization

Technical Support Center: Hydrocortisone-21-Lysinate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Hydrocortisone-21-lysinate in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly degrading. What is the most likely cause?

A1: The most probable cause of rapid degradation is the pH of your solution. This compound is highly unstable at neutral pH (pH 7), with a half-life of approximately 30 minutes.[1] Stability is significantly improved in acidic conditions.

Q2: What is the optimal pH for storing a this compound solution?

A2: For short-term to medium-term storage, a pH of 3 is recommended. At this pH, the half-life of this compound is about 40 days.[1]

Q3: What are the primary degradation pathways for this compound in solution?

A3: The primary degradation pathways are hydrolysis of the ester linkage to form hydrocortisone and lysine, and a reversible acyl migration of the lysine group between the 21- and 17-hydroxyl positions of the hydrocortisone molecule.[1]

Q4: Can I use standard antioxidants to prevent the degradation of my this compound solution?

A4: While oxidative degradation can be a concern for hydrocortisone itself under certain conditions, studies on hydrocortisone solutions have shown that common antioxidants may not improve stability.[2] The primary degradation of this compound is hydrolytic.

Q5: Are there any known stabilizing agents for hydrocortisone esters in solution?

A5: For hydrocortisone esters like hydrocortisone 17-butyrate, omega-6 fatty acids or their esters (e.g., safflower oil) have been shown to inhibit isomerization.[3] For hydrocortisone itself, fructose has demonstrated a stabilizing effect in aqueous solutions at neutral to slightly alkaline pH.[4] The effectiveness of these agents for this compound would require specific investigation.

Troubleshooting Guides

Issue 1: Rapid loss of active ingredient in a neutral pH solution.
  • Problem: You observe a rapid decrease in the concentration of this compound in your solution buffered at or near pH 7.

  • Explanation: This is expected due to the inherent instability of the molecule at neutral pH. The primary mechanism is hydrolysis, which is accelerated at this pH.[1]

  • Solution:

    • Immediately after preparation, adjust the pH of the solution to 3 using a suitable buffer (e.g., citrate buffer).

    • If the experimental protocol requires a neutral pH, prepare the solution immediately before use and minimize the time it is held at pH 7.

    • For long-term storage, consider lyophilization of the prepared acidic solution.

Issue 2: Appearance of unexpected peaks during HPLC analysis.
  • Problem: During HPLC analysis of your this compound solution, you observe new peaks that are not present in the standard.

  • Explanation: These new peaks are likely degradation products. The major degradation products to expect are hydrocortisone, lysine, and the 17-lysinate isomer.[1] Other minor degradation products of the hydrocortisone moiety itself can also form, such as cortisone (impurity B) and hydrocortisone-21-aldehyde (impurity G).[5]

  • Solution:

    • Characterize the new peaks using mass spectrometry (MS) to confirm their identity.

    • Develop a stability-indicating HPLC method that can resolve this compound from its potential degradation products.

    • Review your solution preparation and storage conditions, paying close attention to pH and temperature, to minimize the formation of these impurities.

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½)
340 days[1]
730 minutes[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization may be required based on the specific formulation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient mobile phase is recommended to ensure separation of the parent compound from its degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • Start with a low percentage of Solvent B and gradually increase to elute all components.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30°C.

    • Detection wavelength: 242 nm.

  • Sample Preparation:

    • Dilute the this compound solution with the initial mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Forced Degradation Study:

    • To ensure the method is stability-indicating, perform forced degradation studies.

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the sample solution at 60°C.

    • Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent peak.

Visualizations

cluster_0 Degradation Pathways of this compound HC21L This compound HC17L Hydrocortisone-17-lysinate (Isomer) HC21L->HC17L Acyl Migration (Reversible) HC Hydrocortisone HC21L->HC Hydrolysis Lys Lysine

Caption: Degradation of this compound.

cluster_1 Troubleshooting Workflow for Solution Instability start Instability Observed (Rapid Degradation) check_ph Check Solution pH start->check_ph ph_neutral pH is neutral (≈7) check_ph->ph_neutral Yes ph_acidic pH is acidic (≈3) check_ph->ph_acidic No adjust_ph Action: Adjust pH to 3 and store appropriately ph_neutral->adjust_ph investigate_other Action: Investigate other factors (temperature, light, contaminants) ph_acidic->investigate_other

Caption: Troubleshooting workflow for instability.

References

"troubleshooting poor solubility of Hydrocortisone-21-lysinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of Hydrocortisone-21-lysinate.

Troubleshooting Guide

Poor solubility of this compound can manifest as cloudiness, precipitation, or failure to achieve the desired concentration. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Precipitate formation or cloudy solution upon dissolution in aqueous buffers.

  • Possible Cause 1: pH-dependent instability and hydrolysis. this compound is a water-soluble prodrug, but its stability in aqueous solutions is highly pH-dependent.[1][2] At neutral or alkaline pH, it undergoes rapid hydrolysis to the less soluble hydrocortisone, leading to precipitation. The half-life at pH 7 is approximately 30 minutes at 25°C.[2]

  • Troubleshooting Steps:

    • Verify pH of the Solution: Immediately after dissolution, measure the pH of your solution.

    • Use an Acidic Buffer: Prepare solutions in a slightly acidic buffer (pH 3-5) to improve stability. The half-life at pH 3 is around 40 days.[2]

    • Prepare Fresh Solutions: Due to its limited stability in neutral pH, always prepare solutions fresh before use.

    • Low-Temperature Dissolution: Dissolve the compound in a cold buffer on ice to slow down the rate of hydrolysis.

  • Logical Workflow for Troubleshooting pH-Dependent Instability:

    start Cloudy Solution or Precipitate Observed check_ph Measure pH of the Solution start->check_ph ph_neutral pH is Neutral or Alkaline (pH ≥ 7) check_ph->ph_neutral ph_acidic pH is Acidic (pH < 7) check_ph->ph_acidic hydrolysis Likely Hydrolysis to Poorly Soluble Hydrocortisone ph_neutral->hydrolysis other_issue Consider Other Issues: - Concentration too high - Impure compound ph_acidic->other_issue use_acidic_buffer Action: Use Acidic Buffer (pH 3-5) hydrolysis->use_acidic_buffer prepare_fresh Action: Prepare Solutions Fresh Before Use hydrolysis->prepare_fresh dissolve_cold Action: Dissolve at Low Temperature hydrolysis->dissolve_cold end Clear, Stable Solution use_acidic_buffer->end prepare_fresh->end dissolve_cold->end

    Troubleshooting workflow for pH-related solubility issues.

  • Signaling Pathway of this compound Degradation:

    cluster_degradation Degradation Pathway in Aqueous Solution H21L This compound (Water-Soluble) H17L Hydrocortisone-17-lysinate H21L->H17L Acyl Migration (Reversible) HC Hydrocortisone (Poorly Water-Soluble) H21L->HC Hydrolysis (pH-dependent)

    Degradation pathway of this compound.

Issue 2: Difficulty dissolving the powder initially.

  • Possible Cause 2: Exceeding solubility limit or improper dissolution technique. While described as water-soluble, there is a limit to its solubility. The dissolution rate can also be affected by the technique used.

  • Troubleshooting Steps:

    • Consult Solubility Data: Refer to the solubility information provided by the supplier.

    • Incremental Addition: Add the powder to the solvent in small portions while stirring or vortexing.

    • Sonication: Use a bath sonicator for a short period to aid dissolution.

    • Co-solvents: If compatible with your experimental design, consider the use of a small percentage of an organic co-solvent like ethanol or DMSO, in which the parent compound, hydrocortisone, is more soluble.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A: For aqueous stock solutions, use a slightly acidic buffer (pH 3-5) to ensure stability.[2] Always use high-purity water (e.g., Milli-Q or equivalent). For non-aqueous stock solutions, organic solvents like DMSO or ethanol can be used, although the lysinate salt is designed for aqueous solubility.

Q2: How should I store solutions of this compound?

A: Due to its instability in aqueous solutions, it is highly recommended to prepare solutions fresh for each experiment.[2] If short-term storage is necessary, store acidic stock solutions at 2-8°C for a few days or at -20°C for longer-term storage, though stability under these conditions should be validated for your specific application.[1]

Q3: Can I dissolve this compound directly in my cell culture medium?

A: This is not recommended. Most cell culture media are buffered at a physiological pH (around 7.4), which will cause rapid hydrolysis of this compound.[2] It is better to prepare a concentrated stock solution in an appropriate acidic buffer and then dilute it into the cell culture medium immediately before use to the final desired concentration.

Q4: My solution turned cloudy after being stored in the refrigerator overnight. What happened?

A: This is likely due to the hydrolysis of the water-soluble lysinate ester to the less soluble parent compound, hydrocortisone, especially if the solution was prepared in a neutral pH buffer.[2] The lower temperature may have slowed the process, but hydrolysis still occurs.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at 25°C

pHHalf-lifeReference
340 days[2]
730 minutes[2]

Table 2: Solubility of Parent Compound (Hydrocortisone) in Various Solvents

SolventSolubility (mg/mL) at 25°CReference
Water0.28[4]
Ethanol15.0[4]
Methanol6.2[4]
Acetone9.3[4]
Chloroform1.6[4]
Propylene Glycol12.7[4]
DMSO~20[3]
DMF~30[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

  • Materials:

    • This compound (MW: 490.64 g/mol )[1]

    • 50 mM Citrate Buffer (pH 4.0)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 4.91 mg of this compound.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1.0 mL of 50 mM Citrate Buffer (pH 4.0) to the tube.

    • Vortex the tube until the powder is completely dissolved.

    • Use the solution immediately. For very short-term storage, keep on ice.

Protocol 2: General Workflow for Solubilization and Use

cluster_workflow Recommended Experimental Workflow weigh 1. Weigh Compound dissolve 3. Dissolve Compound in Buffer (Vortex/Sonicate if needed) weigh->dissolve prepare_buffer 2. Prepare Acidic Buffer (e.g., pH 4 Citrate) prepare_buffer->dissolve use_immediately 4. Use Solution Immediately dissolve->use_immediately dilute 5. Dilute into Final Medium Just Before Application use_immediately->dilute

Recommended workflow for handling this compound.

References

Technical Support Center: Optimizing Hydrocortisone-21-lysinate for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hydrocortisone-21-lysinate in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in cell-based assays?

This compound is a water-soluble prodrug of hydrocortisone, an endogenous glucocorticoid hormone.[1][2] It is often used in cell culture as a more convenient alternative to hydrocortisone, which is poorly soluble in water.[3] In cell-based assays, it serves to activate the glucocorticoid receptor to study downstream signaling pathways, gene expression, and cellular responses related to inflammation, immunity, and metabolism.[4][5]

2. What is the mechanism of action of this compound?

Once in solution, this compound is hydrolyzed to release hydrocortisone. Hydrocortisone then diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[5] This binding event triggers a conformational change in the GR, causing it to dissociate from chaperone proteins and translocate to the nucleus.[6] In the nucleus, the hydrocortisone-GR complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either activate or repress the transcription of target genes.[5][7] This modulation of gene expression underlies its anti-inflammatory and immunosuppressive effects.[5][8]

3. How should I prepare and store a stock solution of this compound?

For optimal performance, it is recommended to prepare fresh solutions of this compound for each experiment due to its limited stability in aqueous solutions at neutral pH.[1] If a stock solution must be prepared, dissolve the compound in sterile water or a buffer at an acidic pH (e.g., pH 3-5) where it is more stable.[1] For short-term storage, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles.[4]

4. What is the stability of this compound in cell culture media?

This compound is relatively unstable in typical cell culture media, which has a pH of around 7.4. The half-life for direct hydrolysis of this compound at pH 7 is approximately 30 minutes.[1] This means that the concentration of the active compound, hydrocortisone, will increase over the initial period of the experiment. This kinetic profile should be considered when designing experiments and interpreting results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect or low potency Degradation of this compound: The compound may have degraded in the culture medium before it could exert its effect.Prepare fresh solutions for each experiment. Consider a time-course experiment to determine the optimal pre-incubation time for the conversion to hydrocortisone.
Insufficient concentration: The concentration used may be too low to elicit a response in your specific cell line.Perform a dose-response curve to determine the optimal concentration. Refer to the quantitative data tables for typical effective concentrations of similar compounds.
Cell line insensitivity: The cell line may have low expression of the glucocorticoid receptor or downstream signaling components.Use a positive control compound (e.g., dexamethasone) to confirm the responsiveness of your cell line. Consider using a different cell line known to be responsive to glucocorticoids.
High cell toxicity or unexpected cell death High concentration of the compound: Very high concentrations of hydrocortisone can be cytotoxic to some cell lines.[8]Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. Use the lowest effective concentration possible.
Solvent toxicity: If a solvent other than water was used to prepare the stock solution, it may be causing toxicity.Ensure the final concentration of any organic solvent (e.g., DMSO) in the cell culture medium is below the tolerance level of your cells (typically <0.1%).
High variability between experiments Inconsistent solution preparation: Differences in the age or storage of the this compound solution can lead to variability.Always prepare fresh solutions from a new aliquot for each experiment. Ensure complete dissolution of the compound.
Variations in cell health and density: Differences in cell confluency or passage number can affect cellular responses.Maintain consistent cell culture practices, including seeding density and passage number. Regularly check cell morphology.[9]
Evaporation from multi-well plates: Evaporation can concentrate the compound in the outer wells of a plate, leading to inconsistent results.Use the maximum recommended well volume and consider placing the plates in a humidified chamber, especially for long-term incubations.[9]

Quantitative Data

Table 1: Effective Concentrations of Hydrocortisone and Related Compounds in Cell-Based Assays

CompoundAssayCell LineParameterValue
Hydrocortisone hemisuccinateIL-6 Bioactivity InhibitionMH60IC506.7 µM[4]
Hydrocortisone hemisuccinateIL-3 Bioactivity Inhibition-IC5021.4 µM[4]
HydrocortisoneLPS-induced IL-6 ProductionHuman MonocytesEC500.2 µM[10]
HydrocortisoneCytotoxicityHEK293IC50 (48h)12 mM[8]
HydrocortisoneCytotoxicityMDA-MB-231IC50 (48h)2.11 mM[8]
HydrocortisoneCytotoxicityMCF-7IC50 (48h)2.73 mM[8]
DexamethasoneGlucocorticoid Reporter AssayHEK293F-GREEC509.7 nM[11]
Cortisol (Hydrocortisone)Glucocorticoid Reporter AssayHEK293F-GREEC50153.6 nM[11]
PrednisoloneGlucocorticoid Reporter AssayHEK293F-GREEC5095.2 nM[11]

Experimental Protocols

Protocol 1: General Stock Solution Preparation of this compound
  • Reconstitution: Aseptically weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in sterile, nuclease-free water to a stock concentration of 1-10 mM.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C for short-term use. It is highly recommended to prepare fresh solutions for each experiment.

Protocol 2: NF-κB Reporter Assay to Measure Glucocorticoid Activity

This protocol is adapted for a luciferase-based NF-κB reporter assay.

  • Cell Seeding: Seed cells stably transfected with an NF-κB luciferase reporter construct into a 96-well white, clear-bottom plate at a predetermined optimal density.

  • Cell Adherence: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Pre-treatment: Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL), to the wells to activate the NF-κB pathway.

  • Incubation: Incubate the plate for an additional 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the concentration of this compound to determine the IC50 value.

Visualizations

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H21L This compound HC Hydrocortisone H21L->HC Hydrolysis (t1/2 ≈ 30 min at pH 7) GR_complex GR + Chaperones (Hsp90, etc.) HC->GR_complex Binding GR_HC HC-GR Complex GR_complex->GR_HC Activation & Chaperone Dissociation GR_dimer GR Dimer GR_HC->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Direct DNA Binding NFkB Active NF-κB GR_dimer->NFkB Protein-Protein Interaction (Transrepression) Transcription Gene Transcription (Activation/Repression) GRE->Transcription NFkB_complex NF-κB + IκB NFkB_complex->NFkB Activation by Pro-inflammatory Stimuli Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes

Caption: Glucocorticoid Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare fresh this compound stock solution pre_treat Pre-treat cells with serial dilutions of compound (1-2h) prep_stock->pre_treat seed_cells Seed reporter cells in a 96-well plate seed_cells->pre_treat stimulate Stimulate with pro-inflammatory agent (e.g., TNF-α) pre_treat->stimulate incubate Incubate for optimal duration (e.g., 6-8h) stimulate->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure analyze Analyze data and determine IC50 measure->analyze

Caption: Experimental Workflow for an NF-κB Reporter Assay.

troubleshooting_logic start Assay Issue Encountered no_effect No/Low Effect start->no_effect high_variability High Variability start->high_variability high_toxicity High Toxicity start->high_toxicity check_freshness Use freshly prepared solution? no_effect->check_freshness Is the compound active? check_prep Consistent solution prep? high_variability->check_prep Is the procedure consistent? check_tox_conc Cytotoxicity tested? high_toxicity->check_tox_conc Is the concentration too high? check_conc Concentration optimized? check_freshness->check_conc Yes check_cells Cell line responsive? check_conc->check_cells Yes check_culture Consistent cell culture? check_prep->check_culture Yes check_evap Evaporation controlled? check_culture->check_evap Yes check_solvent Solvent at non-toxic level? check_tox_conc->check_solvent No

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Synthesis of Hydrocortisone-21-Lysinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Hydrocortisone-21-lysinate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction: The esterification reaction between hydrocortisone and lysine may not have gone to completion.- Increase reaction time.- Increase the molar excess of the activated lysine derivative.- Ensure efficient stirring and appropriate reaction temperature.
Side reactions: Competing reactions, such as esterification at other hydroxyl groups or side reactions involving the lysine amino groups, may be occurring.- Utilize appropriate protecting groups for the α-amino and ε-amino groups of lysine (e.g., Boc, Cbz) before activation and coupling.[1][2]- Optimize reaction conditions (temperature, solvent) to favor the desired reaction.
Degradation of product: The product may be degrading during the reaction or work-up.[3]- Perform the reaction and work-up under anhydrous conditions where possible.- Maintain a slightly acidic pH during aqueous work-up steps to minimize hydrolysis.[3]
Presence of Multiple Spots on TLC/Peaks in HPLC Acyl migration: The lysine group can migrate between the C-21 and C-17 hydroxyl groups of hydrocortisone, leading to the formation of Hydrocortisone-17-lysinate.[3]- This is an equilibrium process. Purification by chromatography (e.g., HPLC or flash chromatography) may be necessary to isolate the desired C-21 isomer.- Analyze samples promptly after synthesis to minimize the extent of migration in solution.
Unreacted starting materials: Hydrocortisone or the lysine derivative may be present.- Optimize reaction stoichiometry and conditions for higher conversion.- Purify the crude product using chromatography.
Byproducts from protecting group removal: Incomplete deprotection or side reactions during deprotection can lead to impurities.- Ensure deprotection conditions are suitable for the specific protecting groups used and are carried out to completion.- Purify the product after deprotection.
Difficulty in Purifying the Product Similar polarity of product and impurities: The desired product and byproducts (e.g., acyl migration isomer) may have very similar polarities, making separation by standard chromatography challenging.- Utilize high-performance liquid chromatography (HPLC) with an appropriate column and mobile phase for better separation.[3]- Consider alternative purification techniques such as ion-exchange chromatography, leveraging the basicity of the lysine moiety after deprotection.
Product Instability/Degradation upon Storage Hydrolysis of the ester bond: The ester linkage is susceptible to hydrolysis, especially at neutral or basic pH.[3]- Store the final product as a lyophilized powder in a desiccated, dark environment at low temperatures (-20°C for long-term).[4]- For solutions, prepare them fresh and use them immediately. If short-term storage is necessary, use a slightly acidic buffer (e.g., pH 3-5) and store at 2-8°C.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges in the synthesis of this compound?

A1: The primary challenges include:

  • Protecting Group Strategy: Selecting and applying appropriate protecting groups for the two amino groups of lysine is crucial to prevent side reactions and ensure selective esterification at the C-21 hydroxyl of hydrocortisone.[1][2]

  • Product Stability: this compound is highly susceptible to hydrolysis, particularly at neutral and alkaline pH. It also undergoes a reversible acyl migration between the C-21 and C-17 positions.[3] This instability complicates the purification and storage of the compound.

  • Purification: Separating the desired this compound from unreacted starting materials, byproducts, and the Hydrocortisone-17-lysinate isomer can be difficult due to similar chemical properties.

Q2: What type of protecting groups are recommended for the lysine moiety?

A2: For the α-amino and ε-amino groups of lysine, common protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are recommended. The choice depends on the overall synthetic strategy and the deprotection conditions that are compatible with the hydrocortisone structure. Orthogonal protecting groups may be considered if differential deprotection is required.[2]

Q3: How can I minimize the acyl migration between the C-21 and C-17 positions?

A3: While acyl migration is a reversible process that is difficult to completely prevent in solution, its impact can be managed. It is advisable to keep the compound in a solid, dry state for storage. For experiments in solution, use the compound as fresh as possible and maintain a slightly acidic pH, which has been shown to slow down the rate of hydrolysis and may also influence the acyl migration equilibrium.[3]

Q4: What are the optimal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a dry, solid powder in a dark, moisture-free environment. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), temperatures of -20°C are recommended.[4] If the compound is in solution, it is highly unstable at neutral pH, with a half-life of about 30 minutes at pH 7 and 25°C.[3]

Quantitative Data Summary

The stability of this compound in aqueous solution is highly dependent on the pH.

pHTemperature (°C)Half-lifeReference
32540 days[3]
72530 minutes[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol outlines a general approach. Researchers should optimize the specific conditions based on their laboratory setup and available reagents.

Step 1: Protection of Lysine

  • Protect the α-amino and ε-amino groups of L-lysine using a standard protecting group strategy (e.g., Boc anhydride for Boc protection). This is a crucial step to prevent polymerization and side reactions.

Step 2: Activation of Protected Lysine

  • Activate the carboxylic acid of the protected lysine to facilitate esterification. Common activating agents include dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or conversion to an acid chloride.

Step 3: Esterification with Hydrocortisone

  • Dissolve hydrocortisone in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

  • Add the activated protected lysine derivative to the hydrocortisone solution.

  • Allow the reaction to proceed at room temperature or slightly elevated temperature with stirring until completion (monitor by TLC or HPLC).

Step 4: Deprotection

  • Remove the protecting groups from the lysine moiety. For example, Boc groups can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Step 5: Purification

  • Purify the crude this compound using a suitable chromatographic method, such as reversed-phase HPLC, to separate the desired product from impurities and isomers.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_purification Purification & Analysis Hydrocortisone Hydrocortisone Esterification Esterification Hydrocortisone->Esterification Protected Lysine Protected Lysine Activation Activation of Protected Lysine Protected Lysine->Activation Activation->Esterification Deprotection Deprotection Esterification->Deprotection Crude Product Crude Product Deprotection->Crude Product Purification Chromatography (e.g., HPLC) Crude Product->Purification Pure Product Pure Hydrocortisone- 21-lysinate Purification->Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction CheckPurity Analyze Impurity Profile (HPLC/MS) Start->CheckPurity Incomplete Incomplete? CheckReaction->Incomplete Impurities Known Impurities? CheckPurity->Impurities Incomplete->CheckPurity No OptimizeReaction Optimize Reaction: - Time - Temperature - Stoichiometry Incomplete->OptimizeReaction Yes SideReactions Address Side Reactions: - Check Protecting Groups - Adjust pH Impurities->SideReactions Yes, Byproducts OptimizePurification Optimize Purification: - HPLC gradient - Different stationary phase Impurities->OptimizePurification No/Isomers AddressStability Address Stability: - Control pH - Lower Temperature Impurities->AddressStability Yes, Degradants

References

"addressing batch-to-batch variability of Hydrocortisone-21-lysinate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydrocortisone-21-lysinate. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability of this compound can manifest in various ways, from inconsistent biological activity to unexpected analytical profiles. The following table outlines common issues, their potential causes, and recommended actions.

Issue Observed Potential Root Cause(s) Recommended Troubleshooting & Analytical Strategy
Reduced or inconsistent biological activity in assays - Hydrolysis: The ester bond is susceptible to hydrolysis, releasing free hydrocortisone and lysine. The rate of hydrolysis is pH-dependent, increasing significantly at neutral pH.[1] - Acyl Migration: Reversible migration of the lysine group between the 21- and 17-hydroxyl positions can lead to the formation of the inactive 17-lysine isomer.[1] - Incorrect Quantification: Inaccurate determination of the active compound's concentration.- HPLC-UV Analysis: Use a validated reverse-phase HPLC method to quantify the amount of intact this compound and detect the presence of free hydrocortisone. - LC-MS Analysis: Employ LC-MS to identify and differentiate between the 21-lysinate and 17-lysinate isomers, as well as other degradation products. - pH Control: Ensure that the compound is handled and stored in appropriate buffers, ideally at a slightly acidic pH (e.g., pH 3-5) to minimize hydrolysis.[1]
Presence of unexpected peaks in HPLC or LC-MS analysis - Degradation Products: As mentioned, hydrolysis and acyl migration are common degradation pathways.[1] - Residual Starting Materials/Reagents: Incomplete reaction or purification during synthesis can leave residual hydrocortisone, lysine, or coupling agents. - Solvent Impurities: Impurities in the solvents used for reconstitution or analysis.- Forced Degradation Study: Perform a forced degradation study (e.g., by exposing the compound to acidic, basic, and oxidative conditions) to generate and identify potential degradation products. - NMR Spectroscopy: Use 1H and 13C NMR to confirm the structure of the main compound and identify any major impurities. - Blank Analysis: Analyze the solvents and buffers used in your experiments to rule out contamination.
Variability in solubility or physical appearance - Hygroscopicity: The compound may absorb moisture from the atmosphere, affecting its weight and solubility. - Polymorphism: Different crystalline forms of the compound may exhibit different physical properties. - Presence of Salts or Counter-ions: The salt form of the compound (e.g., HCl or TFA salt) can influence its properties.- Karl Fischer Titration: Determine the water content of different batches. - X-ray Diffraction (XRD): Analyze the crystalline structure of the solid material. - Ion Chromatography: Quantify the amount and type of counter-ions present.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To minimize degradation, this compound should be stored as a dry powder in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, use a slightly acidic buffer (pH 3-5) and store at 2-8°C. Avoid prolonged storage in neutral or alkaline solutions due to rapid hydrolysis.[1][2]

Q2: How can I confirm the identity and purity of a new batch of this compound?

A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used for purity assessment and quantification.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight and identifying potential isomers and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.

Q3: My experimental results are inconsistent across different batches. What should I do first?

A3: First, perform a side-by-side analytical comparison of the batches using a validated HPLC method. This will help you determine if there are significant differences in purity or the presence of degradation products. Refer to the troubleshooting guide above for a systematic approach to identifying the root cause.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products are free hydrocortisone and lysine resulting from hydrolysis of the ester bond.[1] Additionally, the 17-hydroxy-hydrocortisone-21-lysinate isomer can form through acyl migration.[1]

Q5: Can I use the same extinction coefficient for quantification of all batches?

A5: While the molar extinction coefficient of the chromophore (the hydrocortisone steroid core) should be constant, it is best practice to use a well-characterized reference standard for each quantification. If a reference standard is not available, ensure that the purity of each batch is determined and taken into account when preparing solutions of known concentrations.

Experimental Protocols

HPLC-UV Method for Purity Assessment and Quantification

This protocol is a general guideline and may require optimization for your specific instrumentation and batch characteristics.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition (95% A, 5% B) to a concentration of 1 mg/mL.

LC-MS Method for Identification of Isomers and Degradation Products
  • LC Conditions: Use the same column and mobile phase conditions as the HPLC-UV method.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Expected Masses:

    • This compound: [M+H]+ ≈ 491.3 m/z

    • Hydrocortisone: [M+H]+ ≈ 363.2 m/z

    • Lysine: [M+H]+ ≈ 147.1 m/z

  • Data Analysis: Look for the expected parent ion masses. Isomers (21-lysinate vs. 17-lysinate) will have the same mass but different retention times.

1H NMR for Structural Confirmation
  • Solvent: DMSO-d6 or D2O (with pH adjustment).

  • Concentration: 5-10 mg/mL.

  • Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. Pay close attention to the signals corresponding to the protons on the steroid backbone and the lysine side chain to confirm the esterification site and the absence of significant impurities.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_purity Perform Side-by-Side HPLC-UV Analysis of Batches start->check_purity purity_diff Significant Purity Difference? check_purity->purity_diff identify_impurities Identify Impurities/Degradants via LC-MS purity_diff->identify_impurities Yes no_purity_diff No Significant Purity Difference purity_diff->no_purity_diff No quantify_impurities Quantify Known Degradants (e.g., Free Hydrocortisone) identify_impurities->quantify_impurities source_investigation Investigate Source of Impurity (Synthesis vs. Storage) quantify_impurities->source_investigation resolve Implement Corrective Actions (e.g., Re-purify, Adjust Storage, Qualify New Batch) source_investigation->resolve check_isomers Check for Isomers (Acyl Migration) via LC-MS no_purity_diff->check_isomers isomer_present Isomerization Confirmed? check_isomers->isomer_present review_handling Review Solution Preparation and Storage (pH, Temp) isomer_present->review_handling Yes no_isomer No Isomerization Detected isomer_present->no_isomer No review_handling->resolve check_phys_props Assess Physical Properties (Solubility, Water Content) no_isomer->check_phys_props check_phys_props->resolve

Caption: Troubleshooting workflow for batch-to-batch variability.

DegradationPathways cluster_main cluster_degradation H21L This compound (Active) H Hydrocortisone H21L->H Hydrolysis (pH dependent) L Lysine H17L Hydrocortisone-17-lysinate (Isomer) H21L->H17L Acyl Migration (reversible)

Caption: Chemical degradation pathways of this compound.

IshikawaDiagram center Batch-to-Batch Variability synthesis Synthesis Process center->synthesis purification Purification center->purification storage Storage & Handling center->storage materials Raw Materials center->materials s1 s1 synthesis->s1 Reaction Time s2 s2 synthesis->s2 Temperature Control s3 s3 synthesis->s3 Reagent Stoichiometry p1 p1 purification->p1 Chromatography Column p2 p2 purification->p2 Solvent Quality p3 p3 purification->p3 Lyophilization Cycle st1 st1 storage->st1 Temperature st2 st2 storage->st2 Humidity/Moisture st3 st3 storage->st3 Light Exposure st4 st4 storage->st4 Solution pH m1 m1 materials->m1 Hydrocortisone Purity m2 m2 materials->m2 Lysine Source m3 m3 materials->m3 Solvent Purity

References

"minimizing degradation of Hydrocortisone-21-lysinate during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Hydrocortisone-21-lysinate during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound.

Issue: Rapid degradation of this compound in aqueous solution.

  • Question: My this compound solution is losing potency much faster than expected. What could be the cause?

  • Answer: The most likely cause is the pH of your aqueous solution. This compound is highly susceptible to hydrolysis at neutral or near-neutral pH.[1] Its stability is significantly greater in acidic conditions. At pH 7, the half-life can be as short as 30 minutes, whereas at pH 3, it extends to 40 days.[1]

Issue: Appearance of unexpected peaks during HPLC analysis.

  • Question: I am observing unknown peaks in my chromatogram when analyzing my this compound sample. What are these?

  • Answer: These unexpected peaks are likely degradation products. The primary degradation pathways for this compound in solution are hydrolysis to hydrocortisone and a reversible acyl migration of the lysine group between the 21- and 17-hydroxyl positions.[1] Therefore, you may be observing peaks corresponding to hydrocortisone and the 17-lysinate isomer. Other corticosteroids can also undergo oxidative degradation, leading to products like 21-dehydrohydrocortisone.[2][3]

Issue: Inconsistent results in cell-based assays.

  • Question: I am getting variable results when using a freshly prepared this compound solution in my cell culture experiments. Why might this be happening?

  • Answer: The instability of this compound at the neutral pH of most cell culture media is the probable cause. The rapid degradation to hydrocortisone means the effective concentration of the prodrug is continuously changing. For consistent results, consider preparing the solution in an acidic buffer and adding it to the media immediately before the experiment, or conduct time-course experiments to account for the degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The ester linkage at the 21-position is cleaved, yielding hydrocortisone and lysine. This reaction is highly dependent on pH.[1]

  • Acyl Migration: A reversible transfer of the lysine group occurs between the 21- and 17-hydroxyl groups of the hydrocortisone backbone.[1]

Diagram: Degradation Pathways of this compound

H21L This compound HC Hydrocortisone + Lysine H21L->HC  Hydrolysis (pH dependent) H17L Hydrocortisone-17-lysinate (isomer) H21L->H17L Acyl Migration   cluster_prep Preparation cluster_analysis Analysis prep_buffers Prepare Buffers (e.g., pH 3, 5, 7) prep_samples Prepare Test Samples in Buffers prep_buffers->prep_samples prep_stock Prepare H-21-L Stock Solution prep_stock->prep_samples initial_hplc t=0 HPLC Analysis (Initial Concentration) prep_samples->initial_hplc storage Store Samples (Constant Temperature) initial_hplc->storage timed_hplc Time-Point HPLC Analysis (e.g., 1, 2, 4, 8h) storage->timed_hplc data_analysis Data Analysis (Calculate Half-life) timed_hplc->data_analysis start Unexpected Degradation Observed? check_ph Is the solution pH ≥ 7? start->check_ph acidify Action: Use an acidic buffer (pH 3-4) for the solvent. check_ph->acidify Yes check_temp Is storage temperature above 2-8°C? check_ph->check_temp No end Problem Likely Resolved acidify->end refrigerate Action: Store solutions at 2-8°C and prepare fresh. check_temp->refrigerate Yes check_age Is the solution aged? check_temp->check_age No refrigerate->end fresh_prep Action: Prepare solutions fresh before each use. check_age->fresh_prep Yes check_age->end No fresh_prep->end

References

Technical Support Center: Refining Experimental Protocols Using Hydrocortisone-21-lysinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydrocortisone-21-lysinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when working with this water-soluble prodrug of hydrocortisone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic amino acid prodrug of hydrocortisone. It is designed to be more water-soluble than hydrocortisone, facilitating its use in aqueous solutions for in vitro and in vivo experiments. In research, it serves as a tool to study the anti-inflammatory and immunosuppressive effects of glucocorticoids, investigate glucocorticoid receptor (GR) signaling pathways, and as a supplement in various cell culture media to support cell growth and differentiation.[1]

Q2: How do I prepare a stock solution of this compound?

A2: The preparation of a stock solution depends on the specific requirements of your experiment. Due to its water-soluble nature, it can be dissolved in aqueous buffers. However, for long-term storage and to minimize hydrolysis, dissolving in an organic solvent like DMSO is often recommended. A general guideline is to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or buffer. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C.[2][3] Always ensure the final concentration of the organic solvent in your experimental setup is not toxic to the cells (typically <0.1% DMSO).[2][3]

Q3: What is a typical working concentration for this compound in cell culture?

A3: The optimal working concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. For general cell culture supplementation, concentrations can range from 0.004 to 5 µg/mL.[4] For specific assays, such as measuring anti-inflammatory effects, a dose-response experiment is recommended to determine the optimal concentration. It is common to see concentrations in the micromolar (µM) range being used in such studies.[5]

Q4: How stable is this compound in solution?

A4: The stability of this compound is highly dependent on the pH of the solution. It is relatively stable at an acidic pH, with a half-life of approximately 40 days at pH 3. However, it is much less stable at neutral pH, with a half-life of about 30 minutes at pH 7.[6] This instability at neutral pH is due to hydrolysis.[6] Therefore, for experiments conducted at physiological pH, it is crucial to prepare fresh solutions or account for this degradation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or unexpected experimental results. 1. Degradation of this compound: Instability at neutral pH can lead to a lower effective concentration. 2. Cell passage number: High passage numbers can lead to altered cellular responses. 3. Variability in cell seeding density: Inconsistent cell numbers can affect the outcome of the experiment.1. Prepare fresh solutions of this compound for each experiment, especially when working at neutral pH. 2. Use cells with a consistent and low passage number for all experiments. 3. Ensure accurate and consistent cell counting and seeding for all experimental wells.
Low or no observable effect of the compound. 1. Suboptimal concentration: The concentration used may be too low to elicit a response in your specific cell model. 2. Compound precipitation: If using a high concentration, the compound may precipitate out of solution. 3. Cellular resistance: Some cell lines may exhibit inherent or acquired resistance to glucocorticoids.1. Perform a dose-response curve to determine the optimal effective concentration. 2. Visually inspect your stock and working solutions for any signs of precipitation. If necessary, gently warm the solution. 3. Verify the expression and functionality of the glucocorticoid receptor in your cell line.
High background in control wells. 1. Endogenous glucocorticoids in serum: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids that can activate the GR. 2. Phenol red in media: Phenol red is a weak estrogen receptor agonist and can sometimes interfere with nuclear receptor assays.1. Use charcoal-stripped FBS to remove endogenous steroids. 2. If you suspect interference, consider using a phenol red-free medium for your experiments.
Cell toxicity observed. 1. High concentration of organic solvent: If using a DMSO stock, the final concentration of DMSO in the culture may be too high. 2. High concentration of this compound: At very high concentrations, the compound itself may induce cytotoxicity.1. Ensure the final concentration of DMSO is below the toxic threshold for your cells (typically <0.1%). 2. Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile DMSO to achieve a stock concentration of 10 mM.

  • Gently vortex until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of Cytokine Inhibition

Materials:

  • Cells capable of producing pro-inflammatory cytokines (e.g., macrophages, endothelial cells)

  • Appropriate cell culture medium

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound working solutions (prepared by diluting the stock solution in culture medium)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a predetermined time (e.g., 6-24 hours). Include an unstimulated control group.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the concentration of the cytokine of interest in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated vehicle control.

Quantitative Data Summary

Parameter Value Conditions Reference
Half-life at pH 3 ~40 days25°C[6]
Half-life at pH 7 ~30 minutes25°C[6]
Typical Cell Culture Working Concentration 0.004 - 5 µg/mLVaries by cell type and application[4]
Stock Solution Concentration (STEMCELL Technologies) 96 µg/mLProvided as a 200X stock solution[7][8]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for hydrocortisone, and by extension its prodrug this compound, is through the activation of the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and modulates the transcription of target genes. This leads to the suppression of pro-inflammatory signaling pathways such as NF-κB and MAPK.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentrations prep_stock->prep_working pretreat Pre-treat with H-21-L prep_working->pretreat Add to cells seed_cells Seed Cells in 96-well Plate seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant Incubate elisa Perform ELISA collect_supernatant->elisa analyze_data Analyze Data & Calculate % Inhibition elisa->analyze_data

Workflow for an in vitro anti-inflammatory assay.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H21L This compound GR Glucocorticoid Receptor (GR) H21L->GR HSP90 HSP90 GR->HSP90 dissociation IkB IκB GR->IkB Induces synthesis GR_active Activated GR GR->GR_active Translocates to Nucleus IKK IKK IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus MAPK_pathway MAPK Pathway (e.g., p38, JNK) MAPK_pathway->NFkB_nuc Activates GR_active->MAPK_pathway Inhibits GR_active->NFkB_nuc Inhibits GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to ProInflam_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_nuc->ProInflam_Genes Upregulates AntiInflam_Genes Anti-inflammatory Genes GRE->AntiInflam_Genes Upregulates

Glucocorticoid receptor signaling pathway.

References

Technical Support Center: Overcoming Limitations in Hydrocortisone-21-Lysinate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydrocortisone-21-lysinate. Our aim is to help you navigate common experimental challenges and optimize your formulation and delivery strategies.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solutions

Symptoms:

  • Loss of parent compound peak and appearance of degradation product peaks in HPLC analysis.

  • Inconsistent results in in-vitro or in-vivo experiments.

  • Precipitate formation over time as the prodrug hydrolyzes to the less soluble hydrocortisone.

Possible Causes:

  • Hydrolysis: The ester linkage of this compound is susceptible to hydrolysis, especially at neutral to alkaline pH.[1]

  • Acyl Migration: Reversible acyl migration of the lysine group can occur between the 21- and 17-hydroxyl groups of the hydrocortisone backbone.[1]

Troubleshooting Steps:

StepActionRationale
1pH Adjustment Maintain the pH of your aqueous solution between 3 and 5. The half-life of this compound is significantly longer at acidic pH compared to neutral pH.[1]
2Low Temperature Storage Prepare and store solutions at low temperatures (2-8°C) to slow down the degradation kinetics.
3Fresh Preparation Prepare solutions fresh before each experiment, especially for cell-based assays or animal studies.
4Aprotic Solvents for Stock Dissolve the compound in an aprotic organic solvent like DMSO or DMF for long-term storage, and dilute into aqueous buffer immediately before use.
5Lyophilization For long-term storage of a solid formulation, consider lyophilization from an acidic buffer to create a stable powder that can be reconstituted immediately before use.
Issue 2: Low Bioavailability of the Delivered Hydrocortisone

Symptoms:

  • Sub-optimal therapeutic effect in in-vivo models.

  • Low plasma concentrations of hydrocortisone after administration of this compound.

Possible Causes:

  • Premature Hydrolysis: The prodrug may be hydrolyzing before it can be absorbed.

  • Poor Membrane Permeation: While the prodrug is water-soluble, the transport across biological membranes might be inefficient.

  • Formulation Effects: The vehicle used for delivery may not be optimal for absorption.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over hydrocortisone?

A1: this compound is a water-soluble prodrug of hydrocortisone.[1] This increased water solubility is advantageous for developing aqueous formulations, such as intravenous injections or ophthalmic solutions, where the poor solubility of hydrocortisone would be a limiting factor. The intention of such a prodrug is often to improve oral absorption by utilizing transporters like brush border aminopeptidases for in-vivo conversion to the active drug.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is highly pH-dependent. It is significantly more stable in acidic conditions. At neutral pH, the compound degrades rapidly.[1]

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Given its rapid degradation at neutral pH (the pH of most cell culture media), it is not recommended to dissolve this compound directly in the medium for long-term experiments.[1] The observed effects might be due to a combination of the prodrug and its degradation products. For cell-based assays, it is advisable to prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water at acidic pH, or DMSO) and dilute it into the medium immediately before application to the cells.

Q4: What are the main degradation products of this compound?

A4: The primary degradation pathways are hydrolysis of the ester bond to yield hydrocortisone and lysine, and a reversible acyl migration between the 21- and 17-hydroxyl groups.[1]

Degradation Pathway of this compound:

Degradation_Pathway prodrug This compound hydrolysis_node Hydrolysis (pH dependent) prodrug->hydrolysis_node acyl_migration_node Acyl Migration (reversible) prodrug->acyl_migration_node hydrocortisone Hydrocortisone hydrolysis_node->hydrocortisone lysine Lysine hydrolysis_node->lysine isomer Hydrocortisone-17-lysinate (Isomer) acyl_migration_node->isomer

Caption: Degradation pathways of this compound.

Data Summary

Table 1: Aqueous Stability of this compound at 25°C

pHHalf-lifePredominant Degradation PathwayReference
340 daysHydrolysis[1]
730 minutesHydrolysis & Acyl Migration[1]

Table 2: Solubility of Hydrocortisone in Various Solvents

SolventSolubilityReference
Water (37°C)10 µg/mL (for Hydrocortisone Acetate)[2]
Ethanol~20 mg/mL (for Hydrocortisone 21-hemisuccinate)[3]
DMSO~30 mg/mL (for Hydrocortisone 21-hemisuccinate)[3]
PBS (pH 7.2)~10 mg/mL (for Hydrocortisone 21-hemisuccinate)[3]

Note: Data for closely related hydrocortisone esters are provided as a reference for hydrocortisone's general solubility characteristics.

Experimental Protocols

Protocol 1: Assessment of Aqueous Stability by HPLC

Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.

Materials:

  • This compound

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Appropriate buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Constant temperature incubator or water bath

Methodology:

  • Solution Preparation:

    • Prepare buffers at the desired pH values.

    • Dissolve a known concentration of this compound in each buffer to a final concentration of approximately 1 mg/mL.

  • Incubation:

    • Place the solutions in a constant temperature environment (e.g., 25°C or 37°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours for neutral pH; longer intervals for acidic pH), withdraw an aliquot from each solution.

    • Immediately quench any further reaction by diluting the aliquot in the mobile phase or a cold, acidic solution.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to separate the parent compound from its degradation products.

    • Monitor the elution profile at a wavelength of approximately 242 nm.[3][4]

  • Data Analysis:

    • Calculate the peak area of the this compound at each time point.

    • Plot the natural logarithm of the concentration (or peak area) versus time.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Preparation of a Hydrophilic Microemulsion for Topical Delivery

Objective: To formulate this compound into a microemulsion to enhance skin permeation.

Materials:

  • This compound

  • Oil phase (e.g., liquid paraffin)

  • Surfactant (e.g., Sepigel 305)

  • Co-surfactant/Permeation enhancer (e.g., Transcutol)

  • Propylene glycol

  • Deionized water

  • Magnetic stirrer

Workflow for Microemulsion Preparation:

Microemulsion_Workflow start Start: Prepare Components mix_surfactants 1. Mix Surfactant, Co-surfactant, and Oil Phase start->mix_surfactants add_water 2. Slowly Add Water while stirring mix_surfactants->add_water form_microemulsion 3. Allow Microemulsion to Form (Rest for 1 hour) add_water->form_microemulsion add_drug 4. Add this compound (as powder or concentrated solution) form_microemulsion->add_drug final_stir 5. Stir for 24 hours in the dark to ensure homogeneity add_drug->final_stir end End: Characterize Formulation final_stir->end

Caption: Experimental workflow for microemulsion preparation.

Methodology (based on a similar formulation[2]):

  • In a beaker, combine the surfactant, co-surfactant/permeation enhancer (Transcutol), and the oil phase. Stir until a homogenous mixture is formed.

  • While continuously stirring, add the deionized water very slowly to the surfactant/oil mixture. A clear or translucent microemulsion should form.

  • Allow the system to rest for approximately 1 hour to stabilize.

  • Slowly add the powdered this compound to the microemulsion under continuous stirring.

  • Continue to stir the final formulation for 24 hours in a dark environment to ensure complete and uniform dispersion of the drug.

  • Characterization: The resulting formulation should be characterized for particle size, polydispersity index, pH, and drug content. Ex-vivo permeation studies using Franz diffusion cells can then be performed to assess its delivery efficiency.[5]

References

"impact of pH on Hydrocortisone-21-lysinate activity and stability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Hydrocortisone-21-lysinate.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of pH on the stability of this compound in aqueous solutions?

A1: The stability of this compound is highly dependent on pH. It is significantly more stable in acidic conditions compared to neutral or alkaline conditions. At a neutral pH of 7, the prodrug undergoes rapid hydrolysis, with a half-life of approximately 30 minutes. In contrast, at an acidic pH of 3, the half-life is extended to around 40 days.[1] This instability at neutral pH is attributed to the electrostatic stabilization of the negatively charged tetrahedral intermediate by the protonated amino groups of the lysine moiety.[1]

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and reversible acyl migration.[1] Hydrolysis involves the cleavage of the ester bond, releasing hydrocortisone and lysine. Acyl migration is a process where the lysine group moves between the 21- and 17-position hydroxyl groups of the hydrocortisone backbone.[1]

Q3: How does pH affect the biological activity of this compound?

A3: The biological activity of this compound is indirectly affected by pH, primarily through its influence on the prodrug's stability and its conversion to the active compound, hydrocortisone. Since this compound is a prodrug, its activity is dependent on its enzymatic conversion to hydrocortisone, often by brush border aminopeptidases.[1] The optimal pH for these enzymes will influence the rate of conversion and thus the onset of activity. Furthermore, the activity of the released hydrocortisone is dependent on its binding to the glucocorticoid receptor, which can also be influenced by pH.

Q4: What is the mechanism of action of hydrocortisone once it is released from the lysinate prodrug?

A4: Once released, hydrocortisone acts as a glucocorticoid. It diffuses through the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding causes a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the hydrocortisone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which in turn modulates the transcription of target genes. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my in vitro experiment.

  • Potential Cause: The pH of your experimental buffer is likely neutral or alkaline, leading to rapid hydrolysis of the prodrug.

  • Troubleshooting Steps:

    • Measure the pH of your experimental medium.

    • If the pH is 7.0 or above, consider adjusting it to a more acidic range (e.g., pH 3-5) if your experimental design allows.

    • If the pH cannot be altered, prepare fresh solutions of this compound immediately before use and minimize the incubation time.

    • For longer-term experiments, consider using a stabilized formulation or a different, more stable hydrocortisone derivative if appropriate for your research question.

Issue 2: Inconsistent results in cell-based activity assays.

  • Potential Cause 1: Variability in the rate of conversion of this compound to hydrocortisone due to pH fluctuations in the cell culture medium.

  • Troubleshooting Steps:

    • Ensure consistent and accurate pH of your cell culture medium across all experiments.

    • Monitor the pH of the medium throughout the experiment, as cellular metabolism can cause pH shifts.

    • Consider pre-incubating the prodrug in a separate, pH-controlled buffer to allow for conversion before adding it to the cells, though this may not be suitable for all experimental designs.

  • Potential Cause 2: The pH of the assay buffer is affecting the binding of the released hydrocortisone to the glucocorticoid receptor.

  • Troubleshooting Steps:

    • Review the literature for the optimal pH range for glucocorticoid receptor binding assays.

    • If possible, perform pilot studies to determine the optimal pH for your specific cell line and assay conditions.

    • Maintain a consistent and well-buffered pH throughout the assay.

Issue 3: Difficulty in detecting and quantifying this compound and its metabolites.

  • Potential Cause: Inadequate analytical methodology for separating and detecting the prodrug and its degradation products.

  • Troubleshooting Steps:

    • Utilize a validated stability-indicating HPLC method capable of resolving this compound, hydrocortisone, and any potential acyl migration isomers.

    • Ensure proper sample handling and storage to prevent degradation before analysis. Acidifying the sample quenching solution can help to stabilize the prodrug.

    • Use appropriate standards for each compound to ensure accurate identification and quantification.

Data Presentation

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

pHHalf-life for Hydrolysis
340 days
730 minutes

Data sourced from Johnson, Amidon, & Pogany (1985).[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound at different pH values.

  • Materials:

    • This compound

    • Buffers of various pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 7-8)

    • HPLC system with UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or other suitable mobile phase modifier

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of methanol, depending on solubility) at a known concentration.

    • Preparation of Test Solutions: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

    • Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, and longer for acidic pH), withdraw an aliquot of each test solution.

    • Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot in a highly acidic mobile phase or a suitable quenching solution to stabilize the remaining prodrug.

    • HPLC Analysis:

      • Inject the quenched samples into the HPLC system.

      • Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from hydrocortisone and other degradation products.

      • Detect the compounds using a UV detector at an appropriate wavelength (e.g., 242 nm).

    • Data Analysis:

      • Calculate the concentration of remaining this compound at each time point by comparing the peak area to a standard curve.

      • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Protocol 2: In Vitro Glucocorticoid Activity Assessment using a Reporter Gene Assay

This protocol describes a method to evaluate the biological activity of hydrocortisone released from this compound.

  • Materials:

    • A mammalian cell line expressing the glucocorticoid receptor (GR) and a GR-responsive reporter gene (e.g., luciferase or fluorescent protein).

    • Cell culture medium and supplements.

    • This compound.

    • Hydrocortisone (as a positive control).

    • Cell lysis buffer and reporter gene assay reagents (e.g., luciferase substrate).

    • Plate reader capable of measuring luminescence or fluorescence.

  • Methodology:

    • Cell Culture: Culture the reporter cell line under standard conditions until they reach the desired confluency for the assay.

    • Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well plate) and allow them to attach overnight.

    • Preparation of Test Compounds: Prepare a series of dilutions of this compound and hydrocortisone in the appropriate cell culture medium. Ensure the final pH of the medium is controlled and consistent across all treatments.

    • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium only).

    • Incubation: Incubate the cells for a sufficient period to allow for prodrug conversion, hydrocortisone action, and reporter gene expression (e.g., 18-24 hours).

    • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the appropriate lysis buffer.

    • Reporter Gene Assay:

      • Add the reporter gene assay reagent to the cell lysates according to the manufacturer's instructions.

      • Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.

    • Data Analysis:

      • Normalize the reporter signal to a measure of cell viability if necessary.

      • Plot the reporter signal as a function of the concentration of the test compound.

      • Determine the EC50 (half-maximal effective concentration) for both this compound and hydrocortisone to compare their potencies.

Visualizations

Hydrocortisone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone GR_complex GR + HSP90/70 HC->GR_complex Binding Activated_GR Activated HC-GR Complex GR_complex->Activated_GR Conformational Change GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binding to DNA Activated_GR->GRE Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Proteins Anti-inflammatory & Pro-inflammatory Proteins mRNA->Proteins Translation

Caption: Glucocorticoid receptor signaling pathway for hydrocortisone.

Experimental_Workflow_Stability Start Start: Prepare Stock Solution of This compound Dilute Dilute into Buffers of Different pH Start->Dilute Incubate Incubate at Constant Temperature Dilute->Incubate Sample Sample at Various Time Points Incubate->Sample Quench Quench Reaction (e.g., with acid) Sample->Quench HPLC Analyze by Stability-Indicating HPLC Quench->HPLC Analyze Calculate Degradation Rate and Half-life HPLC->Analyze Experimental_Workflow_Activity Start Start: Culture GR-reporter Cell Line Plate Plate Cells in Multi-well Plate Start->Plate Prepare Prepare Serial Dilutions of Prodrug and Hydrocortisone Plate->Prepare Treat Treat Cells with Test Compounds Prepare->Treat Incubate Incubate for 18-24 Hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Signal Lyse->Measure Analyze Determine EC50 Values Measure->Analyze

References

Technical Support Center: Troubleshooting Unexpected Results in Hydrocortisone-21-lysinate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydrocortisone-21-lysinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is degrading rapidly. What is the likely cause?

A1: this compound is a water-soluble prodrug that is susceptible to hydrolysis, especially at neutral to alkaline pH. The observed half-life for direct hydrolysis is significantly shorter at pH 7 (approximately 30 minutes) compared to pH 3 (around 40 days)[1]. This instability at neutral pH is thought to be due to the electrostatic stabilization of the tetrahedral intermediate by the protonated amino groups of the lysine moiety.

Q2: I am observing a loss of potency of my this compound compound over time, even when stored at low pH. What could be happening?

A2: Besides hydrolysis, this compound can undergo reversible acyl migration of the lysine group between the 21- and 17-position hydroxyl groups[1]. This isomerization can lead to a mixture of active and less active or inactive isomers, resulting in an apparent loss of potency.

Q3: Are there any known issues with the solubility of this compound?

A3: this compound is designed to be a water-soluble prodrug of hydrocortisone[1]. However, if you are observing precipitation, it could be due to the hydrolysis of the prodrug back to the less soluble hydrocortisone. This is more likely to occur in neutral or alkaline solutions.

Q4: Can the lysine moiety of this compound interfere with my assays?

A4: Yes, the primary amine in the lysine portion of the molecule could potentially interfere with certain biological assays. For example, it may react with components of assay reagents or exhibit non-specific binding.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Potential Cause Recommended Solution
Degradation of this compound in culture medium (neutral pH). Prepare fresh solutions of this compound in an acidic buffer (pH 3-5) immediately before use. Minimize the time the compound spends in neutral pH cell culture medium before and during the experiment. Consider a time-course experiment to assess the stability of the compound under your specific assay conditions.
Acyl migration leading to a mixture of isomers with different activities. Analyze the purity and composition of your this compound stock solution using a validated HPLC method to check for the presence of isomers. If significant isomerization has occurred, purify the 21-lysinate ester or synthesize a fresh batch.
Cell-type specific effects of hydrocortisone. The effect of hydrocortisone on cell proliferation can be cell-type specific, with some cell lines showing enhanced proliferation while others are inhibited[2][3]. Ensure that the observed effect is not an inherent biological response of your chosen cell line. Review literature for the expected effects of glucocorticoids on your specific cell model.
Interference of the primary amine with assay components. Run appropriate controls, including the lysine amino acid alone, to determine if the pro-moiety itself is causing assay artifacts. Consider using an alternative assay method that is less susceptible to interference from primary amines.
Issue 2: Variability in in vivo study results.
Potential Cause Recommended Solution
Incomplete or variable prodrug conversion to hydrocortisone. The conversion of this compound to hydrocortisone in vivo is a critical step for its activity[1]. The rate and extent of this conversion can vary. Measure the plasma levels of both the prodrug and the active hydrocortisone to assess the pharmacokinetic profile.
Formulation issues affecting bioavailability. Ensure the formulation is optimized for the route of administration. For oral administration, factors affecting dissolution and absorption should be considered. For parenteral administration, ensure complete dissolution and stability in the vehicle.
Known systemic effects of corticosteroids. Chronic administration of corticosteroids can lead to various systemic effects, including changes in weight, blood cell counts, and organ atrophy[4]. These effects can influence the outcome of your study. Monitor relevant physiological parameters throughout the study.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½)Predominant Degradation PathwayReference
340 daysHydrolysis[1]
730 minutesHydrolysis[1]
3-8ObservedReversible Acyl Migration[1]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol provides a general method for assessing the stability of this compound and detecting the formation of hydrocortisone and potential isomers.

1. Materials:

  • This compound

  • Hydrocortisone reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • pH meter

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape. The exact ratio should be optimized for your specific column and system.

  • Standard Solution: Accurately weigh and dissolve this compound and hydrocortisone reference standards in the mobile phase to prepare stock solutions of known concentrations.

  • Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7.4). Incubate these solutions at a controlled temperature (e.g., 25°C or 37°C). At various time points, take an aliquot of each solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 242 nm

  • Temperature: Ambient or controlled (e.g., 25°C)

4. Analysis:

  • Inject the standard solutions to determine the retention times and response factors for this compound and hydrocortisone.

  • Inject the samples from the stability study at different time points.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of hydrocortisone over time. Look for the appearance of any new peaks that might correspond to isomers formed through acyl migration.

  • Calculate the percentage of remaining this compound at each time point to determine its stability under different pH conditions.

Mandatory Visualizations

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H-21-L This compound HC Hydrocortisone H-21-L->HC Hydrolysis GR_complex GR-Hsp90 Complex HC->GR_complex Binds GR_HC GR-HC Complex GR_complex->GR_HC Conformational Change Hsp90 Dissociation GR_HC_dimer GR-HC Dimer GR_HC->GR_HC_dimer Dimerization GR_HC->GR_HC_dimer Nuclear Translocation GRE Glucocorticoid Response Element GR_HC_dimer->GRE Binds Transcription Modulation of Gene Transcription GRE->Transcription

Caption: Classical genomic signaling pathway of hydrocortisone.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Prep_Sol Prepare this compound solutions in buffers of varying pH Incubate Incubate solutions at a controlled temperature (e.g., 25°C) Prep_Sol->Incubate Sample Take aliquots at different time points Incubate->Sample HPLC Analyze by HPLC-UV Sample->HPLC Analyze Quantify parent compound, hydrolysis product, and isomers HPLC->Analyze

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Unexpected Result in Cell-Based Assay Check_Stability Is the compound stable in the assay medium? Start->Check_Stability Check_Purity Is the stock solution pure? (Check for isomers) Check_Stability->Check_Purity Yes Sol_Fresh Prepare fresh solutions immediately before use Check_Stability->Sol_Fresh No Check_Cell_Response Is the observed effect a known cell-type specific response? Check_Purity->Check_Cell_Response Yes Sol_Purify Purify compound or synthesize a fresh batch Check_Purity->Sol_Purify No Check_Interference Could the pro-moiety be interfering with the assay? Check_Cell_Response->Check_Interference No Sol_Literature Consult literature for expected cell-specific effects Check_Cell_Response->Sol_Literature Yes Sol_Controls Run controls with the lysine pro-moiety alone Check_Interference->Sol_Controls Yes End Problem Identified Check_Interference->End No Sol_Fresh->End Sol_Purify->End Sol_Literature->End Sol_Controls->End

Caption: Troubleshooting logic for unexpected cell-based assay results.

References

Validation & Comparative

Hydrocortisone-21-Lysinate vs. Hydrocortisone: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative potency and experimental evaluation of hydrocortisone and its lysine-ester prodrug.

Executive Summary

Hydrocortisone is a well-established corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1] Hydrocortisone-21-lysinate is a prodrug of hydrocortisone, designed to enhance its physicochemical properties, such as aqueous solubility, potentially leading to improved oral absorption.[2] The lysine moiety is intended to be cleaved by endogenous esterases, releasing the active hydrocortisone molecule. The fundamental mechanism of action for both compounds relies on the binding to and activation of the glucocorticoid receptor (GR), which subsequently modulates the expression of inflammatory genes.[1]

The critical determinant of efficacy for any glucocorticoid is its binding affinity for the GR. While specific data for this compound is scarce, studies on other 21-esters of hydrocortisone suggest that such modifications can influence receptor affinity.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative parameters for hydrocortisone. Data for this compound is inferred based on general findings for 21-esters of hydrocortisone.

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. DexamethasoneSource
Hydrocortisone10-20%Inferred from multiple sources
Hydrocortisone-21-estersGenerally lower than hydrocortisone[3]
Dexamethasone100% (Reference)By definition

Note: The RBA can vary depending on the cell type and assay conditions.

Table 2: In Vitro Anti-Inflammatory Activity of Hydrocortisone

AssayCell LineStimulantMeasured EndpointIC50 / EffectSource
Cytokine Release (IL-8)H4 CellsIL-1βIL-8 SecretionSignificant reduction at various concentrations[4]
Cytokine Release (IL-6)H4 CellsIL-1βIL-6 SecretionSignificant reduction[4]
Lymphocyte TransformationHuman LymphocytesPhytohemagglutininLymphocyte ProliferationRelative potency of 1.00 (Reference)[5]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and how the efficacy of these compounds can be tested, the following diagrams illustrate the glucocorticoid signaling pathway and a general experimental workflow for comparing their anti-inflammatory effects.

G Glucocorticoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone GR_complex GR-Hsp90 Complex HC->GR_complex Binds to GR_HC GR-Hydrocortisone Complex GR_complex->GR_HC Conformational Change Hsp90 Hsp90 GR_HC->Hsp90 Dissociation GR_HC_dimer GR-HC Dimer GR_HC->GR_HC_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_HC_dimer->GRE Binds to NFkB NF-κB GR_HC_dimer->NFkB Inhibits Gene_Transcription Gene Transcription GRE->Gene_Transcription Activates Pro_inflammatory Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory Downregulation Anti_inflammatory Anti-inflammatory Proteins (e.g., Annexin-1) Gene_Transcription->Anti_inflammatory Upregulation G Experimental Workflow for Efficacy Comparison cluster_assays Assays start Start cell_culture Immune Cell Culture (e.g., PBMCs, Macrophages) start->cell_culture treatment Treatment with Hydrocortisone vs. This compound cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) treatment->stimulation incubation Incubation stimulation->incubation data_collection Data Collection incubation->data_collection cytokine Cytokine Release Assay (ELISA, Luminex) data_collection->cytokine nfkB NF-κB Inhibition Assay (Reporter Gene, Western Blot) data_collection->nfkB gene_expression Gene Expression Analysis (qPCR, Microarray) data_collection->gene_expression analysis Data Analysis and Efficacy Comparison end End analysis->end cytokine->analysis nfkB->analysis gene_expression->analysis

References

A Comparative Analysis of Hydrocortisone-21-Lysinate and Other Corticosteroid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hydrocortisone-21-lysinate with other corticosteroid esters, focusing on performance metrics supported by experimental data. The following sections detail quantitative comparisons, experimental methodologies, and relevant biological pathways to inform research and development in corticosteroid therapy.

Introduction to Corticosteroid Esters

Corticosteroids are a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties.[1] Hydrocortisone, the pharmaceutical form of cortisol, is a foundational glucocorticoid. Its efficacy and pharmacokinetic profile can be significantly altered by esterification at the 21-hydroxyl group. These modifications primarily influence the drug's solubility, lipophilicity, and rate of conversion to the active hydrocortisone form, thereby impacting its potency and duration of action. This guide focuses on this compound, a water-soluble prodrug, and compares it with other commonly studied corticosteroid esters.[2][3][4]

Quantitative Comparison of Corticosteroid Esters

The following tables summarize key performance indicators for this compound and other selected corticosteroid esters. Data has been compiled from various studies to provide a comparative overview.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity and In Vitro Anti-inflammatory Activity

Corticosteroid EsterRelative Binding Affinity (RBA) (%)*IC50 for IL-6 Inhibition (µM)IC50 for IL-3 Inhibition (µM)Notes
Hydrocortisone100--Baseline for comparison.
Hydrocortisone-21-acetateLower than hydrocortisone--Increased lipophilicity, but decreased receptor affinity.[5]
Hydrocortisone-17-butyrateHigher than hydrocortisone--Esterification at C17 can enhance topical potency.[6]
Hydrocortisone-21-hemisuccinate-6.721.4Water-soluble ester with demonstrated anti-inflammatory activity.[7]
This compound Similar to hydrocortisone (after conversion)--Water-soluble prodrug designed for improved oral absorption.[2][8]
Dexamethasone~700-1000--Potent synthetic glucocorticoid for reference.
Prednisolone~400--Potent synthetic glucocorticoid for reference.[9]

*Relative Binding Affinity is typically measured against a high-affinity radiolabeled glucocorticoid like [³H]dexamethasone. The values can vary between studies and cell types.

Table 2: Physicochemical and Pharmacokinetic Properties

Corticosteroid EsterWater SolubilityKey Pharmacokinetic FeaturePrimary Advantage
HydrocortisoneLowOral bioavailability of ~96%.[10]Endogenous standard.
Hydrocortisone-21-acetateLowSlower absorption from injection sites.Depot preparations.
Hydrocortisone-17-butyrateLowEnhanced skin absorption.Preferred for dermatological preparations.[11]
Hydrocortisone-21-hemisuccinateHighRapidly hydrolyzed to hydrocortisone.Intravenous administration.
This compound HighProdrug converted to hydrocortisone in vivo.[2][8]Improved oral absorption profile.[8]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of corticosteroids are primarily mediated through the glucocorticoid receptor (GR). The following diagrams illustrate the GR signaling pathway and a general workflow for assessing the anti-inflammatory activity of corticosteroid esters.

glucocorticoid_receptor_pathway GC Glucocorticoid (e.g., Hydrocortisone) GR_complex GR-Hsp90 Complex GC->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & Hsp90 Dissociation Nuclear_GR Nuclear GR Activated_GR->Nuclear_GR Nuclear Translocation GRE Glucocorticoid Response Element (GRE) Nuclear_GR->GRE Binding to DNA Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulation Anti_inflammatory_Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Proteins Pro-inflammatory Proteins (e.g., Cytokines) Gene_Transcription->Pro_inflammatory_Proteins Downregulation

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., A549, HEK293) Compound_Prep 2. Prepare Corticosteroid Ester Solutions Pre_treatment 3. Pre-treat cells with Corticosteroid Esters Compound_Prep->Pre_treatment Stimulation 4. Stimulate with Pro-inflammatory Agent (e.g., TNF-α, LPS) Pre_treatment->Stimulation Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Quantification 6. Quantify Inflammatory Mediator (e.g., ELISA for PGE2, Luciferase for NF-κB) Cell_Lysis->Quantification Data_Analysis 7. Data Analysis (IC50 determination) Quantification->Data_Analysis

Caption: General Workflow for In Vitro Anti-inflammatory Assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol is adapted from commercially available fluorescence polarization-based kits.

Objective: To determine the relative binding affinity of corticosteroid esters for the human glucocorticoid receptor.

Materials:

  • Human Glucocorticoid Receptor (GR) protein

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

  • Test compounds (this compound and other esters)

  • GR Screening Buffer

  • Dexamethasone (as a positive control)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the dexamethasone control in GR Screening Buffer. Prepare working solutions of the fluorescent ligand and GR protein according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the diluted test compounds or controls.

  • Reaction Initiation: Add the fluorescent ligand solution to each well, followed by the GR protein solution.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measurement: Measure the fluorescence polarization in each well using a microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. The concentration of the test compound that causes a 50% reduction in the maximum polarization value is the IC50. The relative binding affinity (RBA) can be calculated relative to a standard corticosteroid like dexamethasone.

Protocol 2: In Vitro Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

This protocol outlines a common cell-based assay to measure the inhibition of the NF-κB signaling pathway.

Objective: To quantify the anti-inflammatory activity of corticosteroid esters by measuring the inhibition of TNF-α-induced NF-κB activation.

Materials:

  • Human cell line (e.g., HEK293 or A549) stably transfected with an NF-κB-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Test compounds (this compound and other esters).

  • Tumor Necrosis Factor-alpha (TNF-α).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the corticosteroid esters for 1-2 hours. Include a vehicle control.

  • Inflammatory Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability). Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated control. Determine the IC50 value from the dose-response curve.[12]

Conclusion

The esterification of hydrocortisone at the 21-position significantly influences its physicochemical and pharmacokinetic properties. This compound stands out as a water-soluble prodrug designed to enhance oral absorption, a valuable attribute for systemic therapies. While direct, comprehensive comparative studies are limited, the available data suggest that upon conversion to hydrocortisone, it exerts its anti-inflammatory effects through the well-established glucocorticoid receptor signaling pathway. The choice of a specific corticosteroid ester in a research or clinical setting should be guided by the desired route of administration, target tissue, and required pharmacokinetic profile. The experimental protocols provided herein offer a framework for the direct, comparative evaluation of these and other novel corticosteroid esters.

References

In Vitro and In Vivo Correlation of Hydrocortisone-21-Lysinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro properties and in vivo performance of Hydrocortisone-21-lysinate, a water-soluble prodrug of hydrocortisone. The following sections detail the experimental data and protocols from key studies to elucidate the relationship between the physicochemical characteristics of this compound and its biological fate.

Overview of this compound

This compound was synthesized as an amino acid prodrug of hydrocortisone.[1] The primary objective behind this chemical modification is to enhance the aqueous solubility of the parent drug, hydrocortisone, and potentially improve its oral absorption.[1][2] The underlying strategy relies on the in vivo reconversion of the prodrug to the active hydrocortisone, a process mediated by enzymes present in the body, particularly in the intestinal tract.[1][2]

Comparative Data Summary

The following tables summarize the key quantitative data from studies on this compound and its parent compound, hydrocortisone.

Table 1: Aqueous Stability of this compound

pHTemperature (°C)Half-life (t½)
32540 days
72530 minutes

Data sourced from Johnson et al. (1985).[1]

Table 2: Comparative Intestinal Permeability in Rats

CompoundIntestinal RegionPermeability Comparison
HydrocortisoneEntire Intestinal TractWell-absorbed
This compoundNot specifiedSimilar to parent steroid
Hydrocortisone SuccinateNot specifiedLimited by polarity and esterase activity
Hydrocortisone PhosphateUpper IntestineWell-absorbed (high alkaline phosphatase activity)
Hydrocortisone PhosphateLower GI TractLimited by polarity and lower enzyme activity

Data interpreted from Amidon et al. (1985).[2]

Table 3: Oral Bioavailability of Hydrocortisone

AdministrationBioavailability (%)
Oral (20 mg tablet)~96%

Note: This data is for the parent drug, hydrocortisone, and serves as a benchmark for the prodrug's performance.

Experimental Protocols

In Vitro: Aqueous Stability Assessment

The stability of this compound in aqueous solutions was evaluated to understand its degradation kinetics, a critical factor for a prodrug's shelf-life and in vivo availability.

  • Methodology: The aqueous stability of this compound was studied over a pH range of 3-8 at a constant temperature of 25°C.[1]

  • Analysis: The degradation of the compound, which involves both acyl migration and hydrolysis, was monitored over time.[1] The concentration of the remaining this compound was likely determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The half-life for the direct hydrolysis of the prodrug was calculated at different pH values to quantify its stability.[1]

In Vivo: Intestinal Absorption Studies

The absorption characteristics of this compound were compared with hydrocortisone and other ester prodrugs to assess its potential for improved oral delivery.

  • Animal Model 1: Rat Intestinal Perfusion:

    • Objective: To determine the rate of absorption (permeability) of the compounds across the intestinal wall.[2]

    • Procedure: A segment of the rat intestine was perfused with a solution containing the test compound (hydrocortisone or its derivatives).[2] The disappearance of the compound from the perfusate was measured over time to calculate its permeability.[2]

  • Animal Model 2: Oral Dosing in Dogs:

    • Objective: To evaluate the extent of absorption into the systemic circulation.[2]

    • Procedure: Dogs were administered solid oral doses of hydrocortisone and its derivatives.[2] Blood samples were collected at various time points, and the plasma concentrations of the steroid were measured.[2]

    • Analysis: The plasma level profiles were used to compare the extent of absorption among the different compounds.[2]

Visualized Workflows and Pathways

The following diagrams illustrate the conceptual framework of the this compound prodrug strategy and the experimental workflow for its evaluation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pathway H21L This compound Stability Aqueous Stability (pH dependent) H21L->Stability Degradation Oral Oral Administration H21L->Oral Formulation GI GI Tract Oral->GI Conversion Enzymatic Conversion (Aminopeptidases) GI->Conversion HC Hydrocortisone (Active Drug) Conversion->HC Absorption Intestinal Absorption HC->Absorption Systemic Systemic Circulation Absorption->Systemic

Caption: Prodrug strategy for this compound.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis StabilityTest Stability Testing (Varying pH) HPLC HPLC Analysis StabilityTest->HPLC HalfLife Determine Half-life HPLC->HalfLife Correlation In Vitro - In Vivo Correlation HalfLife->Correlation Informs RatPerfusion Rat Intestinal Perfusion Permeability Calculate Permeability RatPerfusion->Permeability DogOral Dog Oral Dosing PlasmaLevels Measure Plasma Levels DogOral->PlasmaLevels Permeability->Correlation Correlates with PlasmaLevels->Correlation Correlates with

Caption: Experimental workflow for IVIVC assessment.

Conclusion

The available data suggests that this compound is a promising prodrug candidate for improving the delivery of hydrocortisone. Its pH-dependent stability is a critical in vitro parameter that influences its behavior in the gastrointestinal tract. In vivo studies confirm that the prodrug is effectively converted to the parent compound and absorbed, with a permeability profile similar to that of hydrocortisone itself.[2] The absorption of such soluble prodrugs is ultimately governed by a combination of their stability in the gut lumen, their polarity affecting passive diffusion, and the specific activity and location of the enzymes required for their conversion back to the active drug.[2] Further studies focusing on the formulation of this compound into specific dosage forms and conducting a formal Level A IVIVC would be necessary to fully establish a predictive mathematical model for its in vivo performance.

References

A Comparative Analysis of Hydrocortisone-21-Lysinate and Prednisolone Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Drug Development Professionals

In the landscape of corticosteroid therapeutics, hydrocortisone and prednisolone are foundational molecules, each with a long history of clinical use for their potent anti-inflammatory and immunosuppressive properties. The esterification of these parent compounds represents a key strategy in drug development to modulate their pharmacokinetic and pharmacodynamic profiles, tailoring them for specific clinical applications. This guide provides a comparative overview of Hydrocortisone-21-lysinate, a water-soluble prodrug of hydrocortisone, and various prednisolone esters.

It is important to note that while extensive data exists for the parent compounds, hydrocortisone and prednisolone, specific comparative experimental data for this compound against a range of prednisolone esters is limited in the public domain. Therefore, this guide will provide a comparison based on the well-established properties of the parent molecules, supplemented with available information on their esters, to offer a valuable resource for researchers, scientists, and drug development professionals.

Comparative Performance: Hydrocortisone vs. Prednisolone

The fundamental differences in the chemical structures of hydrocortisone and prednisolone give rise to distinct pharmacological properties. Prednisolone is a dehydrogenated analog of hydrocortisone, a modification that significantly enhances its glucocorticoid activity.

Table 1: Physicochemical and Pharmacodynamic Properties
PropertyHydrocortisonePrednisoloneData Source
Molecular Formula C21H30O5C21H28O5N/A
Molecular Weight 362.46 g/mol 360.44 g/mol N/A
Relative Anti-inflammatory Potency 14-5[1]
Relative Mineralocorticoid Potency 10.8N/A
Glucocorticoid Receptor (GR) Binding Affinity (Relative to Dexamethasone) LowerHigher[2]
Table 2: Pharmacokinetic Properties
ParameterHydrocortisonePrednisoloneData Source
Bioavailability (Oral) >95%~80%[3]
Plasma Half-life 1.5 - 2 hours2.5 - 3.5 hours[3]
Protein Binding ~90% (to corticosteroid-binding globulin and albumin)High (concentration-dependent, to corticosteroid-binding globulin and albumin)[3]

Experimental Protocols

To ensure a thorough understanding of the data presented, this section details the methodologies for key experiments used to characterize and compare corticosteroids.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This widely used animal model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by a phlogistic agent.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin or a reference corticosteroid), and test groups (receiving different doses of the compound of interest).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 1 hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL injection of 1% w/v carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Competitive Glucocorticoid Receptor (GR) Binding Assay

This in vitro assay determines the binding affinity of a test compound to the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Receptor Source: A cytosolic fraction containing glucocorticoid receptors is prepared from a suitable tissue (e.g., rat liver or thymus) or a cell line overexpressing the human glucocorticoid receptor.

  • Radioligand: A high-affinity radiolabeled glucocorticoid, such as [³H]-dexamethasone, is used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with molybdate to stabilize the receptor) is used for all dilutions and incubations.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (competitor) are incubated with the receptor preparation in microtiter plates. Non-specific binding is determined in parallel incubations containing a large excess of unlabeled dexamethasone.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of both hydrocortisone and prednisolone are primarily mediated through their interaction with the glucocorticoid receptor, which leads to the modulation of gene expression.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Hydrocortisone or Prednisolone Ester) GR_complex GR-HSP Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change & HSP Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Pro_inflammatory_proteins Pro-inflammatory Proteins (e.g., NF-κB) GR_dimer->Pro_inflammatory_proteins Transrepression (Inhibition) Gene_transcription Target Gene Transcription GRE->Gene_transcription Anti_inflammatory_proteins Anti-inflammatory Proteins (e.g., IκBα) Gene_transcription->Anti_inflammatory_proteins Upregulation

Caption: Glucocorticoid Receptor Signaling Pathway.

Conclusion

The choice between hydrocortisone and prednisolone, and their respective esters, is a critical decision in drug development, guided by the desired therapeutic outcome. Prednisolone is demonstrably more potent in its anti-inflammatory effects than hydrocortisone. The esterification of these molecules further refines their clinical utility by altering their solubility, absorption, and duration of action. This compound, as a water-soluble prodrug, is designed for improved oral bioavailability. Prednisolone esters are utilized to achieve various pharmacokinetic profiles, from rapid-acting soluble forms for intravenous administration to long-acting depot preparations.

For researchers and drug development professionals, a thorough understanding of the subtle yet significant differences between these corticosteroids is paramount. While this guide provides a foundational comparison, the paucity of direct comparative studies on specific esters highlights a critical area for future research. Such studies would be invaluable in optimizing corticosteroid therapy and developing next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Potency of Hydrocortisone-21-Lysinate and Other Glucocorticoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hydrocortisone-21-lysinate's performance relative to other commonly used glucocorticoids. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of glucocorticoid pharmacology.

Executive Summary

This compound is a water-soluble prodrug of hydrocortisone, designed for enhanced delivery and oral absorption. Its therapeutic activity is dependent on its in vivo enzymatic conversion to hydrocortisone. Consequently, the anti-inflammatory potency of this compound is intrinsically linked to that of hydrocortisone. This guide will demonstrate that while esterification at the 21-position can significantly reduce direct binding affinity to the glucocorticoid receptor (GR), the rapid and efficient in vivo hydrolysis restores the potent anti-inflammatory effects of the parent compound, hydrocortisone. For comparative purposes, hydrocortisone is the established baseline for glucocorticoid anti-inflammatory potency.

Data Presentation

Table 1: Relative Anti-inflammatory Potency of Common Glucocorticoids

The anti-inflammatory potency of glucocorticoids is typically compared relative to hydrocortisone, which is assigned a potency of 1.

GlucocorticoidRelative Anti-inflammatory Potency
Hydrocortisone 1
Cortisone0.8
Prednisolone4
Prednisone4
Methylprednisolone5
Triamcinolone5
Betamethasone25-30
Dexamethasone25-30
Budesonide-
Flunisolide-
Fluticasone Propionate-

Data compiled from multiple sources. Note that the potency of topical steroids can also be influenced by the vehicle and salt form.

Table 2: Comparative Glucocorticoid Receptor Binding Affinity and In Vitro Immunosuppressive Potency

The intrinsic activity of a glucocorticoid is related to its binding affinity for the glucocorticoid receptor (GR) and its ability to suppress immune cell function. The following table presents the concentration required for 50% inhibition (IC50) of phytohemagglutinin (PHA)-stimulated lymphocyte proliferation, a measure of immunosuppressive potency.[1] A lower IC50 value indicates higher potency.

GlucocorticoidIC50 (nM) for Inhibition of Lymphocyte Proliferation
Hydrocortisone 70 [2]
Prednisolone-
Methylprednisolone-
Dexamethasone-
Betamethasone-
Triamcinolone Acetonide-
Budesonide0.2[2]
Flunisolide-
Fluticasone Propionate-
Beclomethasone Dipropionate-

IC50 values are the mean concentrations necessary to cause 50% inhibition of lymphocyte proliferation in steroid-sensitive patients.[2]

Experimental Protocols

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled glucocorticoid ligand.

Materials:

  • Human Glucocorticoid Receptor (recombinant or from cell lysate)

  • Labeled Ligand (e.g., [³H]-dexamethasone or a fluorescently labeled glucocorticoid)

  • Unlabeled competitor glucocorticoids (for standard curve)

  • Test compound (this compound)

  • Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate and dithiothreitol to stabilize the receptor)

  • 96-well plates

  • Scintillation counter or fluorescence polarization reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor glucocorticoids and the test compound in assay buffer. Prepare a solution of the labeled ligand at a concentration typically near its dissociation constant (Kd). Prepare the GR solution.

  • Assay Setup: In a 96-well plate, add the assay buffer, the GR solution, and the various concentrations of the unlabeled competitor or test compound.

  • Incubation: Add the labeled ligand to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-4 hours).[3]

  • Detection:

    • For radioligand binding: Separate the bound from free ligand using a method like filtration or charcoal adsorption. Measure the radioactivity of the bound ligand using a scintillation counter.

    • For fluorescence polarization: Measure the fluorescence polarization of each well directly using a suitable plate reader. An increase in the displacement of the fluorescent ligand by the competitor results in a decrease in polarization.[4]

  • Data Analysis: Plot the percentage of bound labeled ligand against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the labeled ligand. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a standard glucocorticoid (e.g., dexamethasone).

Lymphocyte Proliferation Inhibition Assay

This assay assesses the in vitro immunosuppressive potency of glucocorticoids by measuring their ability to inhibit the proliferation of lymphocytes stimulated by a mitogen like phytohemagglutinin (PHA).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • RPMI-1640 culture medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • Phytohemagglutinin (PHA)

  • Glucocorticoids for testing (serial dilutions)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Cell harvester and scintillation counter (for [³H]-thymidine incorporation) or a microplate reader (for non-radioactive assays)

Procedure:

  • Cell Preparation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: Add 100 µL of the PBMC suspension to each well of a 96-well plate.

  • Treatment: Add serial dilutions of the glucocorticoids to the wells. Include a vehicle control (e.g., ethanol or DMSO) and a positive control with PHA alone.

  • Stimulation: Add PHA to the appropriate wells to a final concentration that induces robust proliferation (e.g., 1-5 µg/mL).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.[5]

  • Proliferation Measurement ([³H]-thymidine incorporation):

    • Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each glucocorticoid concentration compared to the PHA-stimulated control. Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.[1]

Mandatory Visualization

Glucocorticoid Signaling Pathway

Glucocorticoid_Signaling cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Hydrocortisone) CellMembrane Cytoplasm Cytoplasm GR_complex GR-Hsp90 Complex CellMembrane->GR_complex Binds to GR_active Activated GR GR_complex->GR_active Conformational Change Nucleus Nucleus GR_active->Nucleus Translocates to GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to Gene_Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) mRNA->Proteins Translation Inflammation_Suppression Inflammation Suppression Proteins->Inflammation_Suppression GR_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Labeled Ligand - Unlabeled Competitors - GR Solution start->prep_reagents serial_dilutions Create Serial Dilutions of Test Compound and Standards prep_reagents->serial_dilutions plate_setup Set up 96-well Plate: Add GR, Buffer, and Competitors serial_dilutions->plate_setup add_ligand Add Labeled Ligand to all wells plate_setup->add_ligand incubate Incubate to Reach Equilibrium (e.g., 2-4 hours at 4°C) add_ligand->incubate detect Detect Bound Ligand: - Scintillation Counting or - Fluorescence Polarization incubate->detect analyze Analyze Data: - Plot Competition Curve - Determine IC50 detect->analyze end End analyze->end Prodrug_Activation prodrug This compound (Inactive at GR) conversion In Vivo Enzymatic Hydrolysis (e.g., by esterases) prodrug->conversion active_drug Hydrocortisone (Active Moiety) conversion->active_drug gr_binding Binds to Glucocorticoid Receptor active_drug->gr_binding response Anti-inflammatory Response gr_binding->response

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hydrocortisone-21-lysinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of analytical methodologies for the quantification of Hydrocortisone-21-lysinate. As a water-soluble prodrug of hydrocortisone, accurate and reliable measurement of this compound is critical for pharmacokinetic and stability studies.[1] This document provides an objective comparison of the two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance data and experimental protocols are based on established methods for hydrocortisone and other corticosteroids, providing a robust framework for methodological cross-validation.

Cross-validation is a critical process to ensure the comparability of data when two different analytical methods are employed within a study or across different laboratories.[2] The goal is to determine if the results are interchangeable and reliable, which is essential for regulatory submissions and scientific publications.[2]

Comparative Analysis of Analytical Methods

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in pharmaceutical formulations. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace levels of the analyte need to be detected in complex biological matrices.[3][4]

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of hydrocortisone and its derivatives, based on published data.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999[5]> 0.999[6]
Limit of Detection (LOD) 0.25 µg/mL (for Hydrocortisone Acetate)[5]0.05 ng/mL (for Cortisol)[4]
Limit of Quantification (LOQ) 2.06 µg/mL (for Hydrocortisone Acetate)[5]0.1 ng/mL (for Cortisol)[4]
Precision (RSD%) < 2%[5]< 12.9%[3]
Accuracy (Recovery %) 98 - 101%[7]96.6 - 106.2%[3]
Selectivity Moderate, potential for interference from co-eluting compounds.High, based on specific precursor and product ion transitions.[4]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods for hydrocortisone and similar corticosteroids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative determination of this compound in pharmaceutical preparations.[7]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) or methanol, water, and acetic acid (e.g., 60:30:10, v/v/v).[7][8]

    • Flow Rate: 1.0 mL/min.[7][9]

    • Detection Wavelength: 240 - 254 nm.[7][8]

    • Column Temperature: 40 °C.[8][9]

  • Sample Preparation: Samples are diluted with the mobile phase to a final concentration within the linear range of the assay. For formulations like creams, an extraction step is necessary.[8]

  • Validation Parameters:

    • Linearity: A series of standard solutions are prepared to construct a calibration curve. Correlation coefficient should be close to 1.[10]

    • Accuracy and Precision: Evaluated at multiple quality control (QC) levels (low, medium, high) with acceptance criteria for recovery typically between 70-130% and RSD values lower than 30% for trace analysis.[8] For standard assays, recovery should be between 98-102% with an RSD of ≤ 2%.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific, making it ideal for the quantification of this compound in biological matrices such as serum or plasma.[3][6]

  • Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 or HILIC column.[6]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).[5][6]

    • Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.[5][6][11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor > Product Ion Transitions: To be determined by infusion of a pure standard of this compound. For hydrocortisone, transitions are monitored.[11]

  • Sample Preparation: Supported Liquid Extraction (SLE) or protein precipitation followed by centrifugation and filtration.[3]

  • Validation Parameters:

    • Linearity: A calibration curve is constructed using a series of standards prepared in the biological matrix.

    • Accuracy and Precision: Assessed at low, medium, and high QC concentrations, with acceptance criteria typically within ±15% (±20% for LLOQ).[3]

    • Matrix Effect: Evaluated to ensure that components in the biological matrix do not interfere with the ionization of the analyte.[6]

    • Recovery: The efficiency of the extraction process is determined.[6]

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Define Acceptance Criteria (e.g., ±15% Agreement) B Prepare a Set of Quality Control (QC) and Study Samples A->B C Analyze Samples using Reference Method (e.g., LC-MS/MS) B->C D Analyze the Same Samples using Test Method (e.g., HPLC-UV) B->D E Compare the Results from Both Methods C->E D->E F Results Meet Acceptance Criteria? E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies and Re-evaluate Methods F->H No

Caption: Workflow for Analytical Method Cross-Validation.

References

Comparative Performance of Hydrocortisone-21-Lysinate and Other Corticosteroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative performance and reproducibility of experimental findings is paramount. This guide provides an objective comparison of Hydrocortisone-21-lysinate, a prodrug of hydrocortisone, with other commonly used corticosteroids. The information is presented to facilitate informed decisions in experimental design and therapeutic application.

Executive Summary

This compound is a water-soluble amino acid prodrug of hydrocortisone, designed to enhance oral absorption through in vivo conversion to its active form, hydrocortisone.[1] While direct comparative studies on the reproducibility of this compound's experimental findings are not extensively available, its performance can be inferred from the well-documented characteristics of its parent compound, hydrocortisone, and by comparing it with other prominent glucocorticoids such as dexamethasone and betamethasone.

This guide summarizes key performance indicators, including glucocorticoid receptor affinity, anti-inflammatory potency, and clinical observations. Detailed experimental protocols for assessing these parameters are also provided to aid in the design of reproducible studies.

Data Presentation: Comparative Analysis of Corticosteroids

The following tables present a structured comparison of quantitative data for hydrocortisone (the active form of this compound) and other corticosteroids.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity and Potency

CorticosteroidRelative Receptor Affinity (RRA) vs. DexamethasoneHalf-maximal Inhibitory Concentration (IC50) for NF-κB Inhibition (nM)Half-maximal Inhibitory Concentration (IC50) for PGE2 Release Inhibition (nM)
Hydrocortisone~1015.52[2]750[2]
Dexamethasone1002.93[2]20[2]
Prednisone~20Not explicitly statedNot explicitly stated
Methylprednisolone~50Not explicitly statedNot explicitly stated

Note: Generally, 21-esters of corticosteroids show lower binding affinity for the glucocorticoid receptor than the parent alcohol.[3]

Table 2: Comparative Anti-Inflammatory Effects in vivo

CorticosteroidInhibition of Type I Procollagen (PINP) SynthesisInhibition of Type III Procollagen (PIIINP) Synthesis
Hydrocortisone~35%[4]~35%[4]
Hydrocortisone-17-butyrate63%[4]55%[4]
Betamethasone69%[4]62%[4]

Table 3: Stability of Hydrocortisone Prodrugs

ProdrugpHHalf-life at 25°C
This compound340 days[1]
This compound730 minutes[1]

Experimental Protocols

To ensure the reproducibility of findings, detailed methodologies are crucial. Below are representative protocols for key experiments.

Protocol 1: Determination of Glucocorticoid Receptor Binding Affinity

Objective: To determine the relative binding affinity (RBA) of test corticosteroids for the glucocorticoid receptor (GR) in a competitive binding assay.

Materials:

  • Cultured human keratinocytes or other suitable cell line expressing GR.

  • Cytosol extraction buffer.

  • [3H]dexamethasone (radiolabeled ligand).

  • Unlabeled test corticosteroids (Hydrocortisone, Dexamethasone, etc.).

  • Scintillation counter.

Procedure:

  • Cytosol Preparation: Harvest cultured cells and prepare a cytosolic fraction by homogenization and ultracentrifugation.

  • Competitive Binding Assay: Incubate the cytosolic preparation with a fixed concentration of [3H]dexamethasone and varying concentrations of unlabeled test corticosteroids.

  • Separation of Bound and Free Ligand: Separate the receptor-bound from free radioligand using a suitable method (e.g., charcoal-dextran adsorption).

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of [3H]dexamethasone binding against the concentration of the unlabeled competitor. Calculate the IC50 value (concentration of unlabeled steroid that inhibits 50% of the specific binding of the radiolabeled ligand). The RBA is then calculated relative to a standard (e.g., dexamethasone).

Protocol 2: In Vivo Assessment of Anti-Inflammatory Activity (Collagen Synthesis Inhibition)

Objective: To evaluate the in vivo anti-inflammatory effect of topical corticosteroids by measuring their impact on collagen synthesis in human skin.

Materials:

  • Human volunteers.

  • Topical formulations of test corticosteroids (e.g., hydrocortisone, betamethasone) and a vehicle control.

  • Suction blister device.

  • Radioimmunoassay (RIA) kits for aminoterminal propeptide of type I procollagen (PINP) and aminoterminal propeptide of type III procollagen (PIIINP).

Procedure:

  • Treatment Application: Apply the different corticosteroid formulations and the vehicle to marked areas on the abdominal skin of healthy volunteers twice daily for one week.[4]

  • Suction Blister Induction: At the end of the treatment period, induce suction blisters on the treated areas.

  • Sample Collection: Collect the fluid from the blisters.

  • Propeptide Measurement: Measure the concentrations of PINP and PIIINP in the blister fluid using specific RIAs.[4]

  • Data Analysis: Compare the propeptide concentrations in the corticosteroid-treated areas to the vehicle-treated area to determine the percentage of inhibition of collagen synthesis.

Mandatory Visualization

Signaling Pathway of Hydrocortisone

Hydrocortisone_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus HC Hydrocortisone GR_complex GR-Hsp90 Complex HC->GR_complex Binds to GR_HC Activated GR-Hydrocortisone Complex GR_complex->GR_HC Conformational Change Hsp90 Hsp90 GR_complex->Hsp90 Dissociation GRE Glucocorticoid Response Element (GRE) GR_HC->GRE Translocates to Nucleus and Binds Gene_transcription Gene Transcription GRE->Gene_transcription Modulates Anti_inflammatory_proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Gene_transcription->Anti_inflammatory_proteins Upregulation Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, ILs) Gene_transcription->Pro_inflammatory_cytokines Downregulation Prodrug_Activation_Workflow cluster_administration Administration & Absorption cluster_conversion In Vivo Conversion cluster_action Pharmacological Action Prodrug This compound (Oral Administration) Conversion Enzymatic Hydrolysis (e.g., by brush border aminopeptidases) Prodrug->Conversion Active_Drug Hydrocortisone (Active Drug) Conversion->Active_Drug GR_Binding Binds to Glucocorticoid Receptor (GR) Active_Drug->GR_Binding Effect Anti-inflammatory & Immunosuppressive Effects GR_Binding->Effect

References

A Comparative Guide: Hydrocortisone-21-Lysinate vs. Hydrocortisone Sodium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrocortisone, a cornerstone of anti-inflammatory and immunosuppressive therapy, is often formulated as water-soluble prodrugs to enhance its clinical utility, particularly for parenteral administration. Among these, hydrocortisone sodium succinate has become a clinical standard. This guide provides a detailed comparison between hydrocortisone sodium succinate and a less common but structurally distinct alternative, hydrocortisone-21-lysinate. The comparison is based on available experimental data on their physicochemical properties, stability, and pharmacokinetic profiles, offering insights for formulation and development.

Physicochemical and Stability Comparison

The primary goal of developing these hydrocortisone esters is to improve aqueous solubility for parenteral formulations. However, the choice of the esterifying moiety—a lysine amino acid versus a succinate group—imparts distinct chemical properties, most notably affecting their stability in solution.

Hydrocortisone sodium succinate is well-characterized for its stability in common intravenous diluents. Studies have shown that it maintains chemical stability for up to 48 hours under various storage conditions, making it suitable for clinical practice where infusions may be prepared in advance.[1][2] In contrast, this compound was developed as an amino acid prodrug, potentially for oral absorption, and exhibits significantly different stability depending on the pH.[3] At a neutral pH of 7, it is relatively unstable, with a hydrolysis half-life of just 30 minutes, whereas it is considerably more stable under acidic conditions (pH 3), with a half-life of 40 days.[3] This pH-dependent instability is a critical factor for its formulation and potential route of administration.

PropertyThis compoundHydrocortisone Sodium Succinate
Ester Moiety Lysine (an amino acid)Succinic Acid
Solubility Water-soluble[3]Highly water-soluble[4][5]
Stability in Solution Highly pH-dependent. Half-life at 25°C: 30 minutes at pH 7; 40 days at pH 3.[3]Stable in 0.9% NaCl and 5% glucose solutions. Retains >90% potency for up to 48 hours at temperatures from 4°C to 30°C.[1][2][6] Less than 10% potency loss after 7 days at 25°C in 0.9% NaCl.[7]
Primary Intended Use Investigated as an oral prodrug to be a substrate for brush border aminopeptidases.[3]Intravenous or intramuscular administration for rapid delivery of high doses of hydrocortisone.[4][5]

Pharmacokinetic Profiles

The pharmacokinetic behavior of these prodrugs is dictated by the rate at which the ester bond is cleaved in vivo to release the active hydrocortisone.

Hydrocortisone Sodium Succinate: Following intravenous administration, hydrocortisone sodium succinate is rapidly hydrolyzed in the plasma to liberate hydrocortisone. The succinate ester itself has a very short half-life of approximately 5.4 minutes.[8] This rapid conversion ensures that the therapeutic effects, which are evident within one hour of injection, are attributable to the released hydrocortisone.[4][5] The subsequent pharmacokinetics are those of hydrocortisone, which has a plasma half-life of about 1.7 to 1.9 hours in adults.[8][9]

ParameterThis compoundHydrocortisone Sodium Succinate (intravenous administration)
Prodrug Half-life (in vivo) Data not available~5.4 minutes (for the succinate ester in plasma)[8]
Active Hydrocortisone Tmax Data not availablePeak hydrocortisone concentration reached approximately 10 minutes after IV injection of the succinate prodrug.[8]
Active Hydrocortisone t1/2 Data not available~1.7 hours (in healthy male volunteers after a single IV dose)[9] ~1.24 hours (in asthmatic children after a single IV dose)[8]
Bioavailability Data not availableNot applicable for IV administration (100%). When given orally, the bioavailability of hydrocortisone itself is high (~96%).[9]
Clearance (of Hydrocortisone) Data not available~18 L/hr (in healthy male volunteers)[9]

Diagrams

G Prodrug Hydrolysis to Active Hydrocortisone cluster_0 Prodrugs cluster_1 Active Moiety HCS Hydrocortisone Sodium Succinate HC Hydrocortisone HCS->HC Rapid in vivo hydrolysis by plasma esterases HCL This compound HCL->HC Rapid chemical and/or enzymatic hydrolysis (pH dependent)

Caption: Prodrug conversion pathway.

G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HC Hydrocortisone (Active Drug) GR Glucocorticoid Receptor (GR) (inactive, complexed with HSPs) HC->GR Binds Cytoplasm Cytoplasm GR_Active Activated HC-GR Complex GR->GR_Active Conformational Change HSP Heat Shock Proteins (HSPs) GR_Active->HSP Dissociation GRE Glucocorticoid Response Elements (GREs) on DNA GR_Active->GRE Translocation & Dimerization & Binding Nucleus Nucleus Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Proteins Anti-inflammatory Proteins (e.g., Lipocortin-1) Pro-inflammatory Proteins (e.g., Cytokines) mRNA->Proteins Translation Response Anti-inflammatory & Immunosuppressive Effects Proteins->Response

Caption: Mechanism of action for hydrocortisone.

G Generalized Workflow for a Pharmacokinetic Study cluster_study Experimental Phase cluster_analysis Analytical Phase Dose Drug Administration (e.g., Intravenous Bolus) Sample Serial Blood Sampling (e.g., at 0, 5, 15, 30, 60, 120, 240 min) Dose->Sample Process Sample Processing (Centrifugation to obtain plasma, protein precipitation) Sample->Process HPLC Quantification by Validated HPLC Method Process->HPLC PK Pharmacokinetic Analysis (e.g., Non-compartmental analysis to determine AUC, t1/2, CL) HPLC->PK

Caption: Typical pharmacokinetic study workflow.

Experimental Protocols

Protocol 1: Aqueous Stability Assessment of this compound

This protocol is based on the methodology described by Johnson et al. (1985).[3]

  • Solution Preparation: this compound solutions are prepared in buffers of varying pH (ranging from pH 3 to 8) to a known concentration.

  • Incubation: The solutions are maintained at a constant temperature, for example, 25°C.

  • Sampling: Aliquots are withdrawn at predetermined time intervals. The sampling frequency depends on the expected rate of degradation at a given pH.

  • Analysis: The concentration of the remaining this compound and the appearance of degradation products (e.g., hydrocortisone) in each aliquot is quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

    • Mobile Phase: A suitable mixture, such as water, methanol, and acetic acid.

    • Column: A reverse-phase column (e.g., C18).

    • Detection: UV detection at a wavelength appropriate for corticosteroids (e.g., 254 nm).

  • Data Analysis: The natural logarithm of the concentration of this compound is plotted against time. The slope of this line is used to calculate the first-order degradation rate constant (k). The half-life (t½) is then calculated using the equation: t½ = 0.693 / k.

Protocol 2: Pharmacokinetic Analysis of Hydrocortisone Sodium Succinate in Humans

This protocol is a generalized representation based on studies by Toothaker et al. (1982) and Miyachi et al. (1987).[8][9]

  • Subject Selection and Preparation: Healthy adult volunteers or a specific patient population (e.g., asthmatic children) are enrolled. For studies measuring hydrocortisone, endogenous cortisol production is often suppressed by administering dexamethasone the night before the study.

  • Drug Administration: A single dose of hydrocortisone sodium succinate (e.g., equivalent to 5-40 mg of hydrocortisone) is administered as an intravenous bolus injection.[9]

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at specified time points before and after the injection (e.g., 0, 5, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8 hours).[9]

  • Sample Processing: Blood samples are immediately centrifuged to separate plasma, which is then stored frozen (e.g., at -20°C) until analysis.

  • Bioanalytical Method: Plasma concentrations of both hydrocortisone sodium succinate and hydrocortisone are determined using a validated reverse-phase HPLC method with UV detection. An internal standard is used for accurate quantification.[8]

  • Pharmacokinetic Analysis: The plasma concentration-time data for hydrocortisone are analyzed using pharmacokinetic software. A two-compartment open model is often used to describe the biphasic decline in hydrocortisone concentrations.[9] Key parameters calculated include:

    • Elimination half-life (t½)

    • Total plasma clearance (CL)

    • Volume of distribution at steady state (Vdss)

    • Area under the plasma concentration-time curve (AUC)

Conclusion

Hydrocortisone sodium succinate and this compound are both water-soluble prodrugs of hydrocortisone, but they are designed for different purposes and possess distinct chemical properties. Hydrocortisone sodium succinate is a well-established, stable prodrug for rapid intravenous delivery, characterized by its swift in vivo conversion to active hydrocortisone. Its stability and pharmacokinetic profiles are well-documented, supporting its widespread clinical use.

This compound, on the other hand, represents a different prodrug strategy, aiming to leverage amino acid transporters for potential oral delivery. Its significant pH-dependent stability, particularly its rapid hydrolysis at neutral pH, is a key characteristic that would influence its formulation and route of administration. The lack of published in vivo pharmacokinetic and efficacy data for this compound limits a direct performance comparison with its succinate counterpart. Future research on the in vivo behavior of this amino acid conjugate would be necessary to fully evaluate its therapeutic potential relative to established formulations. For drug development professionals, the choice between such esters would depend critically on the desired therapeutic application, route of administration, and required stability profile.

References

Evaluating the Therapeutic Index: A Comparative Analysis of Hydrocortisone-21-Lysinate and its Parent Drug, Hydrocortisone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Hydrocortisone-21-lysinate, a prodrug of hydrocortisone, and its parent compound. The development of amino acid esters of corticosteroids, such as this compound, has been primarily aimed at enhancing the aqueous solubility and potentially improving the oral absorption of the parent drug. This guide synthesizes the available experimental data to facilitate an objective comparison of their properties, with a focus on the parameters that contribute to the therapeutic index.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The therapeutic effect of this compound is contingent upon its in vivo conversion to the active parent drug, hydrocortisone. The rationale behind this prodrug strategy is to leverage the properties of the lysine ester to overcome formulation challenges and potentially enhance bioavailability.

PropertyThis compoundHydrocortisone
Drug Type ProdrugActive Pharmaceutical Ingredient
Rationale for Use Synthesized as an amino acid prodrug to serve as a substrate for brush border aminopeptidases, potentially improving oral absorption through in vivo reconversion.[1]A glucocorticoid with anti-inflammatory and immunosuppressive properties.
Aqueous Stability The observed half-life for direct hydrolysis is 40 days at pH 3 and 30 minutes at pH 7.[1] The relative instability at neutral pH is a key feature for its conversion.Poorly soluble in water.
Oral Bioavailability The absorption profile and permeability are reported to be similar to that of the parent steroid.[2] Specific quantitative data on its oral bioavailability is not available.High oral bioavailability, averaging 96% to 100%.[3][4][5]

Efficacy Data: Anti-inflammatory Activity of Hydrocortisone

The anti-inflammatory efficacy of hydrocortisone has been well-established in various preclinical models. The following table summarizes representative data from such studies. The efficacy of this compound would be expected to correlate with the amount of hydrocortisone released systemically.

Experimental ModelAnimal ModelAdministration RouteDose of HydrocortisoneObserved Anti-inflammatory Effect
Carrageenan-Induced Paw Edema RatSubcutaneous40 mg/kg59.9% inhibition of paw edema at 1 hour and 62.2% inhibition at 2 hours.[6]
Croton Oil-Induced Dermatitis MouseTopical0.10 µmol/cm²68% reduction in edematous response and 44% reduction in cellular infiltrate.[7]

Toxicity Data: Hydrocortisone

The therapeutic index is a ratio of the toxic dose to the therapeutic dose. The following table presents available acute toxicity data for hydrocortisone. No public data on the acute toxicity (e.g., LD50) of this compound is available. The toxicity of the prodrug would be primarily attributed to the released hydrocortisone.

Animal ModelAdministration RouteLD50 of HydrocortisoneObservation Period
RatIntraperitoneal150 mg/kgNot specified
RatSubcutaneous>1800 mg/kg7 days
RatSubcutaneous591 mg/kg14 days
RatSubcutaneous449 mg/kg21 days
MouseSubcutaneous>8000 mg/kg7 days
MouseSubcutaneous≈8000 mg/kg14 days
MouseSubcutaneous3073 mg/kg21 days

Note: The delayed lethality observed in some studies is suggested to be a result of the immunosuppressive effects of hydrocortisone.[8]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • A baseline measurement of the paw volume (or thickness) is taken using a plethysmometer (or calipers).

    • The test compound (e.g., hydrocortisone) or vehicle is administered, usually intraperitoneally or orally, at a specified time before the induction of inflammation.

    • Edema is induced by a subplantar injection of a 1% carrageenan solution in saline into the right hind paw of the rat.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Acute Toxicity Testing (LD50 Determination)

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

  • Animal Model: Commonly mice or rats are used.

  • Procedure:

    • Animals are divided into several groups, with each group receiving a different dose of the test substance. A control group receives the vehicle.

    • The substance is administered via a specific route (e.g., oral, intraperitoneal, subcutaneous).

    • The animals are observed for a set period (e.g., 7, 14, or 21 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value, which is the dose that is lethal to 50% of the animals in a group, is calculated using statistical methods, such as probit analysis.

Mandatory Visualizations

Glucocorticoid Receptor Signaling Pathway

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nongenomic Non-Genomic Pathway (Rapid) cluster_nucleus Nucleus cluster_genomic Genomic Pathway (Slower) GC Glucocorticoid (e.g., Hydrocortisone) GR_complex Inactive Glucocorticoid Receptor (GR) Complexed with Chaperones (Hsp90/70) GC->GR_complex Binds to Activated_GR Activated GR GR_complex->Activated_GR Conformational Change & Chaperone Dissociation Kinase_cascades Kinase Cascades (e.g., PI3K, MAPK) Activated_GR->Kinase_cascades Activates GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization & Translocation Cellular_response Rapid Cellular Responses Kinase_cascades->Cellular_response Leads to GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to TF Transcription Factors (e.g., NF-κB, AP-1) GR_dimer->TF Interacts with (Tethering) Gene_transcription Altered Gene Transcription (Anti-inflammatory Proteins ↑ Pro-inflammatory Cytokines ↓) GRE->Gene_transcription Modulates Gene_repression Repression of Pro-inflammatory Genes TF->Gene_repression Represses

Caption: Glucocorticoid receptor signaling pathways.

Experimental Workflow for Therapeutic Index Comparison

cluster_workflow Workflow for Therapeutic Index Comparison of a Prodrug vs. Parent Drug cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation Prodrug Prodrug (this compound) Efficacy_model In Vivo Efficacy Model (e.g., Carrageenan-induced edema) Prodrug->Efficacy_model Toxicity_model Acute Toxicity Study (e.g., LD50 determination) Prodrug->Toxicity_model Parent_drug Parent Drug (Hydrocortisone) Parent_drug->Efficacy_model Parent_drug->Toxicity_model ED50_prodrug ED50 of Prodrug Efficacy_model->ED50_prodrug Determine ED50 ED50_parent ED50 of Parent Drug Efficacy_model->ED50_parent Determine ED50 TI_prodrug Therapeutic Index (Prodrug) = LD50 / ED50 ED50_prodrug->TI_prodrug TI_parent Therapeutic Index (Parent Drug) = LD50 / ED50 ED50_parent->TI_parent LD50_prodrug LD50 of Prodrug Toxicity_model->LD50_prodrug Determine LD50 LD50_parent LD50 of Parent Drug Toxicity_model->LD50_parent Determine LD50 LD50_prodrug->TI_prodrug LD50_parent->TI_parent Comparison Comparative Evaluation TI_prodrug->Comparison Compare TI_parent->Comparison Compare

References

Safety Operating Guide

Proper Disposal of Hydrocortisone-21-Lysinate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of Hydrocortisone-21-Lysinate.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for discarding substances like this compound is paramount to ensuring a safe working environment and adhering to stringent regulatory standards. This guide provides a procedural, step-by-step framework for the safe disposal of this compound, emphasizing regulatory compliance and best practices in laboratory operations.

Immediate Safety and Handling Precautions

Step-by-Step Disposal Protocol

The primary determinant for the disposal of any chemical, including this compound, is its classification under the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA). The following steps will guide you through the process of determining the correct disposal pathway.

Step 1: Hazardous Waste Determination

The first and most critical step is to determine if this compound is a hazardous waste. This determination must be made by the generator of the waste (the laboratory). A waste is considered hazardous if it is either a "listed" waste or a "characteristic" waste.

  • Listed Wastes: Check the EPA's F, K, P, and U lists of hazardous wastes. As of the latest review, this compound is not explicitly found on these lists. However, it is the generator's responsibility to verify this against the most current regulations.

  • Characteristic Wastes: If the waste is not listed, you must determine if it exhibits any of the four characteristics of hazardous waste:

    • Ignitability: Does it have a flashpoint of less than 140°F (60°C)? Based on available data for similar compounds, this is unlikely for this compound in its solid form.

    • Corrosivity: Does it have a pH of less than or equal to 2, or greater than or equal to 12.5? This is not expected for this compound.

    • Reactivity: Is it unstable, does it react violently with water, or generate toxic gases when mixed with water or under normal conditions? This is unlikely.

    • Toxicity: This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). This would require analytical testing, which is generally not feasible for small quantities in a research setting.

Given the lack of a specific RCRA listing, and the low likelihood of exhibiting hazardous characteristics in a research setting, this compound is most likely not a RCRA hazardous waste. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a definitive determination.

Step 2: Segregation and Collection

Proper segregation of waste streams is essential.

  • If Determined to be Non-Hazardous Pharmaceutical Waste:

    • Collect waste this compound in a designated, well-labeled, leak-proof container. The container should be clearly marked as "Non-Hazardous Pharmaceutical Waste" and should include the chemical name.[1]

    • Do not mix with other waste streams such as regular trash, sharps, or hazardous chemical waste.[1]

    • Store the container in a secure, designated area away from incompatible materials.

  • If Determined to be Hazardous Waste (as a precaution or by EHS determination):

    • Collect in a compatible, sealed, and properly labeled hazardous waste container.

    • The label must include the words "Hazardous Waste," the full chemical name, and the date of accumulation.

    • Store in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step 3: Disposal Pathway

  • For Non-Hazardous Pharmaceutical Waste:

    • The recommended disposal method is through a licensed pharmaceutical waste vendor who will typically incinerate the material.[1]

    • Do not dispose of this compound down the drain or in the regular trash. While not classified as RCRA hazardous, the environmental impact of pharmaceuticals in waterways is a significant concern.

    • Contact your institution's EHS department to arrange for pickup and disposal.

  • For Hazardous Waste:

    • Your institution's EHS department will have a specific protocol for the pickup and disposal of hazardous waste from your SAA. Follow their procedures precisely.

Regulatory and Safety Data Summary

The following table summarizes key regulatory and safety information pertinent to the disposal of pharmaceutical compounds like this compound.

ParameterGuideline/RegulationSource
Governing Body U.S. Environmental Protection Agency (EPA)
Primary Regulation Resource Conservation and Recovery Act (RCRA)
Waste Classification Generator's responsibility to determine if hazardous (listed or characteristic)
Disposal of Non-Hazardous Pharmaceuticals Segregate and use a licensed pharmaceutical waste vendor for incineration.[1]EPA, Institutional Policy
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.Institutional Policy, Environmental Best Practices
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat. Respirator if dust/aerosol risk.General Laboratory Safety Standards

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have waste This compound haz_det Perform Hazardous Waste Determination (RCRA) start->haz_det is_haz Is it a RCRA Hazardous Waste? haz_det->is_haz non_haz_collect Collect in a labeled 'Non-Hazardous Pharmaceutical Waste' container is_haz->non_haz_collect No haz_collect Collect in a labeled 'Hazardous Waste' container in SAA is_haz->haz_collect Yes contact_ehs_nonhaz Contact EHS for disposal via licensed pharmaceutical waste vendor non_haz_collect->contact_ehs_nonhaz contact_ehs_haz Contact EHS for hazardous waste pickup haz_collect->contact_ehs_haz end End: Waste Properly Disposed contact_ehs_nonhaz->end contact_ehs_haz->end

Caption: Disposal decision workflow for this compound.

By following these procedures and consulting with your institution's EHS department, you can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within your research environment.

References

Personal protective equipment for handling Hydrocortisone-21-lysinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hydrocortisone-21-lysinate

For Researchers, Scientists, and Drug Development Professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent corticosteroid. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a potent bioactive compound, this compound should be handled with care, treating it as a hazardous substance. All users must review the complete Safety Data Sheet (SDS) for hydrocortisone before commencing any work.[1][2][3][4]

Core Safety and Personal Protective Equipment (PPE)

Given the potent pharmacological activity of this compound, minimizing exposure is paramount. The following PPE is mandatory when handling this compound.[5][6][7]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[7]
Eye Protection Chemical splash goggles.Protects against accidental splashes of the compound, especially when in solution.
Body Protection A fully buttoned laboratory coat made of low-permeability fabric.Prevents contamination of personal clothing and skin.[7]
Respiratory Protection Required if there is a risk of aerosolization.A properly fitted NIOSH-approved respirator should be used if handling the solid compound outside of a certified chemical fume hood.[4]

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage location should be clearly labeled and accessible only to authorized personnel.

Weighing and Reconstitution

All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.[8] Use a calibrated balance with a draft shield. When reconstituting the compound, slowly add the appropriate solvent to the solid to dissolve it, minimizing splashing.

Handling of Solutions

When diluting stock solutions or adding the compound to experimental setups (e.g., cell culture media), continue to wear all prescribed PPE. Work over a disposable absorbent bench pad to contain any potential spills.

Decontamination

All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for hydrocortisone for appropriate decontamination procedures. Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[8][9]

Waste TypeDisposal Procedure
Solid Waste Contaminated consumables (e.g., gloves, absorbent pads, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[8]
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1][2]

Emergency Procedures

SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare workspace in a chemical fume hood A->B C Retrieve this compound from storage B->C D Weigh solid compound C->D E Reconstitute in appropriate solvent D->E F Perform experimental procedures E->F G Decontaminate equipment and workspace F->G H Segregate and label all waste G->H I Dispose of waste according to regulations H->I J Doff PPE and wash hands I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Logical Relationship of Safety Measures

Potent Compound Potent Compound Engineering Controls Engineering Controls Potent Compound->Engineering Controls Administrative Controls Administrative Controls Potent Compound->Administrative Controls PPE PPE Potent Compound->PPE Safe Handling Safe Handling Engineering Controls->Safe Handling Administrative Controls->Safe Handling PPE->Safe Handling

Caption: Hierarchy of controls for ensuring safety when handling potent compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocortisone-21-lysinate
Reactant of Route 2
Hydrocortisone-21-lysinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.